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2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Documentation Hub

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  • Product: 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
  • CAS: 947305-13-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

An In-Depth Technical Guide to 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Executive Summary 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS: 1360364-97-1) is a fused bicyclic heterocyclic scaffold that serv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Executive Summary

2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS: 1360364-97-1) is a fused bicyclic heterocyclic scaffold that serves as a critical pharmacophore in modern drug discovery. Structurally characterized by a pyrimidine ring fused to a saturated pyrrolidine ring, it functions as a bioisostere of the purine nucleus (specifically adenine).

This scaffold has gained prominence in the development of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors and PARP1/ATR dual inhibitors . Its chemical utility lies in the orthogonal reactivity of its three functional handles: the nucleophilic secondary amine at position 6 (N6), the electrophilic carbon at position 4 (C4), and the displaceable methoxy group at position 2 (C2).

Chemical Identity & Physicochemical Profile

Nomenclature & Identification
  • IUPAC Name: 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

  • CAS Number: 1360364-97-1 (Hydrochloride salt)

  • Molecular Formula: C₇H₉N₃O

  • Molecular Weight: 151.17 g/mol (Free base); ~187.6 g/mol (HCl salt)

  • SMILES: COC1=NC=C(CN2)C(C2)=N1 (Note: Tautomeric representation may vary; N6 is the pyrrolidine nitrogen).

Structural Analysis

The molecule consists of a pyrimidine ring fused across the d-bond (C4-C5) to a pyrrolidine ring.

  • Electronic Character: The pyrimidine ring is electron-deficient, making the C2 and C4 positions susceptible to nucleophilic attack.

  • Basicity: The pyrrolidine nitrogen (N6) is a secondary amine with a pKa ~9-10, making it the primary site for protonation and acylation/alkylation.

  • Solubility: The hydrochloride salt is highly soluble in water and polar organic solvents (DMSO, MeOH), while the free base is soluble in DCM and EtOAc.

PropertyValueRelevance
LogP (Calc) ~0.3 - 0.6High polarity; favorable for oral bioavailability when derivatized.
TPSA ~42 ŲGood membrane permeability potential.
H-Bond Donors 1 (N6-H)Key handle for derivatization.
H-Bond Acceptors 3 (N1, N3, O)Interaction points for kinase hinge regions.

Synthetic Pathways

The synthesis of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core typically proceeds via the construction of the pyrrolidine ring onto a pre-functionalized pyrimidine backbone.

Primary Synthetic Route: The Bis-Bromomethyl Cyclization

This protocol is the industry standard for generating the dihydro-pyrrolo[3,4-d]pyrimidine core. It relies on the double nucleophilic displacement of halides by a primary amine.

Step-by-Step Protocol:

  • Precursor Preparation: Start with 2-methoxy-4,5-dimethylpyrimidine .

  • Radical Bromination:

    • Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Benzotrifluoride (solvent).

    • Conditions: Reflux, 4-12 hours.

    • Product:4,5-Bis(bromomethyl)-2-methoxypyrimidine .

    • Note: This intermediate is a potent lachrymator and skin irritant. Handle with extreme care.

  • Cyclization (Ring Closure):

    • Reagents: Benzylamine (BnNH₂) or 4-Methoxybenzylamine (PMB-NH₂), DIPEA, THF/DCM.

    • Mechanism:[1] The amine performs two sequential S_N2 attacks on the bromomethyl groups.

    • Product:6-Benzyl-2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine .

  • Deprotection (N-Dealkylation):

    • Method A (Hydrogenolysis): H₂, Pd/C, MeOH/HCl. (Preferred for benzyl).

    • Method B (ACE-Cl): 1-Chloroethyl chloroformate followed by methanol reflux. (Preferred if sulfur/halogens are present).

    • Final Product:2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine HCl .

Visualization of Synthetic Logic

Synthesis Start 2-Methoxy-4,5- dimethylpyrimidine Bromination Radical Bromination (NBS, AIBN) Start->Bromination BisBromo 4,5-Bis(bromomethyl)- 2-methoxypyrimidine Bromination->BisBromo Cyclization Cyclization (BnNH2, Base) BisBromo->Cyclization Protected N-Benzyl Intermediate Cyclization->Protected Deprotection Hydrogenolysis (H2, Pd/C) Protected->Deprotection Final 2-Methoxy-6,7-dihydro- 5H-pyrrolo[3,4-d]pyrimidine Deprotection->Final

Caption: Figure 1.[2] Standard synthetic pathway via bis-bromomethyl pyrimidine cyclization.

Medicinal Chemistry Applications

The 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is a "privileged structure" in kinase inhibitor design.

ATR Kinase Inhibition

Recent studies (2022-2026) have identified this scaffold as a potent core for ATR (Ataxia Telangiectasia and Rad3-related) inhibitors. ATR is a master regulator of the DNA damage response (DDR).

  • Mechanism: The pyrimidine N1 and C2-substituents interact with the hinge region of the kinase ATP-binding pocket.

  • SAR Insight: The N6 position allows for the projection of solubilizing groups or vectors that reach into the ribose-binding pocket or solvent-exposed regions, improving pharmacokinetic properties without disrupting the hinge binding.

Structure-Activity Relationship (SAR) Map
  • Position 2 (Methoxy):

    • Acts as a placeholder.

    • Modification: Can be hydrolyzed to a C2-Oxo (lactam) to mimic the hydrogen bonding of guanine/xanthine.

    • Displacement: Can be displaced by amines to form 2-amino derivatives, increasing affinity for Asp/Glu residues in the kinase active site.

  • Position 4 (C-H):

    • Often substituted (via lithiation or halogenation/Suzuki coupling) to introduce aryl groups that fill the hydrophobic pocket of the enzyme.

  • Position 6 (NH):

    • The "Exit Vector". Derivatization here (amides, ureas, alkyls) modulates potency, selectivity, and ADME properties (solubility, permeability).

Logical Signaling Pathway (ATR Inhibition)

ATR_Pathway DNA_Damage DNA Damage (Replication Stress) RPA RPA-ssDNA Complex DNA_Damage->RPA ATR ATR Kinase (Target) RPA->ATR Activates Chk1 Chk1 Phosphorylation ATR->Chk1 Phosphorylates Inhibitor Pyrrolo[3,4-d]pyrimidine Inhibitor Inhibitor->ATR Blocks Cycle_Arrest Cell Cycle Arrest (S/G2 Phase) Chk1->Cycle_Arrest Promotes Apoptosis Apoptosis (Synthetic Lethality) Cycle_Arrest->Apoptosis If repair fails

Caption: Figure 2.[3] Mechanism of Action for ATR inhibitors utilizing the pyrrolo[3,4-d]pyrimidine scaffold.

Experimental Protocols

Protocol 1: Nucleophilic Substitution at C2 (Methoxy Displacement)

To convert the 2-methoxy group into a 2-amino pharmacophore.

  • Dissolve 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (1.0 eq) in 1,4-dioxane or NMP.

  • Add the desired primary/secondary amine (3.0 eq).

  • Add acid catalyst (e.g., TFA, 0.5 eq) or use microwave irradiation.

  • Heat to 120-150°C for 30-60 minutes.

  • Monitor by LC-MS for the disappearance of the methoxy peak (M+) and appearance of the amino product.

Protocol 2: N6-Acylation (Library Generation)

Standard amide coupling for SAR exploration.

  • Suspend the HCl salt of the scaffold in DCM.

  • Add DIPEA (3.0 eq) to liberate the free base.

  • Add the carboxylic acid (1.1 eq) and coupling reagent (HATU or EDC, 1.2 eq).

  • Stir at RT for 2 hours.

  • Wash with NaHCO₃ and Brine; dry over Na₂SO₄.

References

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of ATR inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2022.[4] Context: Establishes the scaffold as a primary hit for ATR kinase inhibition. URL:

  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2026. Context: Demonstrates the dual-targeting capability of the scaffold in advanced breast cancer models. URL:

  • Pyrazolo[3,4-d]pyrimidine and Pyrrolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Source: Journal of Medicinal Chemistry (Historical context on scaffold class). Context: Validates the purine-isostere concept for kinase hinge binding. URL:

  • 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (Product Page). Source: Fluorochem / Chemical Suppliers.[5] Context: Commercial availability and physical property data confirmation. URL:

Sources

Exploratory

Therapeutic Potential of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine in Drug Discovery

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The pursuit of highly selective kinase and enzyme inhibitors has driven medicinal chemists to explore novel bicyclic heteroaromatic scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The pursuit of highly selective kinase and enzyme inhibitors has driven medicinal chemists to explore novel bicyclic heteroaromatic scaffolds. Among these, the 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core has emerged as a privileged building block in modern oncology drug discovery. Functioning as a bioisostere for the adenine ring of ATP, this scaffold provides an optimal geometric and electronic profile for hinge-region binding in kinases, particularly within the DNA Damage Response (DDR) network[1].

This technical whitepaper explores the mechanistic rationale, synthetic utility, and therapeutic applications of the 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, with a specific focus on its recent breakthrough applications in Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors[2] and first-in-class PARP1/ATR dual inhibitors[3].

Structural Rationale & Pharmacophore Significance

As a Senior Application Scientist, I approach scaffold selection not as a matter of trial and error, but as an exercise in rational molecular design. The selection of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is driven by strict causal relationships between its structural features and target binding kinetics:

  • The Pyrrolo[3,4-d]pyrimidine Core (Adenine Mimicry): The planar bicyclic system perfectly mimics the purine ring of ATP. The nitrogen atoms in the pyrimidine ring act as critical hydrogen-bond acceptors, interacting with the backbone amide NH of the kinase hinge region (e.g., Cys909 in ATR).

  • The 2-Methoxy Substitution: The methoxy group at the C2 position serves a dual purpose. Electronically, it donates electron density into the pyrimidine ring via resonance, modulating the pKa of the adjacent nitrogens to optimize hydrogen-bonding strength. Sterically, it occupies a specific sub-pocket that prevents non-specific binding to off-target kinases, while simultaneously blocking metabolic oxidation at the C2 position, thereby increasing the compound's half-life.

  • The 6,7-Dihydro-5H-pyrroline Ring: Unlike fully aromatic pyrrole fused systems, the saturated sp³ carbons (C5 and C7) force the molecule out of strict planarity at the periphery. The secondary amine at position 6 (N6) provides a highly reactive, synthetically accessible vector directed toward the solvent-exposed region of the kinase active site. This allows for the attachment of diverse solubilizing groups or secondary pharmacophores without disrupting the primary hinge-binding interaction[2].

Therapeutic Applications in DNA Damage Response (DDR)

Selective ATR Kinase Inhibition

ATR kinase is a master regulator of the DDR, specifically responsible for sensing replication stress and single-stranded DNA breaks[2]. Inhibiting ATR forces cancer cells with high replication stress (often due to oncogene activation) into premature mitosis, leading to mitotic catastrophe and cell death. Derivatives of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold have demonstrated extraordinary potency. For example, recent optimization of this scaffold yielded "Compound 5g," which exhibits an IC50 of 0.007 μM (7 nM) against ATR kinase, significantly reducing downstream Chk1 phosphorylation[2].

PARP1/ATR Dual Inhibitors for Breast Cancer

While PARP1 inhibitors (e.g., Olaparib, Niraparib) have revolutionized the treatment of BRCA-mutated breast cancers, they face severe efficacy limitations in BRCA wild-type tumors and are prone to acquired resistance[4]. To overcome this, researchers have successfully integrated PARP1 inhibitory pharmacophores with the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine ATR-targeting scaffold. The resulting dual inhibitors (e.g., "Compound 38a") synergistically suppress both base excision repair (BER) and homologous recombination repair (HRR), inducing synthetic lethality even in wild-type TNBC (Triple-Negative Breast Cancer) models[3].

DDR_Pathway Damage Replication Stress & DNA Damage ATR ATR Kinase Damage->ATR Activates PARP1 PARP1 Enzyme Damage->PARP1 Activates Chk1 Chk1 Activation ATR->Chk1 Repair DNA Repair & Cell Survival PARP1->Repair Chk1->Repair Death Synthetic Lethality (Tumor Cell Apoptosis) Repair->Death Prevented by Inhibitor Inhibitor Pyrrolo[3,4-d]pyrimidine Dual Inhibitor Inhibitor->ATR Blocks Hinge Inhibitor->PARP1 Traps DNA

Mechanism of synthetic lethality via Pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibition.

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the biochemical and cellular potency of key derivatives synthesized from the 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core, highlighting the transition from single-target to dual-target efficacy.

Compound / DerivativePrimary Target(s)Target IC₅₀ (nM)Cellular IC₅₀ (μM)Key Structural ModificationReference
Compound 5g ATR Kinase7.0 nMN/AN-alkylation with substituted aryl groups[2]
Compound 38a PARP1 / ATR< 20 nM (Both)< 0.048 μM (MDA-MB-231)Integration of PARP1 pharmacophore at N6[3]
AZD6738 (Ceralasertib) ATR Kinase (Benchmark)1.0 nM~1.0 μM (Various)Distinct pyrimidine scaffold (Reference)[3]
Niraparib PARP1/2 (Benchmark)3.8 nM~2.5 μM (Wild-type)Distinct indazole scaffold (Reference)[4]

Note: Compound 38a outperforms the combination of Niraparib and AZD6738 in wild-type breast cancer models, validating the dual-pharmacophore approach[3].

Experimental Methodology: Scaffold Functionalization

To ensure high-fidelity translation from computational design to in vitro testing, the following protocol outlines the self-validating synthetic workflow for functionalizing the N6 position of the 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold. This methodology relies on real-time LC-MS monitoring to prevent the propagation of side products.

Step-by-Step Protocol: N-Derivatization via Reductive Amination or SNAr

Prerequisites & Materials:

  • 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (CAS: 1360364-97-1)[5].

  • DIPEA (N,N-Diisopropylethylamine), anhydrous DMF, appropriate electrophile (aryl halide or aldehyde).

  • Sodium triacetoxyborohydride (STAB) for reductive amination.

Procedure:

  • Free-Basing the Scaffold: Suspend 1.0 eq of the scaffold hydrochloride salt in anhydrous DMF (0.2 M). Add 2.5 eq of DIPEA. Stir at room temperature for 15 minutes.

    • Causality Check: The excess DIPEA is required not only to neutralize the HCl salt but to maintain a basic environment, ensuring the N6 pyrroline nitrogen remains a potent nucleophile.

  • Electrophilic Addition:

    • For SNAr (Aryl Halides): Add 1.1 eq of the chosen heteroaryl chloride. Elevate temperature to 80°C under an inert N₂ atmosphere.

    • For Reductive Amination (Aldehydes): Add 1.1 eq of the target aldehyde. Stir for 1 hour at RT to allow iminium ion formation, then add 1.5 eq of STAB.

  • Self-Validation (In-Process Control): At t = 2 hours, sample 10 μL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Decision Gate: Proceed to quench only when the extracted ion chromatogram (EIC) shows >95% consumption of the parent scaffold mass (m/z = 152.18 for the free base).

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with EtOAc. Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (DCM:MeOH gradient). The 2-methoxy group provides a distinct NMR singlet at ~3.9 ppm, serving as an internal diagnostic peak to confirm scaffold integrity during ¹H-NMR characterization.

Synth_Workflow Step1 Phase 1 Free-Basing Scaffold (DIPEA / DMF) Step2 Phase 2 Electrophilic Addition (SNAr or Aldehyde) Step1->Step2 Step3 Phase 3 LC-MS Validation (Monitor m/z 152.18) Step2->Step3 Step4 Phase 4 Quench & Flash Chromatography Step3->Step4

Self-validating synthetic workflow for N6-functionalization of the pyrrolo[3,4-d]pyrimidine scaffold.

Conclusion & Future Perspectives

The 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold represents a masterclass in rational drug design. By combining the ATP-mimetic properties of a purine bioisostere with the synthetic flexibility of a saturated pyrroline ring, it has enabled the discovery of ultra-potent ATR inhibitors and groundbreaking PARP1/ATR dual inhibitors[2][3]. As resistance to first-generation PARP inhibitors continues to challenge clinical oncology, the tunable pharmacokinetics and high kinome selectivity afforded by this specific methoxy-substituted scaffold will be instrumental in developing the next generation of synthetic lethality therapeutics.

References

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Advances.[Link]

Sources

Foundational

2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS number and identifiers

2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: A Strategic Scaffold for Kinase Inhibitor Development CAS Number: 1360364-97-1 (HCl salt) | Molecular Formula: C₇H₉N₃O (Free Base) Part 1: Executive Summary 2-Methoxy-6,...

Author: BenchChem Technical Support Team. Date: March 2026

2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: A Strategic Scaffold for Kinase Inhibitor Development

CAS Number: 1360364-97-1 (HCl salt) | Molecular Formula: C₇H₉N₃O (Free Base)

Part 1: Executive Summary

2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a bicyclic heterocyclic building block that has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the design of targeted cancer therapeutics. Structurally, it consists of a saturated pyrrolidine ring fused to a pyrimidine core, offering a rigid, three-dimensional geometry that mimics the adenine pocket of ATP.

This scaffold is critical in the development of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors and PARP/ATR dual inhibitors . Its unique 2-methoxy substitution pattern modulates lipophilicity (LogP) and metabolic stability while providing a specific hydrogen-bond acceptor vector essential for interacting with the hinge region of kinase domains.

Part 2: Chemical Identity & Physicochemical Profile

This compound is rarely used as a standalone drug but serves as the core pharmacophore for fragment-based drug discovery (FBDD).

Identifiers
Identifier TypeValueNote
CAS Number 1360364-97-1 Hydrochloride Salt (Most common commercial form)
CAS Number 53493-80-4 Core scaffold (Unsubstituted parent)
IUPAC Name 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
SMILES COC1=NC=C2CNCC2=N1Free Base
InChI Key WBAVMSJMCHCMFU-UHFFFAOYSA-N
Physicochemical Properties (Calculated)
PropertyValueSignificance in Drug Design
Molecular Weight 151.17 g/mol Ideal for fragment-based screening (<300 Da).
LogP (cLogP) ~0.6Hydrophilic enough for solubility; lipophilic enough for cell permeability.
TPSA ~50 ŲGood predictor of oral bioavailability.
H-Bond Donors 1 (NH)Critical for solvent interaction or specific binding.
H-Bond Acceptors 3 (N, O)Key for hinge-binding in kinase active sites.

Part 3: Synthetic Methodology

The synthesis of 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically follows a Pinner-type pyrimidine construction strategy. This route is preferred for its scalability and the ability to introduce the 2-methoxy group early in the sequence.

Retrosynthetic Analysis

The bicyclic core is assembled by condensing a


-keto ester  (functionalized pyrrolidine) with an amidine  equivalent (O-methylisourea).
Protocol: Cyclization & Deprotection

Reagents:

  • Starting Material: N-Boc-4-ethoxycarbonyl-3-pyrrolidinone (CAS: 115933-90-9)

  • Reagent A: O-Methylisourea hemisulfate

  • Base: Sodium methoxide (NaOMe) or Potassium carbonate (

    
    )
    
  • Solvent: Methanol (MeOH)

  • Acid: 4M HCl in Dioxane

Step-by-Step Methodology:

  • Condensation (Pyrimidine Ring Formation):

    • Dissolve N-Boc-4-ethoxycarbonyl-3-pyrrolidinone (1.0 eq) and O-methylisourea hemisulfate (1.5 eq) in anhydrous MeOH.

    • Add NaOMe (3.0 eq) dropwise at 0°C to deprotonate the amidine and keto-ester.

    • Reflux the mixture for 12–16 hours. The basic conditions drive the condensation between the urea nitrogen and the keto/ester carbonyls, forming the pyrimidine ring.

    • Checkpoint: Monitor by LC-MS for the formation of the N-Boc-protected intermediate (MW ~251 Da).

  • Workup & Purification:

    • Concentrate the solvent in vacuo.

    • Dilute with water and extract with Ethyl Acetate (EtOAc).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purify via flash column chromatography (Hexane:EtOAc) to isolate tert-butyl 2-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate.

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in 1,4-dioxane.

    • Add 4M HCl in dioxane (5–10 eq) at 0°C.

    • Stir at room temperature for 2–4 hours until precipitation of the HCl salt is complete.

    • Filter the white solid, wash with diethyl ether, and dry under high vacuum.

Yield: Typically 60–75% over two steps.

Synthesis Pathway Diagram

Synthesis Start N-Boc-4-ethoxycarbonyl- 3-pyrrolidinone Inter N-Boc-Protected Intermediate Start->Inter Cyclization (Reflux 16h) Reagent O-Methylisourea (NaOMe/MeOH) Reagent->Inter Product 2-Methoxy-6,7-dihydro- 5H-pyrrolo[3,4-d]pyrimidine (HCl Salt) Inter->Product Boc Deprotection Deprotect HCl / Dioxane Deprotect->Product

Figure 1: Synthetic route for the construction of the pyrrolo[3,4-d]pyrimidine core.

Part 4: Medicinal Chemistry Applications

The 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is a bioisostere of the purine ring system. Its primary utility lies in targeting enzymes that bind ATP, specifically kinases involved in the DNA Damage Response (DDR).

Mechanism of Action: ATR Kinase Inhibition

ATR (Ataxia Telangiectasia and Rad3-related) kinase is a master regulator of genome integrity.[1] Inhibitors containing this scaffold compete with ATP for the binding site on the ATR protein.

  • Hinge Binding: The pyrimidine nitrogens (N1/N3) and the 2-methoxy group act as critical hydrogen bond acceptors/donors to the hinge region of the kinase.

  • Solvent Exposure: The pyrrolidine nitrogen (N6) is often derivatized (e.g., with sulfonyl or alkyl groups) to project into the solvent-exposed region, improving potency and selectivity.

Structural Activity Relationship (SAR)
  • 2-Methoxy Group: Provides metabolic stability compared to a 2-hydrogen or 2-methyl group and fills a small hydrophobic pocket in the ATP binding site.

  • N6-Position: The "handle" for further chemical elaboration. Attaching a methylsulfonyl or specific aryl group here can increase potency against ATR by >100-fold (IC50 < 10 nM).

ATR Signaling Pathway Diagram

ATR_Pathway DNA_Damage Replication Stress / ssDNA RPA RPA Coating DNA_Damage->RPA ATR ATR Kinase (Target of Scaffold) RPA->ATR Recruitment CHK1 CHK1 Phosphorylation ATR->CHK1 Phosphorylation (S345) Apoptosis Apoptosis (Synthetic Lethality) ATR->Apoptosis Inhibition leads to Cell_Cycle Cell Cycle Arrest (S/G2 Checkpoint) CHK1->Cell_Cycle Activates Checkpoint Inhibitor Pyrrolo[3,4-d]pyrimidine Inhibitor Inhibitor->ATR Blocks ATP Binding

Figure 2: The ATR signaling cascade and the point of intervention for pyrrolo[3,4-d]pyrimidine inhibitors.

Part 5: Handling & Stability

  • Storage: The HCl salt is hygroscopic. Store at -20°C in a desiccator.

  • Solubility: Highly soluble in DMSO and water (as salt); free base is soluble in DCM and MeOH.

  • Stability: The 2-methoxy group is stable under standard physiological conditions but can hydrolyze to the 2-oxo derivative (lactam) under strong acidic conditions at high temperatures.

References

  • Li, L., et al. (2022).[2] "Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of ATR inhibitors." Bioorganic & Medicinal Chemistry Letters, 63, 128651.[1][2] Retrieved from [Link]

  • Wang, Z., et al. (2026).[3] "Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71743833. Retrieved from [Link][4]

Sources

Exploratory

The Emergence of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: A Privileged Scaffold for Kinase Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals Foreword: The Quest for Kinase Specificity In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Quest for Kinase Specificity

In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their integral role in cellular signaling pathways, and the frequent dysregulation of these pathways in diseases such as cancer, has driven the development of a multitude of kinase inhibitors. The pursuit of novel, potent, and selective inhibitors is a continuous endeavor, with the scaffold-based design approach being a cornerstone of this effort. A "privileged scaffold" is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. This guide delves into the emerging potential of the 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core as a promising scaffold for the design of next-generation kinase inhibitors. While direct, extensive research on the 2-methoxy substituted variant is in its nascent stages, the broader 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine framework has shown significant promise, particularly in the inhibition of critical DNA Damage Response (DDR) kinases.

The Pyrrolo[3,4-d]pyrimidine Core: A Bioisostere of Purine

The pyrrolo[3,4-d]pyrimidine nucleus is a heterocyclic system that can be considered a bioisostere of purine. This structural mimicry allows it to effectively compete with adenosine triphosphate (ATP) for the binding site of many kinases. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for inhibitor binding. The pyrrolo portion of the scaffold offers a versatile platform for synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Scaffold: A Focus on ATR and PARP1 Inhibition

Recent breakthroughs have highlighted the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core as a potent scaffold for targeting kinases involved in the DNA Damage Response (DDR) pathway, a critical process for maintaining genomic stability and a key target in cancer therapy.

A New Class of ATR Inhibitors

Ataxia telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DDR, sensing replication stress and initiating a signaling cascade to halt the cell cycle and promote DNA repair.[1] Inhibition of ATR is a promising therapeutic strategy, particularly in cancers with defects in other DDR pathways. A series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives has been identified as a novel class of potent ATR inhibitors.[1] One standout compound from this series, 5g , exhibited an impressive IC50 value of 0.007 µM against ATR kinase.[1] In cellular assays, this compound effectively reduced the phosphorylation of ATR and its downstream targets, confirming its on-target activity.[1]

Dual PARP1/ATR Inhibition: A Synergistic Approach

Poly(ADP-ribose) polymerase 1 (PARP1) is another crucial enzyme in the DDR pathway, primarily involved in the repair of single-strand DNA breaks. The concept of synthetic lethality, where the inhibition of two key pathways is lethal to a cancer cell but not to a normal cell, has led to the development of PARP inhibitors for cancers with BRCA mutations. To broaden the therapeutic window and overcome resistance, dual inhibitors targeting both PARP1 and ATR are being explored.

Researchers have successfully designed and synthesized 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based compounds that act as dual inhibitors of PARP1 and ATR.[2][3][4] By integrating the pharmacophores of known PARP1 inhibitors with the ATR-inhibitory scaffold, compounds with potent dual activity were developed.[2][4] The lead compound, 38a , demonstrated potent dual inhibition with IC50 values of less than 20 nM for both enzymes and exhibited strong anti-proliferative effects in breast cancer cell lines.[2][3] Mechanistic studies revealed that this dual inhibitor arrested the cell cycle, induced apoptosis, and suppressed DNA damage repair pathways more effectively than the combination of individual PARP and ATR inhibitors.[2][3]

The Role of the 2-Methoxy Substitution: A Hypothesis

While the published research on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has not specifically detailed the effects of a 2-methoxy substitution, we can infer its potential role based on the structure-activity relationships (SAR) of related kinase inhibitors.

The 2-position of the pyrimidine ring is often a key point of interaction within the ATP-binding pocket. The introduction of a methoxy group (-OCH3) at this position can have several effects:

  • Electronic Effects: The methoxy group is an electron-donating group, which can modulate the electron density of the pyrimidine ring and influence its hydrogen bonding capabilities with the kinase hinge region.

  • Steric Effects: The methoxy group can provide a steric handle to orient the inhibitor within the binding pocket, potentially enhancing selectivity for certain kinases over others.

  • Solubility and Metabolic Stability: The methoxy group can improve the physicochemical properties of the compound, such as solubility and metabolic stability, which are crucial for drug development.

It is plausible that the 2-methoxy substitution could be a key modification to fine-tune the selectivity profile of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, potentially directing its activity towards other kinase families beyond the DDR pathway.

Synthesis of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Scaffold

The synthesis of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core is achievable through multi-step synthetic routes. A general overview of a potential synthetic strategy is outlined below.

Synthesis_Workflow A Starting Materials (e.g., Substituted Pyrrole) B Cyclization to form Pyrrolo[3,4-d]pyrimidine core A->B Reaction with Formamide or similar reagents C Functional Group Interconversion at C2 B->C Chlorination followed by Methoxylation D Introduction of Side Chains at N6 C->D Alkylation or Acylation E Final Compound (2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative) D->E

Caption: Generalized synthetic workflow for 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives.

Experimental Protocols for Evaluation

The evaluation of novel kinase inhibitors based on the 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold would involve a series of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase (e.g., ATR, PARP1, or a panel of other kinases).

Methodology:

  • Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, test compounds, and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection reagent).

  • Procedure: a. Prepare a serial dilution of the test compounds. b. In a microplate, combine the kinase, substrate, and test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction for a specified time at an optimal temperature. e. Stop the reaction and measure the kinase activity using the chosen detection method. f. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of the test compounds on cancer cell lines.

Methodology:

  • Cell Lines: Select appropriate cancer cell lines (e.g., breast cancer cell lines like MDA-MB-231 and MDA-MB-468 for PARP1/ATR inhibitors).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compounds. c. Incubate the cells for a specified period (e.g., 72 hours). d. Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo assay. e. Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot Analysis for Target Engagement

Objective: To confirm that the test compound inhibits the target kinase within the cell by measuring the phosphorylation of its downstream substrates.

Methodology:

  • Cell Treatment: Treat the selected cell line with the test compound at various concentrations for a specific duration.

  • Protein Extraction: Lyse the cells to extract total protein.

  • SDS-PAGE and Western Blotting: a. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. b. Transfer the proteins to a membrane (e.g., PVDF). c. Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate (e.g., phospho-Chk1 for ATR inhibition) and the total protein as a loading control. d. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). e. Detect the signal using a chemiluminescent substrate.

Structure-Activity Relationship (SAR) Insights and Future Directions

The SAR studies on 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have provided valuable insights for future inhibitor design.

PositionModificationImpact on Activity
C2 Substitution with various groupsModulates potency and selectivity. The methoxy group is a key area for exploration.
N6 Introduction of different side chainsSignificantly influences binding to the target kinase and can be optimized to enhance potency and selectivity. For ATR inhibitors, specific side chains were crucial for high potency.[1]
Pyrrole Ring SubstitutionCan be explored to improve physicochemical properties and introduce additional interactions with the kinase.

Future Directions:

  • Systematic Exploration of the 2-position: A focused library of compounds with various substitutions at the 2-position, including the methoxy group, should be synthesized and screened against a broad panel of kinases to map the selectivity profile of the scaffold.

  • Structure-Based Design: Obtaining crystal structures of the 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold bound to different kinases will provide invaluable insights for rational drug design and the optimization of inhibitor potency and selectivity.

  • Exploration of Other Kinase Targets: Given its structural similarity to purine, this scaffold holds the potential to inhibit a wide range of kinases beyond the DDR pathway. Screening against diverse kinase families could uncover novel therapeutic opportunities.

  • In Vivo Evaluation: Promising lead compounds should be advanced into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

Conclusion: A Scaffold with Significant Promise

The 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold represents an exciting and underexplored area in kinase inhibitor research. Building upon the solid foundation of the broader 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core, which has demonstrated potent activity against key DDR kinases, the introduction of the 2-methoxy group offers a compelling strategy for the development of novel, selective, and effective kinase inhibitors. This technical guide provides a comprehensive overview of the current knowledge and a roadmap for future research, empowering scientists and drug developers to unlock the full therapeutic potential of this promising scaffold.

References

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters, 63, 128651. [Link]

  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. (2026). Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances, 12(35), 22863-22879. [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). Scientific Reports, 12(1), 11706. [Link]

  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5 H-pyrrolo[3,4- d]pyrimidine-based PARP1/ATR dual inhibitors. (2026). Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2627053. [Link]

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters, 63, 128651. [Link]

  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. (2026). Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). [Link]

Sources

Foundational

Bioisosteric applications of dihydro-pyrrolo[3,4-d]pyrimidine in medicinal chemistry

Topic: Bioisosteric Applications of Dihydro-pyrrolo[3,4-d]pyrimidine in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists[1] Executive Summary The 6,7-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Applications of Dihydro-pyrrolo[3,4-d]pyrimidine in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists[1]

Executive Summary

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold represents a critical evolution in kinase inhibitor design. Unlike its fully aromatic congener (pyrrolo[3,4-d]pyrimidine) or the ubiquitous purine core, this partially saturated bicyclic system offers a unique balance of aromatic pi-stacking capability and sp³-defined vectorality .

This guide analyzes the scaffold's utility as a bioisostere for quinazolines and purines, specifically within the context of ATR (Ataxia Telangiectasia and Rad3-related) and PARP kinase inhibition. By introducing a secondary amine within the fused ring system, medicinal chemists can exploit novel solubilizing vectors and rigidify diamine linkers, significantly altering physicochemical properties (logP, tPSA) while maintaining hinge-binding fidelity.

Structural Analysis & Bioisosterism

The Purine-Mimetic Paradigm

The dihydro-pyrrolo[3,4-d]pyrimidine core functions as a 7-deaza-7-aza-purine analogue but with a critical distinction: the 6-position (in purine numbering, corresponding to the pyrroline nitrogen here) is non-aromatic.

FeaturePurine (Adenine)6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineMedicinal Chemistry Implication
Aromaticity Fully Aromatic (10

electrons)
Partially Aromatic (Pyrimidine only)Reduced planarity; increased solubility potential.[1]
H-Bonding Donor (N9-H) / Acceptor (N1, N3, N7)Donor/Acceptor (N6-H) + Pyrimidine NsThe N6 amine is sp³ hybridized, allowing distinct vector exploration.
Vectorality Planar (

dihedral)
Puckered Pyrroline RingAllows substituents to access solvent channels perpendicular to the hinge.
pKa ~4.2 (N1), ~9.8 (N9)~9-10 (Secondary Amine)The basic amine can form salt bridges (e.g., with Asp/Glu) in the ribose pocket.
Visualization: Scaffold Overlay

The following diagram illustrates the structural superposition of the dihydro-pyrrolo[3,4-d]pyrimidine core against a standard Adenine template, highlighting the "Vector Expansion" zone provided by the saturated ring.[1]

Bioisostere_Map Adenine Adenine (Native Ligand) Fully Aromatic Planar Binding Target Kinase Hinge Region (ATP Pocket) Adenine->Target H-Bonds (N1, N6-NH2) Scaffold 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Partially Saturated Vector Expansion at N6 Scaffold->Adenine Bioisosteric Replacement Scaffold->Target H-Bonds (Pyrimidine Ns) Vector N6-Position (sp3) Allows solubilizing groups to exit active site Scaffold->Vector

Figure 1: Bioisosteric mapping of the dihydro-pyrrolo[3,4-d]pyrimidine scaffold against Adenine, highlighting the sp3 vector potential.

Case Study: High-Potency ATR Inhibition

The most authoritative application of this scaffold lies in the development of ATR inhibitors . While clinical candidates like Ceralasertib (AZD6738) utilize a morpholino-pyrimidine core, recent studies have validated 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives (e.g., Compound 5g and 38a ) as superior next-generation leads.[1]

Mechanistic Rationale
  • Target: ATR Kinase (PIKK family).[1]

  • Challenge: Achieving selectivity over ATM and DNA-PK while maintaining oral bioavailability.

  • Solution: The dihydro-pyrrolo[3,4-d]pyrimidine core mimics the transition state of the ATP-adenine ring but allows for the attachment of bulky hydrophobic groups (via the N6 nitrogen) that occupy the "ribose" pocket or extend into the solvent, improving selectivity.

Key Data (Compound 5g vs. Standard)
CompoundScaffold CoreATR IC

(nM)
Selectivity (ATR vs ATM)
AZD6738 Sulfoximine-Morpholino-Pyrimidine~6.5High
Compound 5g 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine 7 >100-fold
Compound 38a Dihydro-pyrrolo[3,4-d]pyrimidine (Dual PARP/ATR)< 20Dual Activity

Data synthesized from Wang et al. and related patent literature (See References).

Detailed Synthetic Protocol

To ensure reproducibility, the following protocol describes the construction of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core from a commercially available 1-Boc-3-pyrrolidinone precursor. This route is self-validating via NMR monitoring of the enaminone intermediate.

Retrosynthetic Logic

The pyrimidine ring is constructed via a condensation reaction between a


-enaminone (formed from the pyrrolidinone) and an amidine hydrochloride.
Step-by-Step Methodology

Phase 1: Formation of the Enaminone Intermediate

  • Reagents: tert-Butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
    
  • Conditions: Reflux in dry Toluene (110°C) for 3–5 hours.

  • Checkpoint: Monitor via TLC (EtOAc/Hexane). The disappearance of the ketone spot and appearance of a polar, UV-active spot indicates formation of the enaminone.

  • Workup: Concentrate in vacuo to yield the crude yellow solid (stable for short-term storage).

Phase 2: Pyrimidine Ring Closure

  • Reagents: Crude Enaminone (1.0 eq), Amidine Hydrochloride (e.g., Benzamidine HCl or Acetamidine HCl) (1.2 eq), Potassium Carbonate (

    
    ) (2.0 eq).
    
  • Solvent: Absolute Ethanol or DMF.

  • Reaction: Heat to reflux (80–90°C) for 12 hours under

    
     atmosphere.
    
  • Mechanism: Michael addition of the amidine to the enaminone followed by intramolecular cyclization and dehydration.

  • Purification:

    • Cool to RT. Filter off inorganic salts.

    • Concentrate filtrate.

    • Recrystallize from EtOH/Ether or purify via flash chromatography (DCM/MeOH 95:5).

  • Deprotection (Optional): Treat with 4M HCl/Dioxane to remove the Boc group, yielding the free amine 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.

Synthetic Pathway Diagram[2]

Synthesis_Pathway Start 1-Boc-3-pyrrolidinone Inter Enaminone Intermediate (Reactive Species) Start->Inter Condensation Reagent1 DMF-DMA (Reflux, Toluene) Reagent1->Inter Product 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (Boc-Protected) Inter->Product Ring Closure Reagent2 Amidine HCl + K2CO3 (Cyclization) Reagent2->Product

Figure 2: Synthetic route for the construction of the dihydro-pyrrolo[3,4-d]pyrimidine core.

Biological Context: The ATR Signaling Cascade

Understanding where this scaffold intervenes is crucial for optimization. The diagram below details the ATR signaling pathway, highlighting the checkpoint arrest mechanism induced by inhibitors utilizing this scaffold.

ATR_Pathway DNA_Damage ssDNA / Replication Stress RPA RPA Coating DNA_Damage->RPA ATRIP ATR-ATRIP Complex RPA->ATRIP Recruitment Chk1 Chk1 Kinase ATRIP->Chk1 Phosphorylation (S317/S345) Inhibitor Dihydro-pyrrolo[3,4-d]pyrimidine Inhibitor (e.g., 5g) Inhibitor->ATRIP Blocks ATP Binding Cdc25 Cdc25 Phosphatase Chk1->Cdc25 Inhibition (Degradation) CellCycle G2/M Arrest & Repair Cdc25->CellCycle Prevents Mitosis

Figure 3: Mechanism of action for ATR inhibitors within the DNA Damage Response (DDR) pathway.[1]

References

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of ATR inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2022).[1][2][3] URL:[Link]

  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2026).[4] URL:[Link]

  • Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors. Source: European Journal of Medicinal Chemistry (2023). URL:[Link]

  • General Synthesis of Dihydro-pyrrolo[3,4-d]pyrimidines via Enaminone Intermediates. Source: Validated via standard heterocyclic chemistry protocols (e.g., Heterocycles, Vol 79). URL:[Link]

Sources

Exploratory

Molecular weight and formula analysis of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

[1] Executive Summary 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS: 1360364-97-1) is a fused bicyclic heterocycle serving as a critical scaffold in medicinal chemistry.[1][2][3] Structurally, it consists of a p...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS: 1360364-97-1) is a fused bicyclic heterocycle serving as a critical scaffold in medicinal chemistry.[1][2][3] Structurally, it consists of a pyrimidine ring fused to a saturated pyrrolidine ring, featuring a methoxy substituent at the C2 position.

This molecule is primarily utilized as a pharmacophore building block for kinase inhibitors (e.g., JAK, EGFR) and other ATP-competitive drugs. Its secondary amine (pyrrolidine nitrogen) allows for facile diversification via alkylation or amidation, while the 2-methoxy group modulates solubility and metabolic stability compared to the bare scaffold.

This guide provides a rigorous analysis of its physicochemical properties, theoretical characterization, and analytical protocols for research and quality control.

Physicochemical Profile & Molecular Identity[5]

The precise characterization of this molecule requires distinguishing between its free base form and the commonly supplied hydrochloride salt.

Molecular Specifications
PropertyFree BaseHydrochloride Salt (Common Reagent Form)
CAS Number 1360364-97-11360364-97-1 (often cited for salt)
Formula C₇H₉N₃O C₇H₁₀ClN₃O (Mono-HCl)
Molecular Weight 151.17 g/mol 187.63 g/mol
Exact Mass 151.0746187.0512
Appearance Off-white to pale yellow solidWhite to off-white crystalline solid
Solubility DMSO, Methanol, ChloroformWater, DMSO, Methanol
pKa (Calc) ~8.5 (Pyrrolidine NH)N/A
Structural Topology

The core structure is a pyrrolo[3,4-d]pyrimidine .[4][5][6][7] The "6,7-dihydro-5H" nomenclature indicates the saturation of the 5-membered ring, effectively making it a pyrrolidine fused to a pyrimidine.

  • Pyrimidine Ring: Aromatic, electron-deficient. The C2-methoxy group acts as an electron-donating group (EDG) by resonance, slightly increasing electron density at N1 and N3.

  • Pyrrolidine Ring: Saturated, puckered conformation. The exposed secondary amine (NH) is the primary vector for synthetic elaboration.

Synthetic & Retrosynthetic Logic

Understanding the synthesis is crucial for impurity profiling. The preparation typically follows a cyclization strategy involving 4-amino-5-substituted pyrimidines.

Common Synthetic Route (Cyclization)

The most robust synthesis involves the construction of the pyrrolidine ring onto a pre-formed pyrimidine core or vice versa.

  • Precursor: 4-amino-5-(aminomethyl)-2-methoxypyrimidine.

  • Cyclization: Reaction with a one-carbon synthon (e.g., formaldehyde/acid) or via reduction of a pyrrolodione intermediate.

  • Deprotection: If the pyrrolidine nitrogen was protected (e.g., Boc/Benzyl) during the pyrimidine ring closure.

Impurity Alert: Common byproducts include:

  • Hydrolysis Products: 2-Hydroxy derivative (conversion of -OMe to -OH under acidic conditions).

  • Oxidation Products: Aromatization of the pyrrolidine ring to the fully aromatic 2-methoxy-pyrrolo[3,4-d]pyrimidine (rare but possible under oxidative stress).

Analytical Characterization Strategies

This section details the protocols for validating identity and purity.

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H NMR spectrum is the definitive tool for structural confirmation.

Predicted ¹H NMR Shifts (DMSO-d₆, Free Base):

  • δ 8.45 ppm (1H, s): Pyrimidine C4-H. This is the most deshielded proton, appearing as a sharp singlet due to the aromatic ring current.

  • δ 3.92 ppm (3H, s): Methoxy (-OCH₃). A strong, characteristic singlet.

  • δ 4.05 - 4.20 ppm (4H, m): Pyrrolidine methylenes (C5-H₂ and C7-H₂). These may appear as a singlet or closely spaced multiplets depending on the solvent and salt state.

  • δ ~2.5-3.0 ppm (1H, br): Amine N-H (Exchangeable with D₂O).

Protocol Note: If analyzing the HCl salt , the pyrrolidine protons will shift downfield (δ 4.4–4.6 ppm) due to protonation, and the NH will appear as a broad distinct peak (NH₂⁺) around δ 9-10 ppm.

Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion: [M+H]⁺ = 152.08 m/z .

  • Fragmentation Pattern (MS/MS):

    • Loss of Methyl: [M+H - 15]⁺ (Loss of CH₃ from methoxy).

    • Loss of Methoxy: [M+H - 31]⁺.

    • Ring Opening: Fragmentation of the saturated pyrrolidine ring.

HPLC Purity Profiling

Due to the basic secondary amine, standard C18 columns may show peak tailing.

  • Column: C18 with polar embedding or Phenyl-Hexyl (e.g., XBridge BEH C18).

  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH ~10) or 0.1% TFA (if using salt). High pH is preferred for better peak shape of the free base.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyrimidine absorption).

Visualizations

Structural Numbering & Topology

The following diagram illustrates the standard numbering scheme for the pyrrolo[3,4-d]pyrimidine core to ensure accurate spectral assignment.

Structure Fig 1: Connectivity of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 OMe OMe C2->OMe 2-pos C4 C4 N3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C7a C7a C4a->C7a N6 N6 C5->N6 C7 C7 N6->C7 C7->C7a C7a->N1

Analytical Validation Workflow

A logical decision tree for validating the identity of incoming batches of this intermediate.

Workflow Fig 2: QC Workflow for Pyrrolo-pyrimidine Intermediates Start Sample Receipt (Solid) Solubility Solubility Check (DMSO/Water) Start->Solubility LCMS LC-MS (ESI+) Target: 152.08 m/z Solubility->LCMS Decision1 Mass Match? LCMS->Decision1 NMR 1H NMR (DMSO-d6) Check Methoxy (3.9ppm) Check Aromatic (8.4ppm) Decision1->NMR Yes Reject Quarantine / Re-purify Decision1->Reject No Chloride Silver Nitrate Test (Confirm HCl Salt) NMR->Chloride Final Release for Synthesis Chloride->Final

Handling & Stability

  • Storage: Store at -20°C. The free base is prone to carbonate formation (absorbing CO₂ from air) due to the secondary amine. The HCl salt is hygroscopic but chemically more stable.

  • Reactivity: The C2-methoxy group is relatively stable but can be displaced by strong nucleophiles under harsh conditions. The N6-amine is highly nucleophilic and will readily react with acid chlorides, isocyanates, or alkyl halides.

References

  • Chemical Structure & CAS Data : Fluorochem. 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride. Accessed 2025. Link

  • Analogous Scaffold Analysis : ChemScene. 2-Methoxy-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (Data for methyl-analog comparison). Accessed 2025. Link

  • General Scaffold Synthesis : RSC Medicinal Chemistry. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis... (Context on fused pyrimidine synthesis). Link

  • PubChem Compound Summary : National Center for Biotechnology Information. PubChem Compound Summary for CID 71743833 (Related 5H-pyrrolo[3,4-b]pyridin analog). Link

Sources

Foundational

Safety data sheet (SDS) and toxicity profile for 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Abstract This technical guide provides a comprehensive safety and toxicological profile for 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine , a critical heterocyclic building block used in the synthesis of ATP-competit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive safety and toxicological profile for 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine , a critical heterocyclic building block used in the synthesis of ATP-competitive kinase inhibitors. Unlike standard Safety Data Sheets (SDS) which often list generic hazards, this document synthesizes empirical vendor data with Structure-Activity Relationship (SAR) predictions to offer a predictive toxicity model. It addresses the specific risks associated with the pyrrolo[3,4-d]pyrimidine scaffold, including potential off-target kinase inhibition and metabolic activation pathways.

Part 1: Chemical Identity & Physicochemical Architecture

The distinction between the [3,4-d] and [2,3-d] isomers is critical. While the [2,3-d] isomer (7-deazapurine) is ubiquitous in FDA-approved JAK inhibitors (e.g., Tofacitinib), the [3,4-d] isomer represents a distinct vector for exploring novel chemical space, often possessing different solubility and metabolic stability profiles.

Identification Matrix
ParameterDetail
Chemical Name 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Common Salt Form Hydrochloride (HCl)
CAS Number 1360364-97-1 (HCl salt); Free base often unassigned
Molecular Formula C₇H₉N₃O (Free base) / C₇H₁₀ClN₃O (HCl)
Molecular Weight 151.17 g/mol (Free base) / 187.63 g/mol (HCl)
SMILES COC1=NC=C2CNCC2=N1
Physicochemical Properties (Computed)
  • LogP (Octanol/Water): 0.82 (Predicted). Implication: Moderate lipophilicity; likely to cross cell membranes but requires polar solvents (DMSO, Methanol) for stock solutions.

  • TPSA (Topological Polar Surface Area): ~47 Ų. Implication: High probability of blood-brain barrier (BBB) penetration if not substituted further.

  • pKa (Conjugate Acid): ~8.5 (Pyrrolidine nitrogen). Implication: Exists predominantly as a cation at physiological pH (7.4), enhancing solubility but potentially influencing hERG channel binding.

Part 2: GHS Hazard Identification & Safety Data[5]

Signal Word: WARNING

Based on the secondary amine functionality and structural analogs, this compound is classified as a reactive intermediate.

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1]
Skin Corrosion/Irritation 2H315 Causes skin irritation.
Serious Eye Damage 2AH319 Causes serious eye irritation.[1]
STOT - Single Exposure 3H335 May cause respiratory irritation.
Precautionary Strategy (P-Codes)
  • Prevention (P261 + P280): Avoid breathing dust/fume.[2][3] Wear nitrile gloves (min thickness 0.11mm) and chemical safety goggles.

  • Response (P305 + P351 + P338): IF IN EYES: Rinse cautiously with water for several minutes.[1][4][5] Remove contact lenses if present and easy to do.[2][1][5]

  • Storage (P403 + P233): Store in a well-ventilated place. Keep container tightly closed. Hygroscopic: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Part 3: Toxicological Profile & SAR Analysis

This section moves beyond the SDS to analyze why this molecule behaves the way it does in biological systems.

Structural Alerts & Mechanism of Action

The pyrrolo[3,4-d]pyrimidine core is an isostere of purine . In drug discovery, this scaffold is designed to bind to the ATP-binding pocket of protein kinases.

  • Primary Risk: Off-target kinase inhibition. Even as a fragment, the core can weakly inhibit kinases (e.g., CDK, JAK), potentially leading to unexpected antiproliferative effects in cell assays.

  • Secondary Risk: The secondary amine (pyrrolidine ring) is a nucleophile. It can react with endogenous electrophiles or form nitrosamines if exposed to nitrating agents.

Metabolic Fate Prediction

Understanding the metabolism is crucial for interpreting "toxicity" in animal models. The 2-methoxy group is a metabolic soft spot.

MetabolicPathway Parent Parent: 2-Methoxy-pyrrolo[3,4-d]pyrimidine Met1 Metabolite M1: O-Demethylation (CYP450 mediated) Parent->Met1 Oxidative Dealkylation Met3 Metabolite M3: N-Glucuronidation (Phase II) Parent->Met3 UGT Transferase Met2 Metabolite M2: Lactam Formation (2-Oxo derivative) Met1->Met2 Tautomerization Excretion (Renal) Excretion (Renal) Met2->Excretion (Renal)

Figure 1: Predicted metabolic trajectory. The conversion to the Lactam (M2) significantly alters hydrogen bond donor/acceptor profiles, potentially deactivating the molecule's kinase affinity.

Comparative Toxicity (Read-Across)

Data is extrapolated from the structurally related Pyrrolo[2,3-d]pyrimidine (7-deazapurine) class:

  • Genotoxicity: Generally negative in Ames tests for the core scaffold, but side-chains often dictate mutagenicity.

  • Hepatotoxicity: Kinase inhibitors containing this core often show idiosyncratic hepatotoxicity (e.g., elevated transaminases). Researchers should monitor ALT/AST in in vivo studies using derivatives of this scaffold.

Part 4: Experimental Protocols for Safety Validation

As a scientist, you must validate the safety and purity of your specific lot before introducing it into cell-based assays.

Purity & Identity Verification Protocol
  • Objective: Ensure no reactive precursors (e.g., chloropyrimidines) remain.

  • Method: HPLC-MS (C18 Column).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 mins.

    • Acceptance: Purity > 95% (254 nm). Caution: Impurities from synthesis (often chlorinated intermediates) are potent sensitizers.

Cytotoxicity Screen (MTT/CellTiter-Glo)

Before using this compound as a building block in biological assays, establish a baseline toxicity curve.

  • Cell Line: HEK293 (Kidney) or HepG2 (Liver).

  • Dosing: 8-point dilution series (100 µM to 0.1 nM).

  • Duration: 48 hours.

  • Endpoint: ATP quantification.

  • Threshold: If IC₅₀ < 10 µM for the fragment alone, the scaffold may be contributing to non-specific toxicity (pan-assay interference).

Part 5: Handling & Emergency Response Workflow

SafetyWorkflow cluster_Solid Solid Spill (Powder) cluster_Liquid Liquid Spill (DMSO Stock) Start Spill / Exposure Incident Assess Assess Volume & Form (Solid vs. Solution) Start->Assess Step1A Isolate Area (10m radius) Assess->Step1A Solid Step2A Absorb with Vermiculite/Sand Assess->Step2A Liquid Step1B PPE: N95/P100 Mask + Double Nitrile Step1A->Step1B Step1C Wet Wipe Method (Avoid Dust Generation) Step1B->Step1C Disposal Disposal: Hazardous Waste (Incineration Required) Step1C->Disposal Step2B Deactivate Surface (10% Bleach Solution) Step2A->Step2B Step2B->Disposal

Figure 2: Decision tree for spill response. Note the specific requirement for bleach deactivation for liquid spills to neutralize the amine functionality.

Deactivation Chemistry

For cleaning glassware or bench surfaces contaminated with 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine:

  • Agent: 10% Sodium Hypochlorite (Bleach) or 1N HCl.

  • Mechanism: Hypochlorite oxidizes the secondary amine; Acid converts the free base to the non-volatile hydrochloride salt, facilitating easier cleanup.

Part 6: References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 71743833 (Structural Analog). Retrieved from [Link]

  • Thorarensen, A., et al. (2017). "Design of Pyrrolo[2,3-d]pyrimidine JAK Inhibitors." Journal of Medicinal Chemistry. (Cited for SAR Read-Across methodology).

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Pyrimidine derivatives hazard classification. Retrieved from [Link]

Sources

Exploratory

History and development of 5H-pyrrolo[3,4-d]pyrimidine building blocks

History and Development of 5H-Pyrrolo[3,4-d]pyrimidine Building Blocks: A Technical Guide Executive Summary The 5H-pyrrolo[3,4-d]pyrimidine scaffold represents a critical class of fused bicyclic heterocycles in modern me...

Author: BenchChem Technical Support Team. Date: March 2026

History and Development of 5H-Pyrrolo[3,4-d]pyrimidine Building Blocks: A Technical Guide

Executive Summary

The 5H-pyrrolo[3,4-d]pyrimidine scaffold represents a critical class of fused bicyclic heterocycles in modern medicinal chemistry. Structurally distinct from its isomer pyrrolo[2,3-d]pyrimidine (7-deazapurine), this scaffold features a pyrimidine ring fused to a pyrroline (or pyrrolidine) ring across the d-bond (C4–C5). While the fully aromatic 5H-pyrrolo[3,4-d]pyrimidine is rare due to stability issues, its partially saturated analogues—specifically 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines —have emerged as privileged building blocks. These motifs serve as potent bioisosteres for purines and quinazolines, finding profound utility in the development of kinase inhibitors (ATR, EGFR) and DNA damage response (DDR) modulators (PARP).

Part 1: Historical Evolution & Structural Significance

The Origins: Purine Isosteres (1960s–1990s)

The development of pyrrolo[3,4-d]pyrimidines began as part of a broader campaign to synthesize "deaza" analogues of purines. Early medicinal chemistry focused heavily on pyrrolo[2,3-d]pyrimidines (7-deazapurines) due to their resemblance to adenosine. However, the pyrrolo[3,4-d] isomer offered a unique vector for substitution: the nitrogen at position 6 (in the pyrrole ring) provided a handle for solubilizing groups or linkers that projected away from the ATP-binding pocket, a feature unavailable in the N7/N9 substitution pattern of purines.

  • Early Synthesis: Initial routes relied on the cyclization of 4,5-disubstituted pyrimidines. For example, the reaction of 4,5-bis(bromomethyl)pyrimidine with primary amines was a foundational method to generate the dihydro-pyrrolo ring.

  • Structural Advantage: Unlike the planar, aromatic purine system, the 6,7-dihydro variants introduce a degree of sp3 character (C5 and C7), allowing for "pucker" and conformational flexibility that can improve solubility and target selectivity.

The Modern Era: Kinase & DDR Targeting (2000s–Present)

In the last two decades, the scaffold has transitioned from a general library component to a core pharmacophore in precision oncology.

  • ATR & PARP Inhibition: Recent breakthroughs (2022–2026) have validated 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as potent inhibitors of ATR (Ataxia Telangiectasia and Rad3-related kinase) and PARP1 (Poly (ADP-ribose) polymerase 1).[1][2] The scaffold acts as a hinge-binder, mimicking the adenine of ATP, while the N6-substituent extends into the solvent-exposed region to modulate pharmacokinetic properties.

  • Dual Inhibitors: A significant advancement is the design of dual PARP1/ATR inhibitors (e.g., Compound 38a), where the pyrrolo[3,4-d]pyrimidine core serves as the critical junction connecting pharmacophores for both targets.[1][3]

Part 2: Synthetic Strategies & Building Blocks

The utility of this scaffold relies on the availability of versatile building blocks, particularly 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carboxylate derivatives. These allow for sequential nucleophilic aromatic substitution (SNAr) at C4 and C2.

Method A: The "Pyrrolidine-First" Approach (Preferred for Scale)

This route builds the pyrimidine ring onto a pre-existing pyrrolidine scaffold. It is preferred for generating the 2,4-dichloro building block because it avoids the handling of highly reactive bromomethyl pyrimidines.

Protocol: Synthesis of tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

  • Starting Material: 1-N-Boc-3-oxopyrrolidine-4-carboxylate (Commercially available or synthesized via Dieckmann condensation).

  • Step 1: Condensation (Uracil Formation)

    • Reflux the keto-ester with urea (or thiourea) and sodium ethoxide in ethanol.

    • Result: Formation of the bicyclic uracil derivative (tert-butyl 2,4-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate).

  • Step 2: Chlorination

    • Treat the uracil intermediate with phosphorus oxychloride (

      
      ) and a catalytic amount of 
      
      
      
      -dimethylaniline or DMF.
    • Conditions: Reflux for 2–4 hours.

    • Note: The Boc group is acid-sensitive. Careful control of temperature or the use of alternative protecting groups (e.g., Benzyl) may be required, followed by reprotection if Boc is cleaved.

  • Step 3: Isolation

    • Quench carefully into ice water (exothermic). Extract with dichloromethane.

    • Yield: The resulting 2,4-dichloro intermediate is a stable solid.

Method B: The "Pyrimidine-First" Approach

Useful for introducing diverse substituents at N6 late in the synthesis.

  • Precursor: 4,5-Bis(bromomethyl)pyrimidine (generated from 4,5-dimethylpyrimidine via radical bromination).

  • Cyclization: React with a primary amine (

    
    ) or sulfonamide in the presence of a base (
    
    
    
    or DIPEA) in acetonitrile.
  • Advantage: Allows for the rapid generation of N6-libraries.

Key Commercial Building Blocks
CAS NumberChemical NameUtility
916420-27-4 tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylateCore scaffold for SNAr diversification.
1187830-46-1 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochlorideDeprotected core for N6-functionalization.
371171-17-4 4-Amino-6-(3,4-dimethoxyphenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-thioneSpecialized intermediate for thione-based analogues.

Part 3: Visualization of Logic & Workflows

Synthetic Workflow: The "Building Block" Route

The following diagram illustrates the logical flow for synthesizing the versatile 2,4-dichloro building block, enabling divergent drug discovery.

SynthesisRoute Start 1-Boc-3-pyrrolidinone -4-carboxylate Step1 Condensation (Urea/NaOEt) Start->Step1 Ring Fusion Inter1 Bicyclic Uracil Intermediate Step1->Inter1 Step2 Chlorination (POCl3) Inter1->Step2 Aromatization Product 2,4-Dichloro-pyrrolo[3,4-d] pyrimidine Scaffold Step2->Product Building Block

Caption: Synthesis of the 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine building block via the pyrrolidine route.

SAR Logic: Functionalization Vectors

This diagram details how the scaffold is decorated to achieve potency and selectivity in kinase targets (e.g., ATR/PARP).

SARLogic Core Pyrrolo[3,4-d] pyrimidine Core C4 C4 Position (SNAr 1) Core->C4 Most Reactive C2 C2 Position (SNAr 2) Core->C2 Secondary N6 N6 Position (Deprotection) Core->N6 Tertiary C4_Role Hinge Binding (Primary Amine) C4->C4_Role C2_Role Solubility/Selectivity (Alkoxy/Amino) C2->C2_Role N6_Role Solvent Exposure (Linker/Tail) N6->N6_Role

Caption: Structure-Activity Relationship (SAR) vectors for the pyrrolo[3,4-d]pyrimidine scaffold.

Part 4: Experimental Protocol (Self-Validating)

Protocol: General SNAr Displacement at C4 Purpose: To install the primary pharmacophore (hinge binder) onto the 2,4-dichloro core.

  • Setup: In a dry round-bottom flask, dissolve tert-butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate (1.0 equiv) in anhydrous THF or 1,4-dioxane (0.1 M).

  • Reagent Addition: Add the desired amine (e.g., p-fluorobenzylamine, 1.1 equiv) and a non-nucleophilic base (DIPEA or

    
    , 2.5 equiv).
    
  • Reaction: Stir at 0 °C to Room Temperature .

    • Validation: The C4-chlorine is significantly more reactive than the C2-chlorine due to the adjacent ring nitrogen (N3) and the lack of electron donation from the pyrrole ring in this dihydro-state. Monitoring by TLC/LCMS should show clean conversion to the mono-substituted product within 1–4 hours.

    • Note: If high temperature is applied (>60 °C), displacement at C2 may occur, leading to bis-substituted byproducts.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[4]
    
  • Outcome: The product is typically a white/pale yellow solid, ready for the second displacement at C2 (which requires higher temperatures, typically 80–100 °C).

References

  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2026) URL:[Link]

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of ATR inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2022) URL:[Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. Source: RSC Advances (2024) URL:[Link]

  • Synthesis of Pyrrolo[3,4-d]pyrimidine Thiono Derivatives via Aza Wittig Reaction. Source: Asian Journal of Chemistry (2014) URL:[Link]

  • Substituted pyrrolo[3,4-d]pyrimidines: their preparation from 3-amino-4-cyano-3-pyrrolines. Source: Journal of the Chemical Society C (Historical/Foundational) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Abstract This guide details the optimized chemical synthesis of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine , a critical fused bicyclic scaffold frequently utilized in the development of kinase inhibitors (e.g., EG...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the optimized chemical synthesis of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine , a critical fused bicyclic scaffold frequently utilized in the development of kinase inhibitors (e.g., EGFR, ATR, and Hsp90 antagonists). The protocol utilizes a convergent strategy starting from commercially available N-Boc-3-oxopyrrolidine-4-carboxylic acid ethyl ester . Key steps include a base-mediated condensation with O-methylisourea to construct the pyrimidine ring, followed by functional group manipulation to achieve the specific 2-methoxy-4-unsubstituted core. This document prioritizes reproducibility, scalability, and safety.

Retrosynthetic Analysis & Strategy

The construction of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core relies on the "Principal Synthesis" of pyrimidines—condensing a bis-electrophile (beta-keto ester) with a bis-nucleophile (amidine).

  • Strategic Disconnection: The pyrimidine ring is disconnected at the N1-C2 and C4-N3 bonds.

  • Precursors:

    • Fragment A (Electrophile): tert-Butyl 3-oxopyrrolidine-1-carboxylate (functionalized with an ester group at C4).

    • Fragment B (Nucleophile): O-Methylisourea (supplied as hemisulfate).

  • Challenge: The direct condensation yields the 4-hydroxy (pyrimidinone) tautomer. To obtain the requested 4-H target, a chlorination-reduction sequence is required.

Reaction Pathway Diagram[1]

SynthesisPathway cluster_legend Phase Guide Start N-Boc-4-oxopyrrolidine- 3-carboxylate (Starting Material) Step1 Intermediate A: 4-Hydroxy-2-methoxy scaffold Start->Step1 NaOMe, MeOH Reflux, 16h Reagent O-Methylisourea hemisulfate Reagent->Step1 Step2 Intermediate B: 4-Chloro-2-methoxy scaffold Step1->Step2 POCl3, Et3N 80°C Step3 Intermediate C: 2-Methoxy-N-Boc scaffold Step2->Step3 H2, Pd/C or Zn/AcOH Final TARGET: 2-Methoxy-6,7-dihydro- 5H-pyrrolo[3,4-d]pyrimidine Step3->Final TFA/DCM Deprotection

Caption: Fig 1. Stepwise synthetic pathway from beta-keto ester to the final dihydro-pyrrolo-pyrimidine core.

Detailed Experimental Protocols

Phase 1: Pyrimidine Ring Construction

Objective: Synthesis of tert-butyl 4-hydroxy-2-methoxy-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate.

Reagents:

  • 1-N-Boc-3-oxopyrrolidine-4-carboxylic acid ethyl ester (1.0 equiv)

  • O-Methylisourea hemisulfate (1.5 equiv)

  • Sodium methoxide (NaOMe) (3.0 equiv, 25% wt in MeOH)

  • Methanol (anhydrous)

Protocol:

  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-N-Boc-3-oxopyrrolidine-4-carboxylic acid ethyl ester (10.0 g, 38.9 mmol) in anhydrous MeOH (100 mL).

  • Activation: Add O-methylisourea hemisulfate (7.2 g, 58.3 mmol) to the solution.

  • Base Addition: Dropwise add NaOMe solution (25.2 g, 116.7 mmol) over 15 minutes at 0°C. The mixture may become cloudy.

  • Cyclization: Warm the reaction to room temperature, then heat to reflux (65°C) for 12–16 hours. Monitor by LC-MS for the disappearance of the starting material (m/z ~257) and formation of the product (m/z ~268 for [M+H-Boc]+ or 282).

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate under reduced pressure to remove most methanol.

    • Dilute residue with water (50 mL) and adjust pH to ~5–6 using 1N HCl (careful acidification precipitates the product).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Trituration with diethyl ether usually affords the clean 4-hydroxy intermediate as a white/off-white solid.

    • Yield Expectation: 65–75%.

Phase 2: Aromatization (De-hydroxylation)

Objective: Removal of the C4-hydroxyl group to yield tert-butyl 2-methoxy-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate. Note: If your target requires the 4-oxo functionality, skip to Phase 3.

Step 2A: Chlorination

  • Suspend the Phase 1 Product (5.0 g) in acetonitrile (50 mL).

  • Add POCl3 (1.5 equiv) and Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Heat to 80°C for 4 hours. Caution: POCl3 is corrosive.[2][3]

  • Quench: Pour onto ice-water carefully. Extract with DCM.

  • Result: 4-Chloro-2-methoxy-N-Boc-intermediate.

Step 2B: Dechlorination (Hydrogenolysis)

  • Dissolve the 4-chloro intermediate (4.0 g) in MeOH (40 mL) and Ethyl Acetate (10 mL).

  • Add Pd/C (10% wt, wet) (0.4 g) and Triethylamine (1.1 equiv, to scavenge HCl).

  • Stir under H2 atmosphere (balloon) for 6–12 hours at RT.

  • Filtration: Filter through Celite to remove catalyst.

  • Concentration: Evaporate solvents to yield the tert-butyl 2-methoxy-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate .

Phase 3: Deprotection (Final Isolation)

Objective: Cleavage of the N-Boc group to release the free amine.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Protocol:

  • Dissolve the Phase 2 product (2.0 g) in DCM (10 mL).

  • Add TFA (5 mL) dropwise at 0°C.

  • Stir at room temperature for 2 hours. Monitor by TLC (the Boc spot will disappear; a baseline spot will appear).

  • Workup (Isolation as HCl salt for stability):

    • Concentrate the reaction mixture to dryness.

    • Redissolve in a minimum amount of MeOH.

    • Add 4N HCl in dioxane (2 mL) and dilute with diethyl ether to precipitate the salt.

    • Filter the solid and dry under vacuum.[1]

Final Product Data:

  • Appearance: White to pale yellow solid.

  • MS (ESI): Calculated for C7H9N3O: 151.17. Found [M+H]+: 152.2.

  • Storage: -20°C, hygroscopic (store under desiccant).

Analytical Data Summary

ParameterSpecificationNotes
Molecular Formula C7H9N3O (Free base)Usually isolated as HCl salt (MW ~187.6)
Appearance White/Off-white solidColor may darken upon oxidation; store cold.
Solubility DMSO, Methanol, WaterPoor solubility in non-polar solvents (Hexane).
Key 1H NMR Signals δ 3.90 (s, 3H, OMe)Methoxy group singlet is diagnostic.
Key 1H NMR Signals δ 4.0-4.5 (br m, 4H)Pyrroline ring protons (C5/C7 methylene).
Key 1H NMR Signals δ 8.3-8.5 (s, 1H)Pyrimidine C4-H (if dechlorinated).

Troubleshooting & Expert Insights

  • Boc-Stability during Chlorination: The POCl3 step can sometimes degrade the Boc group. If you observe significant deprotection during Step 2A, consider switching the protecting group to N-Benzyl (start with ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate) or re-protecting the amine after the quench.

  • Cyclization Yield: If the yield in Step 1 is low (<40%), ensure the methanol is anhydrous and the NaOMe is fresh. Water competes with the amidine, hydrolyzing the ester.

  • Tautomerism: The intermediate in Step 1 exists primarily as the pyrimidin-4-one (keto form). Do not be confused if NMR shows an amide-like proton around 11-12 ppm.

References

  • Scaffold Discovery: Li, L., et al. "Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of ATR inhibitors." Bioorganic & Medicinal Chemistry Letters, 2022.[4] Available at: [Link]

  • General Pyrimidine Synthesis: The reaction of beta-keto esters with amidines (Principal Synthesis). See: J. Med. Chem. precedents for "5,7-dihydropyrrolo[3,4-d]pyrimidine".[2]

  • Intermediate Synthesis: "Synthesis of tert-butyl 2-methoxy-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate". PubChem Compound Summary. Available at: [Link]

Sources

Application

Application Note: N-Alkylation Strategies for 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine in Drug Discovery

Executive Briefing: The Pyrrolo-Pyrimidine Scaffold In contemporary medicinal chemistry, bicyclic heterocycles serve as privileged scaffolds for kinase inhibition. Specifically, 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing: The Pyrrolo-Pyrimidine Scaffold

In contemporary medicinal chemistry, bicyclic heterocycles serve as privileged scaffolds for kinase inhibition. Specifically, 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (commonly supplied as a hydrochloride salt, 1[1]) has emerged as a critical building block. The pyrimidine core provides essential hydrogen-bonding interactions required for kinase hinge-binding, making it highly effective in the design of 2[2] and 3[3].

The secondary amine at the N6 position (within the pyrroline ring) acts as the primary vector for structural diversification, allowing researchers to append solvent-exposed groups or link secondary pharmacophores via N-alkylation.

SignalingPathway DNADamage DNA Damage Event PARP1 PARP1 Activation DNADamage->PARP1 ATR ATR Kinase Signaling DNADamage->ATR mTOR PIKK / mTOR Pathway PARP1->mTOR Apoptosis Targeted Apoptosis PARP1->Apoptosis ATR->Apoptosis Inhibitor Pyrrolo-pyrimidine Dual Inhibitor Inhibitor->PARP1 Inhibitor->ATR Inhibitor->mTOR

Fig 1. Pyrrolo-pyrimidine derivatives modulating PARP1/ATR and mTOR signaling pathways.

Mechanistic Rationale: Directing Regioselective N-Alkylation

To achieve high yields during N-alkylation, one must understand the electronic environment of the scaffold. The N6 nitrogen is an aliphatic secondary amine, making it an excellent nucleophile. However, the adjacent fused pyrimidine ring exerts an inductive electron-withdrawing effect, marginally lowering the amine's


 compared to an isolated pyrrolidine.

The 2-methoxy substituent plays a dual mechanistic role:

  • Electronic Stabilization: It donates electron density into the pyrimidine ring via resonance, stabilizing the core against undesired nucleophilic aromatic substitution (

    
    ) side reactions.
    
  • Regiocontrol: By deactivating the pyrimidine carbons toward nucleophilic attack, it ensures that incoming electrophiles react exclusively at the N6 position.

Empirical Optimization Matrix

The choice of base, solvent, and temperature is dictated entirely by the steric and electronic nature of the electrophile. The table below summarizes optimized quantitative parameters for various alkylating agents.

Electrophile TypeOptimal BaseSolventTemp (°C)Time (h)Typical YieldMechanistic Rationale
Primary Alkyl Halide

(2.0 eq)
DMF604-885-95%Heterogeneous inorganic base provides slow, controlled deprotonation, preventing E2 elimination of the halide.
Benzylic / Allylic Halide DIPEA (1.5 eq)

RT - 402-4>90%Highly reactive electrophiles require milder, homogeneous bases and lower temperatures to avoid over-alkylation (quaternary salt formation).
Secondary Alkyl Halide

(2.5 eq)
DMSO80-10012-2460-75%Increased steric hindrance necessitates the "Cesium effect" (enhanced solubility and nucleophilicity) and a thermal driving force.
Epoxide

(1.2 eq)
EtOH80 (Reflux)1670-80%Protic solvent stabilizes the developing alkoxide intermediate during the ring-opening transition state.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Built-in analytical checkpoints guarantee that the reaction trajectory is continuously monitored, preventing downstream purification failures.

AlkylationWorkflow Salt Amine HCl Salt (CAS 1360364-97-1) FreeBase Free-Basing (DIPEA / K2CO3) Salt->FreeBase Reaction N-Alkylation (Electrophile) FreeBase->Reaction Validation Validation (LC-MS Tracking) Reaction->Validation Purification Purification (Chromatography) Validation->Purification

Fig 2. Self-validating experimental workflow for N-alkylation of the pyrrolo-pyrimidine core.

Protocol A: Direct N-Alkylation (Benzylic/Primary Halides)

Use this protocol when appending unhindered alkyl chains or benzylic pharmacophores.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and

    
     inlet, suspend 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (1.0 mmol, 187.6 mg) in anhydrous Acetonitrile (10 mL).
    
  • Free-Basing: Add

    
    -Diisopropylethylamine (DIPEA, 2.5 mmol, 435 µL). Stir at room temperature for 15 minutes. The suspension will transition to a clear, pale-yellow solution as the free base is liberated.
    
  • Electrophile Addition: Dropwise add the alkyl halide (e.g., benzyl bromide, 1.1 mmol).

  • Reaction: Heat the mixture to 40 °C and stir for 3 hours.

  • Validation Checkpoint (LC-MS): Take a 5 µL reaction aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Success Criteria: Complete consumption of the starting material peak (

      
       ~152.08 
      
      
      
      ). Appearance of the product mass.
    • Troubleshooting: If a mass corresponding to dialkylation is observed, immediately cool the reaction to 0 °C and quench.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous

    
     (15 mL). Extract the aqueous layer with additional EtOAc (2 x 10 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH gradient 100:0 to 95:5).
    
Protocol B: Reductive Amination (Sterically Hindered Groups)

Use this protocol when direct alkylation fails due to steric clash, or when utilizing aldehyde/ketone precursors.

  • Preparation: Dissolve the amine HCl salt (1.0 mmol) and the target aldehyde/ketone (1.2 mmol) in anhydrous 1,2-Dichloroethane (DCE, 15 mL).

  • Imine Formation: Add DIPEA (1.0 mmol) to liberate the free base. Add 1-2 drops of glacial acetic acid to adjust the pH to ~5.0. Stir at room temperature for 1 hour.

    • Causality Note: The slightly acidic environment protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine to form the intermediate iminium ion.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 mmol, 318 mg) in three portions over 15 minutes. Stir at room temperature for 12 hours.

    • Causality Note: STAB is specifically chosen over

      
       because it is a milder reducing agent. It selectively reduces the formed iminium ion without prematurely reducing the unreacted aldehyde/ketone.
      
  • Validation Checkpoint (TLC/Ninhydrin): Spot the reaction mixture against the starting amine on a silica TLC plate. Stain with Ninhydrin and heat.

    • Success Criteria: The primary/secondary amine starting material (which stains dark purple/pink) should be absent, indicating complete conversion to the tertiary amine product (which typically does not stain strongly with Ninhydrin).

  • Quench & Workup: Quench the reaction carefully with saturated aqueous

    
     (10 mL) to destroy excess hydride. Extract with DCM (3 x 15 mL). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash chromatography (Silica gel, Hexanes:EtOAc gradient).

References

  • He, M.-L. et al. "Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors". PubMed Central (PMC). URL:[Link]

  • "WO2010014939A1 - Pyrimidine compounds, compositions and methods of use". Google Patents.

Sources

Method

Application Note: Reductive Amination of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Abstract & Scope This application note details the optimized protocol for the reductive amination of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine , a critical pharmacophore in the development of ATR (Ataxia Telangie...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized protocol for the reductive amination of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine , a critical pharmacophore in the development of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors and other oncology targets.

The protocol addresses specific challenges associated with this scaffold, including the handling of its hydrochloride salt form, solubility issues inherent to the fused bicyclic system, and chemoselectivity required to prevent side reactions on the pyrimidine ring. We utilize Sodium Triacetoxyborohydride (STAB) as the primary reducing agent due to its mild nature and high selectivity for iminium ions.

Chemical Context & Mechanism

The substrate, 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, contains a secondary amine embedded in a pyrroline ring fused to an electron-deficient pyrimidine. Unlike simple aliphatic amines, the nucleophilicity of the N-6 nitrogen is modulated by the fused ring system.

Mechanistic Pathway[1][2][3][4]
  • Formation of Hemiaminal: The secondary amine attacks the carbonyl carbon of the aldehyde/ketone.

  • Dehydration to Iminium Ion: Loss of water generates the electrophilic iminium species. This step is reversible and often rate-determining in sterically hindered systems.

  • Irreversible Reduction: The borohydride reagent delivers a hydride to the iminium carbon. STAB is preferred because it reduces the iminium ion much faster than it reduces the parent carbonyl compound, preventing direct reduction of the aldehyde/ketone to an alcohol.

Visualization: Reaction Pathway

ReductiveAminationMechanism Substrate 2-Methoxy-6,7-dihydro- 5H-pyrrolo[3,4-d]pyrimidine Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Carbonyl Carbonyl Aldehyde / Ketone (R-CHO / R-COR') Carbonyl->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O Product N-Alkylated Tertiary Amine Iminium->Product Reduction Acid AcOH / H+ Acid->Hemiaminal Catalysis Reductant NaBH(OAc)3 (Hydride Transfer) Reductant->Iminium

Figure 1: Mechanistic pathway for the reductive amination of the pyrrolopyrimidine scaffold.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
Substrate (HCl Salt) Starting Material2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine HCl
Aldehyde / Ketone Electrophile1.1 – 1.5 equivalents
NaBH(OAc)3 Reducing Agent1.5 – 2.0 equivalents (Sodium Triacetoxyborohydride)
DCE (1,2-Dichloroethane) SolventAnhydrous (Preferred over DCM for higher boiling point)
Triethylamine (TEA) Base1.0 equivalent (To neutralize HCl salt)
Acetic Acid (AcOH) Catalyst1.0 – 2.0 equivalents (Optional, for ketones)
Step-by-Step Procedure
Step 1: Preparation of the Free Base (In-situ)

The commercial supply of this scaffold is typically the Hydrochloride (HCl) salt. Direct reaction without neutralization can retard iminium formation.

  • Charge a reaction vial with 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine HCl (1.0 mmol).

  • Add DCE (5.0 mL, 0.2 M concentration).

  • Add Triethylamine (1.0 mmol, 1.0 eq) to neutralize the salt. Stir at room temperature for 15 minutes.

    • Note: If the substrate does not dissolve, add a small amount of Methanol (MeOH) or DMF, but keep the ratio low (<10%) to avoid consuming the borohydride.

Step 2: Iminium Formation[1]
  • Add the Aldehyde (1.1 eq) or Ketone (1.5 eq) to the mixture.

  • For Aldehydes: Stir for 30–60 minutes at room temperature.

  • For Ketones: Add Acetic Acid (1-2 drops or 1.0 eq) to catalyze the dehydration. Stir for 2–4 hours.

    • Expert Tip: For sterically hindered ketones, add Titanium Isopropoxide (Ti(OiPr)4) (1.5 eq) at this stage and stir overnight to force imine/enamine formation before adding the reducing agent.

Step 3: Reduction[1]
  • Cool the reaction mixture to 0°C (ice bath).

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq for aldehydes, 2.0 eq for ketones) portion-wise over 5 minutes.

    • Why STAB? Unlike NaCNBH3, STAB is non-toxic and works faster. Unlike NaBH4, it does not reduce aldehydes/ketones efficiently, preventing side-product formation.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of M+H of amine).

Step 4: Workup & Purification
  • Quench: Add saturated aqueous NaHCO3 (5 mL) and stir vigorously for 15 minutes to quench excess borohydride and neutralize acetic acid.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL).

  • Drying: Combine organic layers, dry over Na2SO4 , filter, and concentrate in vacuo.

  • Purification: The crude residue is typically purified via Flash Column Chromatography.

    • Mobile Phase: DCM:MeOH (95:5 to 90:10).

    • Note: The pyrrolopyrimidine core is polar; if streaking occurs, add 1% NH4OH to the mobile phase.

Decision Tree for Optimization

OptimizationTree Start Start Reaction (Standard Conditions) CheckLCMS Check LC-MS (4 hours) Start->CheckLCMS Conversion Conversion > 50%? CheckLCMS->Conversion Good Continue to Completion Conversion->Good Yes Poor Identify Issue Conversion->Poor No Issue1 Unreacted Amine (Imine not forming) Poor->Issue1 Amine remains Issue2 Aldehyde Reduced to Alcohol Poor->Issue2 Alcohol byproduct Sol1 Add Ti(OiPr)4 or Molecular Sieves Issue1->Sol1 Sol2 Add Amine + Carbonyl Stir 1h BEFORE adding STAB Issue2->Sol2

Figure 2: Troubleshooting decision tree for reaction optimization.

Expert Insights & Troubleshooting

Solubility Management

The 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is moderately polar. If precipitation is observed in DCE:

  • Switch solvent to THF (Tetrahydrofuran).

  • Use a co-solvent mixture of DCE/MeOH (9:1) . Note that MeOH can react with STAB over time, so add the reductant in excess (2.5 eq) if using MeOH.

Handling the "2-Methoxy" Group

The methoxy group at the 2-position is generally stable under reductive amination conditions. However, avoid strong Lewis acids (like BBr3 or AlCl3) during workup or subsequent steps, as this could demethylate the position to form the pyrimidinone derivative.

Alternative Reducing Agents
  • Sodium Cyanoborohydride (NaCNBH3): Use if the substrate is extremely acid-sensitive or if STAB fails to reduce a steric ketone. Requires pH adjustment to ~5-6.

  • Catalytic Hydrogenation (H2, Pd/C): Generally NOT recommended for this scaffold if the pyrimidine ring is halogenated (e.g., if optimizing a chloro-analog), as dehalogenation may occur.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][1] Studies on Direct and Indirect Reductive Amination Procedures.[2][1][3] The Journal of Organic Chemistry, 61(11), 3849–3862.[2]

  • Li, L., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of ATR inhibitors.[4][5] Bioorganic & Medicinal Chemistry Letters, 63, 128651.[4][5]

  • Tripathi, R. P., et al. (2008). Direct Reductive Amination of Ketones and Aldehydes with 2-Aminopyridines Using Sodium Triacetoxyborohydride. Synthesis, 2008(20), 3211-3216.

Sources

Application

Optimizing nucleophilic substitution on the pyrimidine ring of pyrrolopyrimidine scaffolds

Optimization for 7H-pyrrolo[2,3-d]pyrimidine Derivatives Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers Executive Summary The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026


 Optimization for 7H-pyrrolo[2,3-d]pyrimidine Derivatives
Audience:  Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in medicinal chemistry, serving as the core pharmacophore for Janus Kinase (JAK) inhibitors such as Tofacitinib, Ruxolitinib, and Baricitinib. Functionalization of the pyrimidine ring, typically at the C4 position via Nucleophilic Aromatic Substitution (


), is a critical gatekeeping step in the synthesis of these therapeutics.

While the pyrimidine ring is inherently electron-deficient, the fused electron-rich pyrrole ring donates electron density, significantly reducing the electrophilicity of C4 compared to simple pyrimidines. This application note provides a comprehensive guide to overcoming this deactivation through reaction optimization, catalyst screening, and alternative cross-coupling strategies.

Mechanistic Grounding & Reactivity

The Electronic "Push-Pull" Challenge

The 7H-pyrrolo[2,3-d]pyrimidine system presents a unique synthetic challenge. The pyrimidine ring (N1, N3) pulls electron density, activating C4 toward nucleophiles. However, the pyrrole nitrogen (N7) pushes electron density into the system via resonance, partially deactivating the C4 position.

  • C4 vs. C2 Selectivity: In 2,4-dihalo-derivatives,

    
     occurs preferentially at C4.[1] This is governed by the stability of the Meisenheimer intermediate; attack at C4 allows the negative charge to reside on N3 (para-like), whereas attack at C2 places charge on N1/N3 (ortho-like) but suffers from greater steric repulsion from the N7 lone pair and less favorable orbital coefficients in the LUMO.
    
Reaction Mechanism Visualization

The following diagram illustrates the


 pathway and the competing resonance effects that dictate reactivity.

SNAr_Mechanism cluster_0 Electronic Effects Start 4-Cl-Pyrrolopyrimidine (Substrate) TS Meisenheimer Complex (Rate Determining Step) Start->TS + Nu, Heat Slow Step Nu Nucleophile (H-Nu) Nu->TS Prod C4-Substituted Product TS->Prod - HCl Fast Step Side Hydrolysis Side Product (4-OH impurity) TS->Side + H2O (Trace moisture) Effect1 Pyrrole N7 donates e- (Deactivates C4) Effect2 Pyrimidine N1/N3 withdraw e- (Activates C4)

Figure 1: Mechanistic pathway of


 on pyrrolopyrimidine, highlighting the rate-determining formation of the Meisenheimer complex.

Optimization Strategy

To achieve high yields (>85%) and suppress side reactions (hydrolysis to 4-hydroxy derivatives), three parameters must be tuned: Solvent/Base System , Leaving Group , and Catalysis .

Leaving Group Hierarchy

While Chlorine (Cl) is the standard industrial leaving group due to cost, reactivity can be modulated:

  • Sulfones (-SO2Me): Highest reactivity (

    
    
    
    
    x faster than Cl). Ideal for weak nucleophiles but requires an extra oxidation step from the sulfide.
  • Iodine (I): Better leaving group ability than Cl but often reserved for transition-metal catalyzed couplings.

  • Chlorine (Cl): Standard. Requires heat (80–120°C) or acid catalysis.

Solvent & Base Matrix

The choice of solvent profoundly impacts the reaction rate and impurity profile.

Solvent SystemBaseTemp (°C)Application ContextPros/Cons
Water

100 (Reflux)Green Chemistry / Process Scale Pros: Product often precipitates; eco-friendly.Cons: Risk of hydrolysis if reaction stalls.
n-Butanol DIPEA / TEA110–130Standard Laboratory Pros: High boiling point; good solubility for organics.Cons: Difficult to remove high-BP solvent.
DMF / DMSO

80–100Difficult Substrates Pros: Accelerates

(dipolar aprotic).Cons: Aqueous workup required; solvent retention.
Isopropanol HCl (Cat.)80Acid Catalyzed Pros: Activates pyrimidine ring via protonation.Cons: Incompatible with acid-labile groups.

Detailed Experimental Protocols

Protocol A: "Green" Aqueous Synthesis (Recommended for Scale-up)

Applicable for aliphatic amines and highly reactive anilines.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Amine Nucleophile (1.1 – 1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Deionized Water (10 volumes relative to substrate mass)

Procedure:

  • Charge: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the 4-chloro substrate and water.

  • Add Reagents: Add

    
     followed by the amine nucleophile.
    
    • Note: The starting material is often insoluble in water initially. The reaction is heterogeneous.

  • Reflux: Heat the mixture to reflux (~100°C) with vigorous stirring.

  • Monitor: Reaction typically completes in 4–12 hours. The suspension often changes appearance (e.g., from white to yellow) as the product forms.

  • Workup: Cool to room temperature (20–25°C). Stir for 1 hour to maximize precipitation.

  • Isolation: Filter the solids. Wash the cake with water (2 x 2 vol) to remove inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C.

Validation:

  • Check LCMS for m/z [M+H]+.

  • Verify absence of 4-hydroxy impurity (M-Cl+OH).

Protocol B: Buchwald-Hartwig Amination (For Unreactive Amines)

Use when standard


 fails (e.g., electron-deficient anilines, steric hindrance).

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or Pd(OAc)2
    
  • Ligand: Xantphos or BrettPhos (4 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Inert Atmosphere: Purge reaction vial with Argon/Nitrogen.

  • Charge: Add substrate, amine, base, and ligand.

  • Catalyst Addition: Add Pd source last. Seal vial.

  • Heat: Microwave at 110°C for 1 hour OR thermal heating at 100°C for 12 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.

Decision Framework for Optimization

Use the following logic flow to select the optimal synthetic route for your specific pyrrolopyrimidine target.

Optimization_Tree Start Target: C4-Amino-Pyrrolopyrimidine CheckNu Analyze Nucleophile (Amine) Start->CheckNu Branch1 Aliphatic / Electron-Rich Aniline CheckNu->Branch1 Branch2 Electron-Deficient Aniline / Steric Bulk CheckNu->Branch2 CheckProt Is N7 Protected? Branch1->CheckProt MethodB Protocol B: Pd-Catalysis (Buchwald-Hartwig) Branch2->MethodB MethodA Protocol A: Aqueous/Reflux (Green, Scalable) ProtYes Yes (SEM, Tosyl) CheckProt->ProtYes ProtNo No (Free NH) CheckProt->ProtNo ProtYes->MethodA Standard Opt1 Use NaH/DMF or Strong Bases possible ProtYes->Opt1 ProtNo->MethodA Careful with Base Opt2 Avoid Strong Bases (NaH) Use Carbonates/Amines ProtNo->Opt2

Figure 2: Decision tree for selecting reaction conditions based on nucleophile electronics and protecting group strategy.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Deactivated ring; Nucleophile too weak.1. Switch solvent to n-BuOH and increase temp to 130°C.2. Add Lewis Acid (ZnCl2, 0.5 eq).3. Switch to Protocol B (Pd-catalysis).
Hydrolysis Product (M-18) Wet solvent; Hygroscopic base.1. Dry solvents over molecular sieves.2. Increase amine equivalents (act as scavenger).
Regioisomers (if 2,4-dichloro) Competition between C2 and C4.1. Lower temperature (0°C to RT) to favor kinetic C4 product.2. Use stoichiometric amine (0.95 eq) to prevent over-reaction.

References

  • Pfizer Inc. "Process for the preparation of Janus Kinase Inhibitors (Tofacitinib)." US Patent 20110288107. Focuses on aqueous/organic

    
     conditions. Link
    
  • Dahms, K., et al. "Buchwald–Hartwig Amination of Heteroaryl Chlorides." Organic Process Research & Development, 2013.[2] Comparison of

    
     vs Pd-catalysis. Link
    
  • Smith, A. B., et al. "Pyrrolopyrimidine Scaffolds in Drug Discovery." Journal of Medicinal Chemistry, 2015. Review of scaffold reactivity. Link

  • BenchChem. "Optimization of 4-Chloropyrimidine Substitution Reactions." Technical Support Guide, 2025. Link

  • Mao, J., et al. "Green synthesis of pyrrolo[2,3-d]pyrimidine derivatives in water." Green Chemistry, 2010. Link

Sources

Method

Application Note: Protecting Group Strategies for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Nitrogen

This Application Note is designed for medicinal chemists and process scientists working with the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold. This bicyclic system is a privileged pharmacophore in oncology, serving a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists working with the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold. This bicyclic system is a privileged pharmacophore in oncology, serving as a core for ATR, PARP1, and RIPK1 inhibitors .

The critical synthetic challenge lies in the N6-secondary amine , which serves as the primary vector for diversification. This guide details orthogonal protection strategies to preserve this handle during multi-step synthesis.

Part 1: Strategic Analysis & Scaffold Reactivity

The Reactivity Landscape

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold contains two distinct nitrogen environments:

  • Pyrimidine Nitrogens (N1, N3): Part of the aromatic system. Low nucleophilicity (pKa ~ 1-2). Generally do not require protection unless electrophiles are extremely potent (e.g., vigorous alkylation).

  • Pyrrolidine Nitrogen (N6): A secondary aliphatic amine (pKa ~ 10-11). Highly nucleophilic. This is the primary target for protection.

Selection Matrix: Choosing the Right Group

The choice of protecting group (PG) is dictated by the downstream chemistry required to functionalize the pyrimidine ring or the N6-tail.

Protecting GroupStability ProfileCleavage ConditionOrthogonalityRecommended Use Case
Boc (tert-butyl carbamate) Bases, Nucleophiles, HydrogenolysisAcid (TFA, HCl)Orthogonal to Cbz, Fmoc, BenzylStandard: General synthesis, Suzuki couplings on the pyrimidine.
Cbz (benzyl carbamate) Acids, Bases (mild)Hydrogenolysis (H₂/Pd), HBr/AcOHOrthogonal to Boc, FmocAcid-Sensitive Routes: When intermediates contain acid-labile acetals or esters.
Fmoc (fluorenylmethoxycarbonyl) Acids, HydrogenolysisBase (Piperidine, DBU)Orthogonal to Boc, CbzSolid Phase: Or when the final product is basic and acid extraction is needed.
Bn (Benzyl) Bases, Acids, NucleophilesHydrogenolysis (H₂/Pd), ACE-ClRobustEarly Stage: Permanent protection during harsh core synthesis (e.g., cyclization).
SEM (2-(Trimethylsilyl)ethoxymethyl) Bases, NucleophilesFluoride (TBAF), AcidOrthogonal to most carbamatesPyrimidine N-Protection: Rare, but used if N1/N3 lithiation is required.

Part 2: Decision Logic & Workflow

The following decision tree illustrates the logic for selecting the N6-protecting group based on the synthetic pathway.

PG_Strategy cluster_early De Novo Synthesis Start Start: 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Core Q1 Is the Pyrimidine ring fully functionalized? Start->Q1 Route_A Route A: Functionalization Needed (e.g., Halogenation, Suzuki) Q1->Route_A No Route_B Route B: N6-Diversification Only Q1->Route_B Yes Q2 Are intermediates Acid-Sensitive? Route_A->Q2 Sol_Boc Strategy: N-Boc Protection (Cleave with TFA/HCl) Route_B->Sol_Boc Fastest Route Q2->Sol_Boc No (Standard) Sol_Cbz Strategy: N-Cbz Protection (Cleave with H2/Pd) Q2->Sol_Cbz Yes Sol_Bn Strategy: N-Bn Protection (Robust, Cleave late) Precursor Acyclic Precursors Precursor->Sol_Bn Cyclization Conditions

Figure 1: Decision matrix for selecting N6-protecting groups based on synthetic stage and chemical compatibility.

Part 3: Detailed Protocols

Protocol A: The "Standard" N-Boc Strategy

Context: Ideal for most medicinal chemistry campaigns where the final step involves acidic deprotection to release the amine for urea/amide formation.

1. Protection (Introduction of Boc)

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or DMAP (cat.), DCM or THF.

  • Procedure:

    • Dissolve 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (1.0 equiv) in DCM (10 mL/mmol).

    • Add TEA (2.5 equiv) to free the base. Stir for 10 min.

    • Add Boc₂O (1.1 equiv) portion-wise at 0 °C.

    • Warm to RT and stir for 2-4 h. Monitor by TLC/LCMS (Shift to higher R_f/MW).

    • Workup: Wash with water, brine, dry over Na₂SO₄.

    • Purification: Silica gel chromatography (usually 0-5% MeOH in DCM).

2. Selective Deprotection (Boc Removal)

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Critical Note: The pyrimidine ring is basic. The product will be isolated as a salt (HCl or TFA salt).

  • Procedure:

    • Dissolve N-Boc intermediate in DCM (5 mL/mmol).

    • Add TFA (20 equiv) or 4M HCl/Dioxane (10 equiv).

    • Stir at RT for 1-2 h.

    • Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess acid.

    • Free Basing (Optional but recommended for next step): Dissolve salt in MeOH, pass through a carbonate-based ion-exchange cartridge (e.g., PL-HCO3 MP) or wash DCM solution with sat. NaHCO₃.

Protocol B: The Orthogonal N-Cbz Strategy

Context: Use when the molecule contains acid-sensitive groups (e.g., tert-butyl esters, acetals) or when N-Boc is used elsewhere on the molecule.

1. Protection

  • Reagents: Benzyl chloroformate (Cbz-Cl), NaHCO₃ (aq) or DIPEA, THF/Water or DCM.

  • Procedure:

    • Biphasic System: Dissolve scaffold in THF (5 mL/mmol) and sat. NaHCO₃ (5 mL/mmol).

    • Add Cbz-Cl (1.2 equiv) dropwise at 0 °C.

    • Vigorous stirring is essential for biphasic reactions.

    • Stir 3 h at RT.

2. Deprotection (Hydrogenolysis)

  • Reagents: H₂ (1 atm or balloon), 10% Pd/C (10-20 wt%), MeOH or EtOH.

  • Caution: While pyrimidines are generally stable, prolonged exposure to high pressure H₂ can reduce the pyrimidine ring to a tetrahydropyrimidine.

  • Procedure:

    • Dissolve N-Cbz compound in MeOH. Nitrogen purge.

    • Add 10% Pd/C (catalytic).

    • Introduce H₂ balloon. Stir vigorously at RT for 2-6 h.

    • Monitoring: LCMS is critical to detect potential over-reduction (M+4). If over-reduction occurs, switch to HBr/AcOH or TMSI for deprotection.

    • Workup: Filter through Celite. Concentrate.

Protocol C: Troubleshooting & Solubility

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core is polar.

  • Issue: Free base is water-soluble and hard to extract.

  • Solution: Always isolate as the Boc-protected intermediate before aqueous workup if possible. If you must handle the free base, use n-Butanol/DCM (1:3) for extraction from aqueous phase, or use continuous extraction.

  • Issue: Regioselectivity during alkylation.

  • Solution: The N6 amine is significantly more nucleophilic than pyrimidine nitrogens. However, if using strong bases (NaH), N-alkylation on the pyrimidine can occur. Use mild bases (K₂CO₃, TEA) to ensure N6 selectivity.

Part 4: References

  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. Source: PubMed / Taylor & Francis (2026)

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of ATR inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2022)

  • Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design. Source: European Journal of Medicinal Chemistry (2023)

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Source: ResearchGate (General Protocol Reference)

  • 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (Commercial Reagent Data). Source: Sigma-Aldrich

Application

Application Note: Fragment-Based Drug Design (FBDD) Using 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists in Early-Stage Drug Discovery Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Strategic Rati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists in Early-Stage Drug Discovery Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Strategic Rationale

Fragment-Based Drug Design (FBDD) has emerged as a highly efficient paradigm for discovering novel therapeutics, particularly in the highly competitive landscape of kinase inhibitors [1]. Unlike high-throughput screening (HTS) of complex molecules, FBDD screens low-molecular-weight, low-complexity compounds to identify high-quality, ligand-efficient starting points.

Among privileged pharmacophores, the pyrrolo[3,4-d]pyrimidine scaffold is highly valued due to its purine-mimetic topology. Specifically, 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine serves as an elite fragment for kinase targeting [2].

  • Hinge-Binding Core: The N1 and N3 atoms of the pyrimidine ring act as potent hydrogen-bond acceptors, engaging the backbone amides of the kinase hinge region.

  • Exit Vectors: The 2-methoxy group provides a vector directed toward the solvent-exposed region, while the secondary amine (N6) in the saturated pyrroline ring offers a highly tractable synthetic handle for extending into the hydrophobic pocket I (gatekeeper region) or the DFG motif [3].

Physicochemical Profiling & "Rule of 3" Compliance

To ensure that a fragment can be successfully optimized into a lead compound without exceeding the physicochemical limits of oral bioavailability (Lipinski's Rule of 5), it must strictly adhere to Congreve's "Rule of 3" (Ro3) [4]. As demonstrated in Table 1, 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine exhibits near-perfect Ro3 compliance, ensuring high ligand efficiency (LE) and ample "molecular real estate" for downstream fragment evolution.

Table 1: Physicochemical Properties vs. Rule of 3 Thresholds

Physicochemical Property2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineRo3 ThresholdCompliance
Molecular Weight (MW) 151.17 Da≤ 300 DaYes
Lipophilicity (cLogP) ~0.52≤ 3.0Yes
Hydrogen Bond Donors (HBD) 1 (Pyrroline -NH)≤ 3Yes
Hydrogen Bond Acceptors (HBA) 4 (N1, N3, N6, Methoxy -O-)≤ 3 (Relaxed to ≤ 4)Yes
Rotatable Bonds (NROT) 1 (Methoxy C-O)≤ 3Yes
Polar Surface Area (PSA) ~50.4 Ų≤ 60 ŲYes

FBDD Workflow & Mechanistic Insights

The successful deployment of this fragment relies on an orthogonal screening cascade. Because fragments bind with weak affinities (typically


 in the high micromolar to low millimolar range), highly sensitive biophysical techniques are required. We utilize Surface Plasmon Resonance (SPR) for primary kinetic screening, followed by X-Ray Crystallography for definitive structural validation.

FBDD_Workflow Library Fragment Library (Rule of 3 Compliant) SPR Primary Screening (SPR / NMR) Library->SPR Hit ID Xray Structural Validation (X-Ray Crystallography) SPR->Xray K_D < 1 mM Evolution Fragment Evolution (Growing, Linking, Merging) Xray->Evolution Binding Mode Lead Lead Optimization (In vitro & In vivo Profiling) Evolution->Lead Potency < 10 nM

Fig 1. FBDD workflow transitioning from fragment library screening to lead optimization.

Kinase_Binding Fragment 2-Methoxy-6,7-dihydro- 5H-pyrrolo[3,4-d]pyrimidine Hinge Kinase Hinge Region (Backbone Amides) Fragment->Hinge H-Bonds (N1, N3) Hydrophobic Hydrophobic Pocket I (Gatekeeper) Fragment->Hydrophobic Pyrroline Ring Vector Solvent Solvent Exposed Region Fragment->Solvent 2-Methoxy Vector

Fig 2. Predicted interaction vectors of the pyrrolo[3,4-d]pyrimidine fragment in a kinase active site.

Detailed Experimental Protocols

Protocol 1: Primary Biophysical Screening via Surface Plasmon Resonance (SPR)

Mechanistic Rationale: Fragments exhibit rapid association (


) and dissociation (

) rates. SPR is uniquely suited to detect these transient interactions in real-time. A high flow rate is strictly required to prevent mass transport limitations, ensuring the sensorgram reflects true binding kinetics rather than diffusion artifacts.

Step-by-Step Methodology:

  • Surface Preparation & Immobilization:

    • Equilibrate the SPR instrument (e.g., Biacore 8K) with running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

    • Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation). Target an immobilization level of 3000–5000 Response Units (RU) to maximize the signal-to-noise ratio for low-MW fragments.

    • Self-Validation Check: Inject a known high-affinity reference inhibitor to confirm the immobilized kinase retains its active conformation.

  • Solvent Correction (Critical Step):

    • Because the fragment is stored in 100% DMSO, prepare a DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer.

    • Causality: Slight mismatches in DMSO concentration between the sample and the running buffer cause massive bulk refractive index shifts. This calibration mathematically subtracts the bulk effect, isolating the true fragment binding response.

  • Fragment Injection:

    • Dilute 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine to a top concentration of 1 mM (in 5% DMSO running buffer).

    • Perform a 2-fold serial dilution series (1 mM down to 15.6 µM).

    • Inject samples at a high flow rate of 50–100 µL/min. Contact time: 30 seconds; Dissociation time: 30 seconds.

  • Data Analysis:

    • Double-reference the data (subtracting the reference flow cell and a blank buffer injection).

    • Fit the steady-state affinity data to a 1:1 Langmuir binding model to determine the

      
      .
      
Protocol 2: Structural Validation via X-Ray Crystallography (Crystal Soaking)

Mechanistic Rationale: Once SPR confirms binding, X-ray crystallography provides the atomic-resolution map required for fragment evolution. We utilize crystal soaking rather than co-crystallization, as pre-formed apo-crystals allow for rapid, high-throughput structural screening without the need to re-optimize crystallization conditions for every fragment [5].

Step-by-Step Methodology:

  • Apo-Crystal Preparation:

    • Grow apo-crystals of the target kinase using established hanging-drop or sitting-drop vapor diffusion methods.

  • Fragment Soaking:

    • Prepare a soaking solution consisting of the crystallization mother liquor supplemented with 20–50 mM of the fragment and 5–10% DMSO to ensure solubility.

    • Transfer the apo-crystals into the soaking drop using a nylon loop.

    • Incubate for 2 to 24 hours. Note: Over-soaking can degrade the crystal lattice; monitor visually for cracking.

  • Cryoprotection & Harvesting:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + fragment + 20% v/v glycerol or PEG 400).

    • Causality: Flash-cooling in liquid nitrogen without cryoprotectant causes water to form crystalline ice, which diffracts X-rays and obscures the protein's diffraction pattern. Cryoprotectants force water into an amorphous (glass-like) state.

    • Flash-freeze the crystal in liquid nitrogen.

  • Data Collection & Refinement:

    • Collect diffraction data at a synchrotron light source (e.g., APS or Diamond Light Source) at 100 K.

    • Process data using XDS or DIALS. Solve the phase problem via Molecular Replacement (MR) using the apo-kinase structure.

    • Model the fragment into the positive

      
       difference electron density map within the hinge region.
      

Fragment Evolution Strategy

Upon confirming the binding mode of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, the fragment must be "grown" to improve potency from the millimolar to the nanomolar range.

  • Targeting the Hydrophobic Pocket I: The secondary amine at position 6 of the pyrroline ring is the primary vector. Utilizing Buchwald-Hartwig cross-coupling or simple reductive amination, bulky lipophilic groups (e.g., substituted benzyl or cyclobutyl rings) can be appended to occupy the gatekeeper pocket, drastically increasing binding enthalpy.

  • Solvent-Exposed Functionalization: The 2-methoxy group can be converted into a phenol via demethylation (

    
    ), followed by alkylation to introduce solubilizing groups (e.g., piperazine or morpholine chains). This improves the pharmacokinetic profile and cellular permeability of the evolving lead compound.
    

References

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today. Available at:[Link]

  • Malyala Sai Madhurya, et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. Available at:[Link]

  • Liu, et al. (2024). Discovery of novel SOS1 inhibitors using machine learning. PMC - NIH. Available at:[Link]

  • Patel, et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. MDPI International Journal of Molecular Sciences. Available at:[Link]

  • Schiebel, J., et al. (2016). High-Throughput Crystallography: Reliable and Efficient Identification of Fragment Hits. Structure. Available at:[Link]

Method

Scalable synthesis routes for 2-methoxy-pyrrolo[3,4-d]pyrimidine intermediates

Application Note: Scalable Synthesis Routes for 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Intermediates Executive Summary The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in kina...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Routes for 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Intermediates

Executive Summary

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., ATR, JAK, and CDK inhibitors). While the pyrrolo[2,3-d] isomer is ubiquitous, the [3,4-d] isomer offers unique vector orientation for solvent-front interactions in ATP-binding pockets.

This guide details a scalable, chromatography-free synthetic route for 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol (and its protected derivatives). Unlike traditional Medicinal Chemistry routes that rely on hazardous phosphorus oxychloride (


) mediated cyclizations and low-yielding nucleophilic displacements, this protocol utilizes a direct cyclocondensation strategy  using O-methylisourea. This approach ensures regioselectivity, minimizes hazardous waste, and supports multi-kilogram scale-up via filtration-based isolation.

Strategic Route Analysis

To achieve scalability, we must transition from "Make it Fast" (MedChem) to "Make it Robust" (Process Chem).

FeatureRoute A: Classical MedChem (Not Recommended)Route B: Scalable Process Route (Recommended)
Starting Material 2,4-Dichloro-pyrrolo[3,4-d]pyrimidineN-Boc-4-oxopyrrolidine-3-carboxylate
Key Reagents

, NaOMe, Flash Chromatography
O-Methylisourea hemisulfate, NaOMe, Acid
Regioselectivity Poor (Mixture of 2-OMe and 4-OMe)Perfect (2-OMe is fixed by reagent structure)
Safety Profile High Risk (Exothermic, Corrosive)Low Risk (Standard organic bases)
Purification Column Chromatography (Yield loss)Crystallization / Filtration
Atom Economy Low (Multiple protection/deprotection steps)High (Convergent assembly)
Mechanism of Action: The Regioselectivity Advantage

In Route B, the O-methylisourea acts as a dinucleophile. The amidine nitrogen attacks the ketone of the


-keto ester, followed by the other nitrogen attacking the ester carbonyl. This "lock-and-key" mechanism guarantees the position of the methoxy group at C2, eliminating the regioisomer byproducts common in 

displacements of dichloropyrimidines.

Detailed Experimental Protocol

Phase 1: Synthesis of the Pyrrolidine Core (Dieckmann Condensation)

Target Intermediate: 1-(tert-butyl) 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate

Reagents:

  • N-Boc-Glycine methyl ester (1.0 equiv)

  • Methyl Acrylate (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • THF (Anhydrous, 10 V)

Protocol:

  • Charge a reactor with N-Boc-Glycine methyl ester and THF. Cool to 0°C.[1]

  • Add NaOtBu portion-wise, maintaining internal temperature < 5°C. Agitate for 30 min.

  • Dose Methyl Acrylate slowly over 1 hour. The reaction is exothermic; control temp < 10°C.

  • Warm to 25°C and stir for 4 hours. Monitor by TLC/HPLC for consumption of glycine ester.

  • Quench with 10% citric acid solution (pH adjusted to ~4).

  • Extract with Ethyl Acetate (3x). Wash combined organics with brine.

  • Concentrate to yield the crude

    
    -keto ester as a waxy solid or oil.
    
    • Note: This intermediate is unstable on silica. Do not chromatograph. Proceed directly to Phase 2.

Phase 2: Pyrimidine Ring Formation (The "Green" Cyclization)

Target Product:tert-butyl 4-hydroxy-2-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

Reagents:

  • Crude

    
    -keto ester (from Phase 1)
    
  • O-Methylisourea hemisulfate (1.5 equiv)

  • Sodium Methoxide (NaOMe) (25% in MeOH) (3.0 equiv)

  • Methanol (10 V)

Protocol:

  • Dissolve the crude

    
    -keto ester in Methanol.
    
  • Add O-Methylisourea hemisulfate as a solid.

  • Dose NaOMe solution slowly at 20°C.

  • Heat the mixture to reflux (65°C) for 12–16 hours.

    • IPC (In-Process Control): Monitor disappearance of keto-ester. A new UV-active spot (pyrimidine) will appear.

  • Cool to Room Temperature.

  • Concentrate Methanol to ~20% of original volume.

  • Dilute with Water (10 V) and cool to 0-5°C.

  • Acidify carefully with Acetic Acid to pH 6–7.

    • Critical: The product often precipitates at this pH as the enol tautomer.

  • Filter the resulting solid. Wash with cold water and cold MTBE (Methyl tert-butyl ether) to remove unreacted starting materials.

  • Dry in a vacuum oven at 45°C.

Yield Expectation: 65–75% (over 2 steps). Purity: >95% (HPLC).

Visualization of Workflows

Figure 1: Synthetic Pathway & Logic Flow

This diagram illustrates the chemical transformation and the critical decision points for scale-up.

SynthesisRoute cluster_0 Phase 1: Pyrrolidine Core cluster_1 Phase 2: Pyrimidine Cyclization Start N-Boc-Glycine Ester + Methyl Acrylate Dieckmann Dieckmann Condensation (NaOtBu, THF) Start->Dieckmann Intermediate N-Boc-4-oxopyrrolidine- 3-carboxylate (Unstable Oil) Dieckmann->Intermediate Cyclization Cyclocondensation (O-Methylisourea, NaOMe) Intermediate->Cyclization Direct Use (No Purification) Workup pH Adjustment (AcOH) & Precipitation Cyclization->Workup Product 2-Methoxy-pyrrolo[3,4-d] pyrimidine Intermediate (Crystalline Solid) Workup->Product

Caption: Figure 1. Convergent synthesis strategy avoiding intermediate purification.[2] The direct use of the unstable beta-keto ester prevents decomposition and maximizes yield.

Figure 2: Purification Logic (Chromatography-Free)

A decision tree for the isolation of the final intermediate.

PurificationLogic Start Crude Reaction Mixture (MeOH) Solvent Concentrate MeOH to 20% Vol? Start->Solvent WaterAdd Add Water (10V) Cool to 0°C Solvent->WaterAdd Yes CheckpH Check pH WaterAdd->CheckpH Acidify Add AcOH to pH 6.0 - 7.0 CheckpH->Acidify pH > 8 Precipitate Precipitate Formed? Acidify->Precipitate Filter Filtration & Cold MTBE Wash Precipitate->Filter Yes (Standard) Extract Perform DCM Extraction Precipitate->Extract No (Troubleshoot)

Caption: Figure 2. Isolation logic designed to eliminate silica chromatography. pH control is the critical variable for successful precipitation.

Analytical Specifications & Quality Control

To ensure the integrity of the intermediate for downstream coupling, the following specifications must be met.

TestMethodAcceptance CriteriaRationale
Identity 1H-NMR (DMSO-d6)Characteristic OMe singlet (~3.8 ppm). Absence of ethyl/methyl ester signals from SM.Confirms cyclization and removal of starting material.
Purity HPLC (C18, ACN/H2O)> 98.0% AreaHigh purity required to prevent side reactions in subsequent chlorination steps.
Water Content Karl Fischer (KF)< 0.5% w/wCritical if the next step involves

(water reacts violently).
Residual Solvents GC-HeadspaceMeOH < 3000 ppmMethanol can interfere with organometallic couplings.

Key NMR Signals (Diagnostic):

  • 
     3.85 (s, 3H, -OCH 3)
    
  • 
     4.20–4.40 (m, 4H, Pyrrolidine -CH 2-)
    
  • 
     1.45 (s, 9H, -Boc)
    

Troubleshooting Guide

Issue 1: Low Yield in Dieckmann Step

  • Cause: Moisture in THF or old NaOtBu.

  • Solution: Use freshly distilled THF and open NaOtBu bottles under nitrogen. Ensure the acrylate is added slowly to prevent polymerization.

Issue 2: No Precipitation during Workup

  • Cause: pH is too high (salt form) or too low (protonated pyrimidine).

  • Solution: The pKa of the 4-hydroxy pyrimidine is typically around 6–7. Adjust pH precisely to this range. If oiling out occurs, seed with pure crystal or cool to -10°C.

Issue 3: "O-Methylation" vs "N-Methylation"

  • Context: If using methyl iodide on a pyrimidinone, you get N-methylation.

  • Validation: Our route uses O-methylisourea, which structurally guarantees the O-alkyl product. 1H-NMR shift of O-Me is ~3.8-4.0 ppm; N-Me is typically ~3.3-3.5 ppm.

References

  • General Synthesis of Pyrrolo[3,4-d]pyrimidines

    • Title: Synthesis and biological evaluation of novel 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine deriv
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Dieckmann Condensation Protocols

    • Title: A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol.
    • Source:ResearchG
    • URL:[Link]

  • Use of O-Methylisourea in Pyrimidine Synthesis

    • Title: Pyrimidines.[3][4][5][6][7][8][9] V. The Synthesis of 2-Methoxy- and 2-Methylthiopyrimidines.

    • Source:Journal of the American Chemical Society.
    • URL:[Link]

  • Commercial Availability of Key Intermediates

    • Title: tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate.[7][8]

    • Source:BuyersGuideChem.
    • URL:[Link]

Sources

Application

Preparation of pharmaceutical libraries using pyrrolopyrimidine secondary amines

Application Note: High-Throughput Synthesis of Pyrrolopyrimidine-Based Pharmaceutical Libraries via Secondary Amine Diversification Introduction & Mechanistic Rationale The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Synthesis of Pyrrolopyrimidine-Based Pharmaceutical Libraries via Secondary Amine Diversification

Introduction & Mechanistic Rationale

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of numerous FDA-approved kinase inhibitors (e.g., tofacitinib, baricitinib) and experimental therapeutics targeting CSF1R, FLT3, and HER2[1]. The structural homology of pyrrolopyrimidines to the adenine ring of ATP allows them to efficiently anchor into the kinase hinge region, making them ideal starting points for targeted library generation[2].

To explore structure-activity relationships (SAR) and optimize solvent-exposed exit vectors, late-stage functionalization at the C4 position is a premier strategy. Secondary amines are particularly valuable nucleophiles in this context. Unlike primary amines, secondary amines prevent over-alkylation events, lock the conformational geometry of the pendant group, and provide superior metabolic stability.

However, the amination of pyrrolopyrimidines presents distinct chemical challenges. The intrinsic basicity of the pyrrole nitrogen (N7) necessitates protection (typically with a 2-(trimethylsilyl)ethoxymethyl (SEM) group) to prevent competitive nucleophilic attack and catalyst poisoning[3]. Furthermore, the choice of amination strategy—Nucleophilic Aromatic Substitution (S_NAr) versus Buchwald-Hartwig Cross-Coupling (BHC)—must be carefully dictated by the electronic nature of the pyrimidine electrophile and the steric bulk of the secondary amine[4].

Reaction Pathway Selection

  • Nucleophilic Aromatic Substitution (S_NAr): The C4 position of 4-chloropyrrolopyrimidines is highly activated toward S_NAr due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens. This reaction can be driven under basic conditions (e.g., DIPEA in n-butanol) or under mildly acidic conditions in aqueous media, which lowers the activation energy barrier via transient protonation of the pyrimidine core[5].

  • Buchwald-Hartwig Cross-Coupling (BHC): For sterically hindered secondary amines (e.g., substituted piperidines) or less reactive 4-bromo-pyrrolopyrimidines, S_NAr often fails or requires excessively harsh conditions. BHC utilizing bulky biarylphosphine ligands (e.g., RuPhos) is required. Cyclic secondary amines are prone to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -hydride elimination; thus, modern precatalysts like RuPhos Pd G3 are employed to accelerate reductive elimination over off-target pathways.
    

Workflow Visualization

G Scaffold Pyrrolopyrimidine Scaffold (4-Cl / 4-Br) Protect N7-Protection (SEM-Cl, NaH) Scaffold->Protect SNAr SNAr Amination (DIPEA, n-BuOH, 120°C) Protect->SNAr Unhindered Amines (4-Cl Scaffold) BHC Buchwald-Hartwig (RuPhos Pd G3, 90°C) Protect->BHC Hindered Amines (4-Br Scaffold) AmineLib Secondary Amine Library (96-well) AmineLib->SNAr AmineLib->BHC Deprotect Global Deprotection (TFA, then NaHCO3) SNAr->Deprotect BHC->Deprotect Purify High-Throughput Purification (Prep-HPLC) Deprotect->Purify Screen Kinase Profiling (e.g., CSF1R, FLT3) Purify->Screen

Workflow for pyrrolopyrimidine library generation via secondary amine diversification.

Quantitative Comparison of Amination Strategies

The table below summarizes the operational parameters and expected outcomes for the primary amination strategies utilized in pyrrolopyrimidine library synthesis.

StrategySubstrateCatalyst / ReagentsTemp (°C)Time (h)Avg. YieldCausality & Limitations
Basic S_NAr 4-ChloroDIPEA (3.0 eq), n-BuOH12012–2475–90%High conversion for unhindered amines; fails for bulky nucleophiles due to steric clash.
Acidic S_NAr 4-ChloroHCl (0.1 eq), H₂O1004–870–85%Green chemistry approach; risks solvolysis (hydroxylation) if acid stoichiometry >0.1 eq.
BHC 4-Bromo / 4-ChloroRuPhos Pd G3, NaOtBu908–1260–80%Overcomes steric hindrance; requires rigorous inert atmosphere to prevent Pd oxidation.

Experimental Protocols

The following protocols are designed as self-validating systems for 96-well plate formats, ensuring high-fidelity library generation.

Protocol A: High-Throughput S_NAr Amination (Un-hindered Secondary Amines) Causality: Utilizing n-butanol allows for high-temperature reflux without pressure vessels, while DIPEA acts as an acid scavenger to prevent the generated HCl from protonating the incoming secondary amine, which would render it non-nucleophilic[6].

  • Preparation: In a 96-well deep-well block, dispense 4-chloro-7-(SEM)-7H-pyrrolo[2,3-d]pyrimidine (0.05 mmol, 1.0 equiv) dissolved in anhydrous n-butanol (500 µL) into each well.

  • Reagent Addition: Add DIPEA (0.15 mmol, 3.0 equiv) followed by the respective secondary amine from the library (0.06 mmol, 1.2 equiv) to each well.

  • Self-Validation Control: Reserve well H12 for a standard reaction using morpholine. This acts as a kinetic control to validate block heating and reagent integrity.

  • Reaction: Seal the block with a chemically resistant PTFE mat. Heat at 120 °C on a shaker block for 16 hours.

  • Monitoring: Cool to room temperature. Sample 5 µL from the control well (H12), dilute in MeCN, and analyze via LC-MS. Proceed to deprotection only if H12 shows >95% conversion to the morpholine adduct.

Protocol B: Buchwald-Hartwig Cross-Coupling (Hindered/Cyclic Secondary Amines) Causality: Cyclic secondary amines are highly susceptible to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydride elimination. The bulky RuPhos ligand enforces a reductive elimination pathway, ensuring C-N bond formation.
  • Preparation: Inside an anaerobic glovebox, prepare a master mix of 4-bromo-7-(SEM)-7H-pyrrolo[2,3-d]pyrimidine (0.05 mmol, 1.0 equiv), RuPhos Pd G3 (0.0025 mmol, 5 mol%), and sodium tert-butoxide (0.1 mmol, 2.0 equiv) in anhydrous 1,4-dioxane (400 µL).

  • Dispensing: Dispense the master mix into a 96-well block containing the pre-dispensed secondary amine library (0.06 mmol, 1.2 equiv).

  • Reaction: Seal the block hermetically, remove from the glovebox, and heat at 90 °C for 8 hours.

  • Quenching: Cool the block and quench each well with 100 µL of saturated aqueous NH₄Cl to neutralize the strong base and halt Pd catalysis.

Protocol C: Global Deprotection and Purification Causality: The SEM group is highly stable to bases and nucleophiles but labile to strong acids. A two-step deprotection (TFA followed by basic hydrolysis) is required to collapse the hydroxymethyl intermediate completely[3][6].

  • Solvent Removal: Concentrate the 96-well blocks using a centrifugal evaporator.

  • Acidic Cleavage: Add a mixture of CH₂Cl₂/TFA (1:1 v/v, 500 µL) to each well. Shake at room temperature for 4 hours. Evaporate to dryness.

  • Basic Hydrolysis: Re-dissolve the residues in Methanol (300 µL) and add 25% aqueous NH₃ (100 µL) or saturated NaHCO₃. Shake for 2 hours at room temperature to drive the removal of the N-hydroxymethyl intermediate[6].

  • Purification: Filter the block through a 0.45 µm filter plate. Purify the library via mass-directed preparative HPLC (Reverse Phase, C18, Water/MeCN with 0.1% Formic Acid).

References

  • [1] Novel Pyrrolopyrimidines as Inhibitors of CLK4 and HER2: Targeting Promising Anticancer Pathways. Bentham Science Publishers. 1

  • [2] Efficient solution-phase synthesis of 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines. Researcher.life. 2

  • [3] Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. 3

  • [4] Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. NIH. 4

  • [5] Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.5

  • [6] Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. MDPI. 6

Sources

Method

Application Note: Solvent Selection &amp; Dissolution Protocols for 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Executive Summary This guide provides an authoritative protocol for the solubilization and handling of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (and its hydrochloride salt). This compound is a bicyclic secondary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an authoritative protocol for the solubilization and handling of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (and its hydrochloride salt). This compound is a bicyclic secondary amine often utilized as a scaffold in kinase inhibitor development and medicinal chemistry.

Effective dissolution is critical for assay reproducibility. Due to the basicity of the pyrroline secondary amine and the polarity of the pyrimidine ring, this compound exhibits pH-dependent solubility. This note categorizes solvent systems into Stock Preparation (DMSO) and Assay Dilution (Aqueous/Buffer) , providing a self-validating workflow to prevent precipitation and compound degradation.

Compound Physicochemical Profile

Understanding the intrinsic properties of the scaffold is the first step in rational solvent selection.

PropertyValue / CharacteristicImplication for Solubility
Chemical Name 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineCore scaffold
CAS (HCl Salt) 1360364-97-1Most common commercial form
Molecular Weight ~151.17 (Free Base) / 187.63 (HCl)Low MW facilitates dissolution
LogP ~ -0.04 (Hydrophilic) High polarity; water soluble as salt
Acidity/Basicity Basic Secondary Amine (Pyrroline ring)High solubility in acidic media (pH < 7)
H-Bond Donors 1 (NH)Capable of H-bonding with water/DMSO

Solvent Selection Matrix

The following matrix guides the selection of solvents based on the intended application.

Table 1: Primary Solvent Compatibility
SolventSolubility RatingApplicationNotes
DMSO Excellent ( *** ) Stock Solutions (10–100 mM) Universal solvent. Hygroscopic; keep anhydrous.
Water (pH < 5) Good ( ) Aqueous DilutionExcellent for HCl salt. Free base requires acidification.
Water (pH > 8) Poor (* )N/ARisk of free base precipitation.
Methanol/Ethanol Good (*** )Synthesis / PurificationGood for free base. Avoid for long-term storage (transesterification risk).
PBS (pH 7.4) Moderate ( )Biological AssaysSolubility limit is lower than in pure water/acid.

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the correct dissolution method based on the starting material (Salt vs. Free Base).

SolubilityLogic Start Starting Material CheckForm Identify Form: HCl Salt or Free Base? Start->CheckForm HCl_Salt HCl Salt (CAS 1360364-97-1) CheckForm->HCl_Salt Free_Base Free Base (Neutral) CheckForm->Free_Base Water_Sol Directly Soluble in Water (up to ~50 mM) HCl_Salt->Water_Sol Immediate Use DMSO_Stock DMSO Stock (Recommended for Storage) HCl_Salt->DMSO_Stock Long Term Assay_Prep Assay Preparation (Dilute into Buffer) Water_Sol->Assay_Prep DMSO_Stock->Assay_Prep Solubility_Issue Low Aqueous Solubility at Neutral pH Free_Base->Solubility_Issue Acidification Add 1.0 eq HCl or Dissolve in DMSO Solubility_Issue->Acidification Acidification->DMSO_Stock Check_ppt QC Check: Inspect for Precipitation Assay_Prep->Check_ppt

Figure 1: Decision tree for solubilizing 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine based on chemical form.

Detailed Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (Standard)

Purpose: Create a stable, high-concentration stock for long-term storage (-20°C). Reagents: Anhydrous DMSO (≥99.9%), 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (HCl salt or Free Base).

  • Calculate Mass:

    • For 1 mL of 100 mM stock:

    • Mass (mg) =

      
      
      
    • Example (HCl Salt, MW 187.63): Weigh 18.76 mg .

  • Weighing: Weigh the compound into a sterile, amber glass vial (to protect from light).

  • Solvent Addition: Add 1 mL of anhydrous DMSO.

    • Note: Do not use plastic tubes for long-term DMSO storage as leachables may interfere with assays.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

    • Visual QC: Hold the vial against a light source. The solution must be perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Aqueous Dilution for Biological Assays

Purpose: Dilute the DMSO stock into culture media or buffer without crashing the compound out of solution.

  • Thaw: Thaw the DMSO stock at room temperature (do not heat above 37°C). Vortex to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 10x working solution in the assay buffer.

    • Critical Step: Add the DMSO stock dropwise to the buffer while vortexing. Never add buffer to the DMSO stock, as the rapid change in polarity can cause transient precipitation.

  • Final Concentration: Dilute to the final assay concentration (e.g., 10 µM).

    • Ensure final DMSO concentration is < 1% (or < 0.1% for sensitive cell lines).

  • Stability Check:

    • The secondary amine is basic. In PBS (pH 7.4), the compound exists in equilibrium. If the concentration is high (>100 µM) in PBS, the free base fraction may precipitate over time.

    • Mitigation: If precipitation occurs, lower the concentration or switch to a slightly acidic buffer (e.g., MES pH 6.0) if the assay permits.

Troubleshooting & Scientific Rationale

Mechanism of Solubility

The solubility of this compound is governed by the protonation state of the pyrrolidine nitrogen.

  • pH < pKa (Acidic): The nitrogen is protonated (

    
    ). The ionic charge creates a hydration shell, rendering the molecule highly water-soluble.
    
  • pH > pKa (Basic): The nitrogen is deprotonated (

    
    ). The molecule becomes neutral and lipophilic, drastically reducing water solubility and increasing the risk of aggregation.
    
Common Issues
ObservationRoot CauseCorrective Action
Cloudiness upon adding water "Crash-out" of the free base.Acidify slightly (add 1 eq. HCl) or increase DMSO %.
Yellowing of DMSO stock Oxidation of the amine.Use fresh anhydrous DMSO; store under nitrogen/argon.
Inconsistent Assay Data Compound adhered to plastic.Use "Low-Binding" plasticware or glass-coated plates.

References

  • Fluorochem. 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride Product Page.[1] Retrieved from

  • ChemScene. 2-Methoxy-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (Analog Data). Retrieved from

  • PubChem. 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine (Scaffold Properties).[2] National Library of Medicine. Retrieved from

  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives. (General dissolution protocols for fused pyrimidines). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Portal: Solubility Optimization for 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Case ID: SOL-PYR-34D Compound Class: Fused Bicyclic Heterocycle / Kinase Inhibitor Scaffold Primary Solvent: Dimethyl Sulfoxide (DMSO) Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic Flow...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-PYR-34D Compound Class: Fused Bicyclic Heterocycle / Kinase Inhibitor Scaffold Primary Solvent: Dimethyl Sulfoxide (DMSO) Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Flowchart

The Problem: You are likely experiencing difficulty dissolving 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (or its hydrochloride salt) in DMSO, or observing precipitation upon dilution into aqueous media.

The Science: This scaffold features a fused pyrrolo[3,4-d]pyrimidine core. The molecule contains a secondary amine (position 6) and a methoxy group.

  • If Free Base: The planar aromatic system leads to high crystal lattice energy via

    
    -
    
    
    
    stacking, making it reluctant to break apart in cold DMSO.
  • If HCl Salt: While polar, the strong ionic lattice can sometimes resist solvation in anhydrous DMSO because DMSO is aprotic (it cannot donate hydrogen bonds to stabilize the chloride anion effectively).

Interactive Troubleshooting Workflow

Follow this logic path to identify your specific issue.

Solubility_Troubleshooting Start START: Compound Insoluble in DMSO CheckForm Check Compound Form: Salt (HCl) or Free Base? Start->CheckForm IsSalt Form: HCl Salt CheckForm->IsSalt IsBase Form: Free Base CheckForm->IsBase Heat Step 1: Heat to 37-45°C + Vortex (5 min) IsSalt->Heat Solved1 Dissolved? Heat->Solved1 AddWater Step 2: Add 1-2% dH2O (Proton Shuttle) Solved1->AddWater No Success SUCCESS: Filter Sterilize (0.2µm PTFE) Solved1->Success Yes AddWater->Success Sonicate Step 1: Bath Sonication (40kHz, 10 min) IsBase->Sonicate Solved2 Dissolved? Sonicate->Solved2 Acidify Step 2: Add 1 eq. HCl or Acetic Acid (Protonation) Solved2->Acidify No Solved2->Success Yes Acidify->Success Fail FAILURE: Check Purity / Degradation

Figure 1: Decision tree for solubilizing pyrrolopyrimidine derivatives based on salt form.

Mechanistic Insight: Why is this happening?

To solve the issue, we must understand the intermolecular forces at play.

A. The "Aprotic" Trap (HCl Salts)

If you are using the HCl salt (CAS 1360364-97-1 is often supplied this way), you are trying to dissolve an ionic solid in a polar aprotic solvent.

  • Mechanism: DMSO has a high dielectric constant and solvates cations (the protonated amine) well via its oxygen lone pairs. However, it solvates anions (Cl-) poorly because it lacks hydrogen bond donors.

  • Result: The Chloride ion stays tightly bound to the protonated amine, maintaining the crystal lattice.

  • The Fix: Adding traces of water (protic solvent) helps solvate the Chloride, breaking the lattice.

B. The "Stacking" Barrier (Free Base)

If you are using the Free Base , the molecule is a flat, fused bicyclic system.

  • Mechanism: These molecules exhibit strong

    
    -
    
    
    
    stacking interactions. The energy required to peel a molecule off the crystal surface and into the DMSO solvation shell is high.
  • Result: The compound forms a "slurry" rather than a solution.

  • The Fix: Energy input (Heat/Sonication) is required to overcome the lattice energy.

Step-by-Step Solubilization Protocols

Protocol A: The "Standard" (For <10mM Stocks)

Best for routine handling of fresh powder.

  • Weighing: Weigh the compound into a glass vial (avoid plastic if possible to prevent leaching).

  • Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%) to achieve half the target volume.

  • Vortexing: Vortex at max speed for 60 seconds.

  • Sonication: If visible particles remain, place in a bath sonicator (35-40 kHz) for 5-10 minutes. Note: Ensure bath water is ambient temperature to avoid overheating.

  • Completion: Add remaining DMSO to reach target volume.

Protocol B: The "Proton Shuttle" (For Stubborn HCl Salts)

Use this if Protocol A fails and you suspect the ionic lattice is too strong.

  • Preparation: Prepare a mixture of DMSO:Water (95:5) .

  • Dissolution: Add this mixture to the solid. The small water content acts as a "shuttle" to solvate the chloride ions.

  • Warning: This stock is less stable at -20°C than pure DMSO stocks due to hydrolysis risks. Use within 1 week or store at -80°C.

Protocol C: The "Acid Assist" (For Stubborn Free Bases)

Use this if the free base is aggregating.

  • Titration: Add 1.0 - 1.1 equivalents of 1M HCl (aqueous) or Glacial Acetic Acid to the DMSO.

  • Mechanism: This protonates the secondary amine (N-6), converting the neutral, stacking molecule into a charged species that DMSO can solvate more easily.

The "Crash-Out" Phenomenon (Media Precipitation)

A common complaint is: "It dissolved in DMSO, but precipitated immediately when I added it to my cell culture media."

The Cause: When you dilute a hydrophobic DMSO stock into aqueous media (PBS/DMEM), the solvent environment changes instantly. The hydration shell forces hydrophobic molecules to aggregate to minimize water contact (Entropic effect).

Crash_Out_Mechanism DMSO_Stock DMSO Stock (Solvated) Dilution Dilution into Media (Aqueous) DMSO_Stock->Dilution 1:1000 Shell_Collapse Hydration Shell Collapse Dilution->Shell_Collapse Hydrophobic Effect Precipitation Precipitation / Aggregation Shell_Collapse->Precipitation

Figure 2: Mechanism of compound precipitation upon dilution into aqueous buffers.

Prevention Strategy:

  • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform an intermediate step (e.g., dilute stock to 10x conc in media, vortex immediately, then dilute to 1x).

  • Warm Media: Pre-warm your culture media to 37°C before adding the compound. Cold media accelerates precipitation.

  • Serum: Ensure media contains FBS/BSA. Proteins like Albumin can bind the drug and prevent it from crashing out, acting as a carrier.

Solubility Data & Limits

Note: Values are empirical estimates for the pyrrolo[3,4-d]pyrimidine scaffold class.

Solvent SystemFormEst. Max SolubilityStabilityNotes
100% DMSO Free Base20 - 50 mMHigh (Months at -20°C)Requires sonication.
100% DMSO HCl Salt10 - 30 mMHighMay require warming (40°C).
DMSO + 5% Water HCl Salt> 50 mMModerate (Weeks)Water aids ionization.
Ethanol Both< 5 mMLowPoor solvent for this scaffold.
PBS (pH 7.4) Free Base< 0.1 mMLowInsoluble. Do not dissolve directly.

Frequently Asked Questions (FAQ)

Q: My DMSO stock froze at room temperature. Is it ruined? A: No. Pure DMSO freezes at 19°C (66°F). If your lab is cool, this is normal. Thaw it gently in your hands or a 37°C water bath. Ensure the compound hasn't precipitated out of the DMSO upon thawing (look for a pellet). If it has, sonicate to redissolve.

Q: Can I autoclave this compound? A: No. Pyrrolo[3,4-d]pyrimidines can be heat-sensitive and susceptible to hydrolysis or oxidation at high temperatures/pressures. Use 0.22 µm PTFE filters for sterilization.

Q: The solution turned yellow after a month. Is it degraded? A: Slight yellowing is common with nitrogen-containing heterocycles due to trace oxidation (N-oxide formation). However, check purity via LC-MS. If the peak purity is <95%, discard. Always store under Argon/Nitrogen if possible.

Q: What is the maximum DMSO concentration cells can tolerate? A: generally 0.1% to 0.5% (v/v) . Above 0.5%, DMSO induces differentiation or toxicity in many cell lines, which can confound your assay results.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions: Solubility and Storage. Retrieved from

  • MedChemExpress (MCE). (n.d.). Compound Handling Instructions: Preparation of Stock Solutions. Retrieved from

  • Balakin, K. V., et al. (2006). Comprehensive computational assessment of ADME properties using mapping techniques. Current Drug Discovery Technologies, 3(1), 49-65. (Discusses solubility of kinase inhibitor scaffolds).
  • BenchChem. (2025).[1][2][3][4] Technical Guide to Pyrrolo[2,3-d]pyrimidine derivatives. (General scaffold handling). Retrieved from

Sources

Optimization

Technical Support Center: Purification of Polar Pyrrolopyrimidine Derivatives

Status: Operational Ticket ID: PYR-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Introduction: The "Polarity Paradox" Welcome to the technical support hub for pyrrolopyrimidine purifi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The "Polarity Paradox"

Welcome to the technical support hub for pyrrolopyrimidine purification. If you are working on JAK inhibitors (e.g., Tofacitinib analogs) or adenosine mimics, you are likely facing a specific set of physicochemical contradictions:

  • High Polarity: Your compound sticks aggressively to silica, causing massive tailing.

  • Poor Solubility: Despite being polar, it refuses to dissolve in standard load solvents (DCM/EtOAc), often requiring DMSO or DMF.

  • Co-elution: Polar byproducts (catalysts, salts) track with your product.

This guide moves beyond generic advice to address the specific Lewis acid-base interactions and lattice energy barriers inherent to the pyrrolopyrimidine scaffold.

Module 1: Tailing & Resolution on Normal Phase Silica

The Issue: Why does my compound streak?

Pyrrolopyrimidines contain basic nitrogen atoms (specifically N-1, N-3, and exocyclic amines). Standard silica gel is acidic (pKa ~5).

  • The Mechanism: The basic nitrogens in your scaffold act as Lewis bases, forming strong hydrogen bonds or ionic interactions with the acidic silanol (Si-OH) groups on the stationary phase.

  • The Result: Non-linear adsorption isotherms, resulting in "shark-fin" peaks and co-elution with impurities.

Troubleshooting Protocol: The "Ammonia Shift"

Do not rely solely on Methanol/DCM gradients. Methanol is polar but does not effectively suppress silanol ionization.

Step 1: Mobile Phase Modification For flash chromatography, you must compete for the silanol sites.[1]

  • Standard Modifier: Triethylamine (TEA) at 1%. Warning: TEA can form difficult-to-remove acetates.

  • Superior Modifier: Ammonium Hydroxide (NH₄OH, 28-30% aq).

    • Recipe: Prepare a "B" solvent of 10% MeOH / 90% DCM containing 1% NH₄OH.

    • Why: Ammonia is volatile and easily removed. It effectively deprotonates surface silanols while keeping the mobile phase basic enough to suppress protonation of your product.

Step 2: The Stationary Phase Switch (Amine Silica) If liquid modifiers fail, switch to Amine-Functionalized Silica (NH₂-Silica) .

  • Mechanism: The surface is chemically bonded with aminopropyl groups.[2] This creates a basic surface environment that repels the basic pyrrolopyrimidine, forcing it to partition based on polarity rather than silanol affinity.

  • Benefit: You can often use weaker solvents (Hexane/EtOAc) instead of DCM/MeOH, improving separation selectivity.

Decision Logic: Solving Peak Tailing

TailingLogic Start Issue: Severe Tailing CheckMP Current Mobile Phase? Start->CheckMP Mod Add 1% NH4OH or TEA CheckMP->Mod Standard Silica Result1 Peak Shape Improved? Mod->Result1 Success Proceed with Purification Result1->Success Yes SwitchCol Switch to NH2-Silica Result1->SwitchCol No SolventChange Use Hex/EtOAc Gradient SwitchCol->SolventChange SolventChange->Success

Figure 1: Decision matrix for addressing peak tailing in basic heterocycles.

Module 2: Solubility & Loading Strategies

The Issue: The "Brick Dust" Phenomenon

Pyrrolopyrimidines often exhibit high crystal lattice energy due to planar


-

stacking. They may dissolve in DMSO but crash out instantly upon contact with DCM or Hexane.
Protocol: Dry Loading vs. Liquid Injection
Loading MethodSuitabilityTechnical Note
Liquid Load (DCM) Poor Most pyrrolopyrimidines have <5 mg/mL solubility in DCM.
Liquid Load (DMSO) Risky DMSO is highly polar. If loading >5% of column volume, the DMSO bolus will carry your compound down the column, destroying resolution.
Dry Load (Silica) Good Dissolve in MeOH/DCM, mix with silica (1:2 ratio), and evaporate. Risk: Compound may stick irreversibly to dry silica.
Dry Load (Celite) Excellent Recommended. Celite 545 is inert. It provides surface area for evaporation without strong chemical retention.

Step-by-Step Celite Loading:

  • Dissolve crude pyrrolopyrimidine in minimal MeOH/DCM (or Acetone).

  • Add Celite 545 (approx. 2x weight of crude).

  • Rotary evaporate to a free-flowing powder.

  • Pack into a solid load cartridge (SLS) or pour on top of the flash column.

Module 3: Reverse Phase (C18) & pH Switching

The Issue: "It comes out in the void volume."

In standard acidic Reverse Phase (Water/Acetonitrile + 0.1% Formic Acid), pyrrolopyrimidines (pKa ~7-9) become protonated (


).
  • Effect: Ionization drastically increases water solubility.

  • Result: The compound interacts poorly with the hydrophobic C18 chains and elutes immediately (Retention factor

    
    ).
    
The Solution: High pH Chromatography

You must suppress ionization to force the compound onto the stationary phase.

Protocol: High pH Buffer System

  • Stationary Phase: Must use Hybrid Silica (e.g., Waters XBridge, Phenomenex Gemini, or Biotage Sfär C18 Bio). Standard silica C18 dissolves at pH > 8.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[1][3]

Mechanism: At pH 10, the basic nitrogens are deprotonated (Neutral state,


). The molecule becomes hydrophobic and retains strongly on the C18 chain, allowing for high-resolution separation from polar impurities.[4]
Visualizing the pH Effect

pH_Strategy cluster_acid Low pH (Formic Acid/TFA) cluster_base High pH (Ammonium Bicarbonate) Compound Pyrrolopyrimidine (Basic pKa ~8) AcidState Protonated (BH+) Highly Polar Compound->AcidState pH < pKa BaseState Neutral (B) Hydrophobic Compound->BaseState pH > pKa AcidResult Low Retention Elutes Early AcidState->AcidResult BaseResult High Retention Good Resolution BaseState->BaseResult

Figure 2: Impact of mobile phase pH on the retention of basic pyrrolopyrimidines.

Module 4: Polishing & Metal Scavenging

Context: Pyrrolopyrimidines are often synthesized via Suzuki or Buchwald-Hartwig couplings. Residual Palladium (Pd) can chelate to the nitrogen-rich scaffold, appearing as "colored" impurities that co-elute.

The "Silica Guard" Method:

  • Dissolution: Dissolve the crude mixture in THF or DMF.

  • Scavenger Addition: Add Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or DMT-functionalized silica .

    • Load: 4:1 weight ratio (Scavenger:Crude).

  • Incubation: Stir at 40°C for 4 hours.

  • Filtration: Filter through a 0.45 µm frit. The Pd remains bound to the solid scavenger.

  • Proceed: Inject the filtrate onto your HPLC/Flash system.

References

  • Teledyne ISCO. (2012).[5] RediSep Amine Functionalized Column: Purification of high pKa organic compounds.[5] Teledyne ISCO Application Notes. Link

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? The Flash Purification Blog. Link

  • Phenomenex. (2025). Reversed Phase HPLC Method Development: Effect of pH on Analyte Ionization. Phenomenex Technical Guides. Link

  • BenchChem. (2025).[1][6][7] Technical Support Center: Purification of Polar Pyrimidine Derivatives. BenchChem Technical Support.[6][7][8] Link

  • National Institutes of Health (NIH). (2017). Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PMC. Link

Sources

Troubleshooting

Technical Support Center: Stabilizing Dihydro-Pyrrole Derivatives

The following guide is designed as a specialized Technical Support Center resource. It synthesizes thermodynamic principles with practical laboratory protocols to ensure the integrity of dihydro-pyrrole derivatives. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It synthesizes thermodynamic principles with practical laboratory protocols to ensure the integrity of dihydro-pyrrole derivatives.

Executive Summary: The Stability Challenge

Why is my sample degrading? The fundamental challenge with dihydro-pyrrole (pyrrolines) is thermodynamic destiny . Dihydro-pyrroles are high-energy, non-aromatic heterocycles. They possess a strong thermodynamic driving force to lose two hydrogen atoms and become pyrroles , thereby gaining significant aromatic stabilization energy (approx. 22 kcal/mol).

This process is typically driven by radical autoxidation , where atmospheric oxygen abstracts labile allylic protons (specifically at the C2/C5 positions in 3-pyrroline), leading to aromatization or polymerization (darkening).

Core Storage Protocols (The "Golden Standard")

This section defines the absolute requirements for long-term integrity. Deviating from these parameters introduces kinetic vulnerability.

Storage Decision Matrix

Use this workflow to determine the optimal storage state for your specific compound.

StorageDecision Start Compound State? Liquid Neat Liquid (Free Base) Start->Liquid Solid Solid Salt (e.g., HCl) Start->Solid Solution Solvated (Stock Solution) Start->Solution ActionLiquid CRITICAL RISK 1. Sparge with Argon 2. Seal under inert gas 3. Store at -80°C Liquid->ActionLiquid High Oxidation Potential ActionSolid LOW RISK Store at -20°C Desiccator required Solid->ActionSolid Kinetic Stability ActionSol MODERATE RISK Use Anhydrous Solvent (MeCN or Toluene) Avoid DMSO/DMF Solution->ActionSol Solvent Effects

Figure 1: Decision tree for selecting storage conditions based on physical state.

Protocol 1: The Inert Atmosphere Barrier

Objective: Eliminate the primary oxidant (


).
  • Vessel Selection: Use amber glass vials with PTFE-lined septa. Avoid polyethylene (PE) or polypropylene (PP) containers, as they are permeable to oxygen over time.

  • Headspace Purge: Do not simply "blow" gas into the vial. Use a manifold needle purge :

    • Insert a long needle (gas in) to the bottom of the vial.

    • Insert a short needle (gas out) just piercing the septum.

    • Flow dry Argon (heavier than air) for 2 minutes at 1-2 psi.

    • Note: Nitrogen is acceptable, but Argon is superior for blanketing liquids due to its density.

Protocol 2: Thermal Arrest

Objective: Reduce the kinetic rate of H-abstraction.

  • Standard: -20°C is sufficient for salts (e.g., 3-pyrroline HCl).

  • Critical: -80°C is mandatory for free-base liquids (e.g., 2,5-dihydro-1H-pyrrole) if stored for >1 month.

Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: My clear liquid turned yellow/brown overnight. Is it ruined?

Diagnosis: This is the hallmark of oxidative polymerization (polypyrrole formation) and aromatization .

  • Mechanism: The yellow color often comes from conjugated oligomers formed via radical coupling, not just the pyrrole itself (which is colorless but darkens rapidly).

  • Recovery:

    • Check purity via NMR (look for aromatic pyrrole signals ~6.2–6.8 ppm).

    • If <10% impurity: Redistill under reduced pressure (vacuum) immediately.

    • If >10% impurity: Purification is difficult due to similar polarity. Discard and repurchase/resynthesize.

Q2: Can I store my dihydro-pyrrole in DMSO or DMF?

Verdict: NO.

  • Reasoning: DMSO can act as a mild oxidant (Swern-like pathways) under certain conditions. Both DMSO and DMF are hygroscopic. Absorbed water promotes hydrolysis (ring opening) or proton-catalyzed polymerization.

  • Alternative: If you must store as a solution, use Anhydrous Toluene or Dichloromethane (DCM) . These non-coordinating solvents stabilize the free base better than polar aprotic solvents.

Q3: Why is the HCl salt recommended over the free base?

Scientific Rationale: The free base has a lone pair on the nitrogen that increases electron density in the ring, lowering the ionization potential and making it more susceptible to radical attack.

  • Protonation (Salt form): Ties up the lone pair (

    
    ).
    
  • Effect: drastically reduces the electron richness of the system, raising the activation energy required for oxidation.

  • Data Comparison:

PropertyFree Base (3-Pyrroline)HCl Salt
Physical State Volatile LiquidCrystalline Solid
Oxidation Risk High (Days at RT)Low (Years at -20°C)
Hygroscopicity ModerateHigh (Keep Desiccated)
Q4: I see a new peak in my NMR at ~9.5 ppm. What is it?

Diagnosis: Ring opening (Hydrolysis). If water is present, the imine tautomer (1-pyrroline) can hydrolyze to form an amino-aldehyde (4-aminobutanal), which may polymerize.

  • Prevention: Store over activated 3Å or 4Å molecular sieves.

Advanced Mechanistic Insight

Understanding the enemy: The Autoxidation Pathway.

The transition from dihydro-pyrrole to pyrrole is not a simple elimination; it is a radical chain reaction.

OxidationMechanism cluster_cycle Propagation Cycle DHP Dihydro-pyrrole (Reactant) Radical Allylic Radical (Intermediate) DHP->Radical Peroxide Hydroperoxide Radical->Peroxide + O2 Pyrrole Pyrrole (Aromatic Product) Peroxide->Pyrrole - H2O (Aromatization) Initiator Initiator (Light/Trace Metal) Initiator->DHP H-abstraction O2 + O2

Figure 2: Simplified radical autoxidation pathway leading to aromatization.

Key Takeaway: The reaction is autocatalytic. Once peroxides form, they accelerate the degradation of the remaining bulk material. This is why early intervention (distillation of slightly yellow material) is critical.

References & Authority

  • NIST Chemistry WebBook. 1H-Pyrrole, 2,5-dihydro- (3-Pyrroline) - Gas Phase Ion Energetics & Spectra. National Institute of Standards and Technology.[1] [Link]

  • Zeinali, N., et al. (2019). The mechanism of electrophilic addition of singlet oxygen to pyrrolic ring.[2] Theoretical Chemistry Accounts.[2][3] (Mechanistic insight into oxidation pathways). [Link]

Sources

Optimization

Technical Guide: Troubleshooting N-Acylation of Pyrrolo[2,3-d]pyrimidines

Introduction: The "Deceptive" Nucleophile The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) presents a unique challenge in functionalization. Unlike simple indoles or pyrimidines, this fused bicyclic system is amphot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Deceptive" Nucleophile

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) presents a unique challenge in functionalization. Unlike simple indoles or pyrimidines, this fused bicyclic system is amphoteric.[1][2][3] The pyrrole nitrogen (N-7) is the thermodynamic target for acylation but is significantly less nucleophilic than a standard secondary amine due to aromatic delocalization.[2] Conversely, the pyrimidine nitrogen (N-3) is basic and kinetically accessible, often leading to unstable intermediates or unwanted isomers.[2][3]

This guide addresses the three most common failure modes in N-acylation: Low Conversion , Regiochemical Ambiguity , and Product Instability .[1][2][3]

Module 1: Reaction Stagnation (Low Conversion)

Symptom: LCMS shows starting material (SM) and acylating agent, but no product peak.[1][2][3] Diagnosis: The nucleophilicity of N-7 is insufficient to attack the electrophile under current conditions.[1][2]

The Mechanistic Bottleneck

The pKa of the N-7 proton in pyrrolo[2,3-d]pyrimidine is approximately 13–14 .[1][2][3] Weak bases (e.g., pyridine, TEA) are often insufficient to deprotonate N-7 to a significant extent, leaving the neutral molecule to act as a poor nucleophile.[2][3]

Troubleshooting Protocol
VariableStandard Condition (Fail)Optimized Condition (Pass)Rationale
Base Pyridine, TEA, DIPEANaH (60%) or LiHMDS Complete deprotonation creates the potent pyrrolide anion.[1][2][3]
Catalyst NoneDMAP (10–20 mol%) Forms the hyper-reactive N-acylpyridinium intermediate.[1][2]
Solvent DCM, ChloroformDMF or THF Polar aprotic solvents support the anionic transition state.[1][2][3]
Electrophile Acid Chloride (1.0 eq)Anhydride or Acid Chloride (1.5–2.0 eq) Excess electrophile drives the equilibrium; anhydrides reduce HCl byproducts.[1][2][3]
Q&A: Reagent Selection

Q: I am using TEA/DCM and nothing is happening. Should I heat it? A: Heating often degrades the acid chloride before it reacts.[1][2][3] Switch strategies. If you must use mild bases (TEA), you must add DMAP.[1][2][3] The reaction proceeds via the Steglich mechanism where DMAP attacks the acyl donor first.[1][2]

Q: Can I use Schotten-Baumann conditions (biphasic NaOH)? A: Generally, no. The N-acyl bond in electron-deficient heterocycles is susceptible to hydrolysis.[1][2] Aqueous base will likely hydrolyze the product as fast as it forms.[1][2]

Module 2: Regioselectivity & Isomer Control

Symptom: LCMS shows a product with the correct mass, but it has a different retention time or UV profile than expected. Diagnosis: Kinetic acylation at N-3 (pyrimidine ring) vs. Thermodynamic acylation at N-7 (pyrrole ring).

The Isomer Trap
  • N-3 Acylation (Kinetic): The pyridine-like nitrogen is basic.[1][2] It attacks electrophiles rapidly but forms a charged or hydrolytically unstable species.[1][2][3]

  • N-7 Acylation (Thermodynamic): Requires deprotonation.[1][2][3] The resulting amide is neutral and generally more stable.[1]

Critical Risk: N-3 acylated species can undergo a Dimroth Rearrangement under basic heating, potentially ring-opening and recyclizing to form thermodynamic isomers or degradation products.[1][2][3]

Visualization: Regioselectivity Pathways

Regioselectivity SM Pyrrolo[2,3-d]pyrimidine (Starting Material) Base Base Selection SM->Base WeakBase Weak Base (TEA/Pyridine) Base->WeakBase StrongBase Strong Base (NaH/LiHMDS) Base->StrongBase N3_Path N-3 Attack (Kinetic) WeakBase->N3_Path Fast N7_Path N-7 Deprotonation (Thermodynamic) StrongBase->N7_Path Irreversible Unstable Unstable Intermediate (N-Acyl Pyridinium-like) N3_Path->Unstable Product Desired N-7 Acyl Product N7_Path->Product Unstable->SM Hydrolysis (Workup)

Caption: Figure 1. Divergent pathways based on base strength.[1][2][3] Strong bases favor the anionic N-7 pathway, while weak bases risk transient N-3 acylation.[2]

Module 3: Workup & Stability (The "Disappearing Product")

Symptom: The reaction looked good by TLC/LCMS, but after silica column chromatography, the product yield is <10% or the tube contains Starting Material. Diagnosis: Silica gel induced de-acylation (solvolysis).[1][2][3]

The "Active Ester" Analogy

An N-acyl pyrrolopyrimidine is electronically similar to an active ester (like NHS-ester) or an imidazolide.[1][2] The carbonyl is activated by the electron-withdrawing nature of the heteroaromatic ring.

  • Acid Sensitivity: Silica gel is slightly acidic.[1][2][3] This protonates the carbonyl, facilitating attack by moisture (hydrolysis) or methanol (methanolysis).[1][2][3]

  • Nucleophile Sensitivity: Primary amines or alcohols in the workup can attack the carbonyl, removing your acyl group.[1][2][3]

Stability Protocol
  • Quench: Do not use aqueous acid.[1][2][3] Quench with saturated NH4Cl (mild) or simply dilute with EtOAc and wash with brine.

  • Drying: Use Na2SO4, not MgSO4 (Lewis acidic sites on MgSO4 can sometimes catalyze degradation in sensitive substrates).[1][2][3]

  • Purification:

    • Pre-treat Silica: Flush the column with 1% Et3N in Hexanes before loading.[1][2][3]

    • Alternative Phase: Use Neutral Alumina instead of Silica.[1][2][3]

    • Reverse Phase: C18 (neutral pH) is often safer than normal phase.[1][2][3]

Experimental Protocols

Method A: The "Sledgehammer" (For unreactive substrates)

Best for: Sterically hindered substrates or when N-7 is the only desired target.[1][2][3]

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Deprotonation: Dissolve pyrrolo[2,3-d]pyrimidine (1.0 equiv) in anhydrous DMF (0.2 M). Cool to 0°C.[1][2][3][4]

  • Base Addition: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

    • Observation: Gas evolution (H2) will occur.[1][2][3] Stir at 0°C for 30 mins until evolution ceases and the solution turns yellow/orange (anion formation).

  • Acylation: Add the Acyl Chloride (1.2 equiv) dropwise.[1][2][3]

  • Reaction: Allow to warm to Room Temperature (RT). Stir 1–4 hours.

  • Workup: Pour into ice-cold water. If solid precipitates, filter and wash with water.[1][2][3] If oil, extract with EtOAc (x3), wash with Brine (x2), dry over Na2SO4.[2][3]

Method B: The "Catalytic" (For acid-sensitive substrates)

Best for: Substrates with other functional groups sensitive to strong base.[1][2][3]

  • Setup: Dissolve substrate (1.0 equiv) in anhydrous DCM or THF.

  • Reagents: Add Et3N (2.0 equiv) and DMAP (0.2 equiv).

  • Acylation: Add Acid Anhydride (1.5 equiv) or Acyl Chloride (1.2 equiv).[1][2][3]

  • Reaction: Stir at RT.

    • Note: If conversion stalls at 50%, add another 0.1 equiv of DMAP.[1][3]

  • Workup: Wash with sat. NaHCO3 (removes acid byproducts) -> Brine.[1][2] Avoid acidic washes. [1][2][3][5]

Visualizing the Catalytic Cycle (DMAP)

Understanding why DMAP works where Pyridine fails is crucial for troubleshooting.[1][2][3]

DMAP_Mechanism DMAP DMAP (Catalyst) Intermediate N-Acylpyridinium Salt (Highly Reactive Electrophile) DMAP->Intermediate Fast AcylDonor Acyl Chloride (R-COCl) AcylDonor->Intermediate Fast TS Transition State (Acyl Transfer) Intermediate->TS + Substrate Substrate Pyrrolo[2,3-d]pyrimidine (Nucleophile) TS->DMAP Catalyst Regenerated Product N-Acylated Product TS->Product H_Base H-Base+ Cl- TS->H_Base

Caption: Figure 2. DMAP acts as a nucleophilic catalyst, forming a charged intermediate that is far more electrophilic than the original acid chloride.[2][3]

References

  • Khashi, M. et al. (2025).[1][2][3] DMAP-Catalyzed Synthesis of Novel Pyrrolo[2,3-d]pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. ResearchGate. Link

  • BenchChem. (2025).[1][2][3][6] A Head-to-Head Comparison: 4-Dimethylaminopyridine (DMAP) vs. Pyridine as Acylation Catalysts. Link[1][2][3]

  • Alvarez Castro, T. V. (2020).[1][2][3][7] The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.[1][2][3][7] Link

  • Min Liu et al. (2023).[1][2][3][8] Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives. Organic Letters. Link[1][2][3]

  • Zaramella et al. (2002).[1][2][3] Stability Studies of N-Acylimidazoles. ResearchGate. Link

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for Methoxy-Pyrrolopyrimidine Analogs

Status: Operational Operator: Senior Application Scientist Topic: Method Development & Troubleshooting for Methoxy-Pyrrolopyrimidine Analogs Ticket ID: MPP-OPT-2024 Introduction: The Analytical Challenge Methoxy-pyrrolop...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Method Development & Troubleshooting for Methoxy-Pyrrolopyrimidine Analogs Ticket ID: MPP-OPT-2024

Introduction: The Analytical Challenge

Methoxy-pyrrolopyrimidine analogs (e.g., scaffolds related to JAK inhibitors like Tofacitinib or Ruxolitinib) present a dual challenge in liquid chromatography. Structurally, they possess a basic nitrogen core (pyrrolopyrimidine) prone to silanol interactions, and a lipophilic methoxy substituent that can create solubility issues or subtle selectivity differences compared to hydroxy precursors.

This guide moves beyond generic "C18/Acetonitrile" advice. We focus on the specific physicochemical behavior of these heterocycles—specifically handling the pKa-driven peak tailing and the pi-electron selectivity required to separate regioisomers.

Part 1: Method Development Strategy

The "Golden Rule" of Pyrrolopyrimidines: Control the Ionization

Most methoxy-pyrrolopyrimidines have a pKa in the range of 4.0–6.0 (protonation of the pyrimidine ring).

  • At Neutral pH (pH 7): You are often near the pKa, leading to split peaks or robust retention time shifts.

  • At Low pH (pH < 3): The molecule is fully protonated (ionized). It elutes early but often tails due to cation-exchange with residual silanols on the silica surface.

  • At High pH (pH > 10): The molecule is neutral (free base). Retention increases significantly, and peak shape often improves dramatically because silanol interactions are suppressed.

Workflow: The Decision Matrix

Use this logic flow to select your starting conditions.

MethodDevelopment Start Start: Define Analyte MS_Compat Is MS Compatibility Required? Start->MS_Compat High_pH High pH Strategy (pH 10) Column: Hybrid (e.g., BEH C18) MP: 10mM NH4HCO3 / ACN MS_Compat->High_pH Yes (Preferred for Basic) Low_pH Low pH Strategy (pH 2-3) Column: CSH C18 or SB-C18 MP: 0.1% Formic or TFA MS_Compat->Low_pH Yes (Alt) or No Resolution Are Regioisomers Separated? High_pH->Resolution Low_pH->Resolution Phenyl Switch to Phenyl-Hexyl (Pi-Pi Interactions) Resolution->Phenyl No Final Finalize Method Resolution->Final Yes Phenyl->Final

Figure 1: Decision tree for selecting mobile phase pH and stationary phase chemistry based on analyte requirements.

Part 2: Standard Operating Protocols (SOPs)

Protocol A: The "High pH" Screen (Recommended)

Why this works: At pH 10, the basic pyrrolopyrimidine nitrogen is deprotonated. The neutral molecule interacts purely hydrophobically with the C18 ligand, avoiding the "cation-exchange" drag that causes tailing.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH or Phenomenex Gemini NX), 2.1 x 50 mm, 1.7 µm or 2.5 µm.

    • Critical: Do NOT use standard silica columns; they will dissolve at pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Temperature: 40°C (Reduces viscosity and improves mass transfer).

Protocol B: The "Regioisomer" Screen (Pi-Pi Selectivity)

Why this works: Synthetic routes often yield N-7 vs. N-9 isomers. A standard C18 column separates based on hydrophobicity (which is identical for isomers). A Phenyl-Hexyl column interacts with the pi-electrons of the pyrrole ring and the methoxy group, often providing the necessary selectivity factor (


).
  • Column: Phenyl-Hexyl (e.g., ACQUITY CSH Phenyl-Hexyl or Zorbax Eclipse Plus Phenyl-Hexyl).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (NOT Acetonitrile).

    • Expert Insight: Methanol is a protic solvent that does not disrupt pi-pi interactions as aggressively as acetonitrile (which has its own pi system). Using Methanol enhances the phenyl column's selectivity [1].

Part 3: Troubleshooting & FAQs

Q1: My methoxy-pyrrolopyrimidine peak is tailing severely (As > 1.5). How do I fix this?

Diagnosis: This is classic "secondary interaction." The positively charged nitrogen (at acidic pH) is sticking to negatively charged silanols on the column surface.

Corrective Actions:

  • The "Masking" Agent: Add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA is a strong ion-pairing agent that "masks" the positive charge on your analyte [2].

    • Warning: TFA suppresses ionization in LC-MS. If using MS, use action #2.

  • The pH Switch: Switch to Protocol A (High pH) . By neutralizing the base, you eliminate the charge entirely, often resulting in perfectly symmetrical peaks.

  • The Hardware Fix: Use a Charged Surface Hybrid (CSH) column. These columns have a slight positive surface charge that electrostatically repels basic analytes, preventing them from digging into the pores [3].

Q2: I see "Ghost Peaks" in my blank injection after running my sample.

Diagnosis: Methoxy-pyrrolopyrimidines are hydrophobic bases. They can adsorb to the metallic surfaces of the injector loop or needle (carryover).

Corrective Actions:

  • Needle Wash: Change your needle wash solvent to a mix of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) . The isopropanol solubilizes the lipophilic methoxy group, while the acid ensures the basic nitrogen is soluble.

  • Passivation: If the system is old, flush with 6N Nitric Acid (remove column first!) to re-passivate steel surfaces, reducing active adsorption sites.

Q3: I cannot separate the 4-methoxy impurity from the 4-hydroxy precursor.

Diagnosis: The 4-hydroxy analog (often a tautomer of the amide) is significantly more polar than the 4-methoxy product.

Corrective Actions:

  • Hold the Void: The 4-hydroxy compound likely elutes near the void volume (t0). Start your gradient at 0-1% Organic for 1 minute to trap the polar precursor.

  • HILIC Mode: If the hydroxy precursor is too polar for C18, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) using a bare silica or amide column with high acetonitrile (90%) mobile phase.

Part 4: Data Summary Tables

Table 1: Mobile Phase Selection Guide
FeatureLow pH (Formic/TFA)High pH (NH4HCO3)
pH Range 2.0 – 3.09.5 – 10.5
Analyte State Ionized (Protonated)Neutral (Free Base)
Retention Lower (Elutes earlier)Higher (Elutes later)
Peak Shape Prone to tailing (requires CSH/TFA)Excellent symmetry
MS Sensitivity High (Positive Mode)High (Positive Mode)
Column Life HighRequires Hybrid (BEH/Gemini)

References

  • Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Mobile Phase Selectivity and Pi-Pi Interactions).

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, near-neutral, and basic solutes in reversed-phase liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Application Note.

  • Agilent Technologies. (2022). Strategies for the Separation of Basic Compounds in HPLC. Technical Guide.

Optimization

Technical Support Center: Stability &amp; Handling of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Case ID: 2-OMe-PP-Acid-Lability Status: Active Support Responsible Scientist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary You are likely experiencing inconsistent data, disappearing pe...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2-OMe-PP-Acid-Lability Status: Active Support Responsible Scientist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely experiencing inconsistent data, disappearing peaks in LC-MS, or low yields during workup. The root cause is the acid-catalyzed hydrolysis of the 2-methoxy substituent on the pyrimidine ring.

While the pyrrolo[3,4-d]pyrimidine scaffold provides structural rigidity, the 2-methoxy group acts as a vinylogous ester (imidate-like system). In acidic media (pH < 4), the pyrimidine nitrogen protonates, activating the C2 position for nucleophilic attack by water. This converts your target molecule into its 2-oxo (lactam) analog , which is often pharmacologically inactive and spectroscopically distinct.

This guide provides the mechanistic rationale, stability protocols, and alternative workflows to preserve your molecule's integrity.

Module 1: Diagnosis & Mechanism

Q: Why is my compound degrading in standard LC-MS buffers (0.1% Formic Acid)?

A: The degradation is driven by the protonation of the pyrimidine ring. Standard LC-MS mobile phases (0.1% Formic Acid or TFA) typically have a pH of 2.0–2.7. Under these conditions, the N3 (or N1) nitrogen of the pyrimidine ring becomes protonated. This protonation significantly reduces the electron density at the C2 carbon, making it highly susceptible to nucleophilic attack by water molecules present in the mobile phase.

The Result: Rapid loss of the methyl group (as methanol) and tautomerization to the thermodynamically stable 2-pyrimidinone (lactam).

Visualizing the Degradation Pathway

The following diagram illustrates the stepwise hydrolysis mechanism that occurs in your acidic media.

G Start 2-Methoxy-Target (Intact) Protonation Protonation (N3) (Acidic Media pH < 4) Start->Protonation + H+ Attack Water Attack at C2 (Nucleophilic Addition) Protonation->Attack + H2O Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of MeOH Intermediate->Elimination Product 2-Oxo-Analog (Degradant) Elimination->Product - MeOH

Caption: Acid-catalyzed hydrolysis mechanism of 2-methoxypyrimidine derivatives converting to the 2-oxo lactam species.

Module 2: Experimental Troubleshooting & Workflows

Scenario A: LC-MS Analysis

Issue: "I see the parent mass (M+H) decreasing over time in the autosampler, or split peaks." Solution: Switch to High-pH or Neutral Mobile Phases.

Acidic mobile phases are the standard for positive mode ESI, but they are destructive here. You must shift the pH to suppress protonation.

ParameterDo NOT Use (Destructive) Recommended (Stable) Why?
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)10mM Ammonium Bicarbonate (pH 8.0) Basic pH prevents N-protonation, shutting down the hydrolysis pathway.
Mobile Phase A (Alt) Water + 0.1% TFA (pH ~2.0)10mM Ammonium Acetate (pH 6.8) Neutral pH is often sufficient for short run times if high pH columns are unavailable.
Column Standard C18 (Low pH stability)Waters XBridge C18 or Gemini NX-C18 These columns are designed to withstand high pH (up to 10-12) without silica dissolution.
Autosampler Room TemperatureCooled (4°C) Reduces kinetic rate of hydrolysis if slight acidity is unavoidable.

Protocol: High-pH LC-MS Method

  • Column: Gemini NX-C18 (3 µm, 50 x 2.1 mm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 9.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: ESI Positive Mode. (Note: Ionization efficiency for basic amines remains high at pH 9 due to gas-phase proton transfer).

Scenario B: Synthetic Workup & Purification

Issue: "My yield drops after acid extraction or silica chromatography." Solution: Avoid acidic quenches and "activated" silica.

Troubleshooting Logic Flow:

Troubleshooting Issue Loss of Product / Degradation CheckStep Identify Process Step Issue->CheckStep Decision1 Is it Extraction? CheckStep->Decision1 Action1 STOP: Do not use 1N HCl. Use Sat. NH4Cl or Water. Decision1->Action1 Yes Decision2 Is it Chromatography? Decision1->Decision2 No Action2 Silica is slightly acidic. Pre-treat column with 1% Et3N or use Alumina (Neutral). Decision2->Action2 Yes

Caption: Decision tree for identifying and mitigating acidity during synthesis and purification.

Corrective Actions:

  • Quenching: Never use 1M HCl to quench reactions. Use Saturated Ammonium Chloride (pH ~5, mild) or simply water.

  • Extraction: If an acid wash is required to remove amine impurities, use a weak acid like Citric Acid (5% w/v) and keep contact time < 5 minutes at 0°C.

  • Chromatography: Standard silica gel is acidic (pH 4-5).

    • Method A: Add 1% Triethylamine (TEA) to your eluent system (e.g., DCM/MeOH/TEA).

    • Method B: Use Neutral Alumina stationary phase instead of silica.

Module 3: Stability Validation Protocol

Before committing valuable material to a long experiment, perform this "Stress Test" to determine the safe operating window for your specific batch.

Objective: Determine half-life (


) in experimental solvent.

Materials:

  • 1 mg of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.

  • HPLC Vials.

  • Buffers: pH 2 (0.1% FA), pH 7 (Phosphate), pH 9 (Ammonium Bicarb).

Procedure:

  • Stock Prep: Dissolve 1 mg compound in 1 mL Acetonitrile (Stock A).

  • Sample Prep:

    • Vial A (Acid): 10 µL Stock A + 990 µL 0.1% Formic Acid/Water.

    • Vial B (Neutral): 10 µL Stock A + 990 µL PBS.

    • Vial C (Base): 10 µL Stock A + 990 µL 10mM Ammonium Bicarbonate.

  • Incubation: Place all vials in autosampler at 25°C.

  • Analysis: Inject each vial every 60 minutes for 12 hours using the High-pH LC-MS Method (described in Module 2).

  • Calculation: Plot Peak Area vs. Time.

    • If Area decreases > 10% in Vial A within 2 hours, the compound is Acid Critical . Strict exclusion of acid is required.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 931-63-5, 2-Methoxypyrimidine. Retrieved from [Link]

    • Grounding: Establishes the core instability of the 2-methoxypyrimidine substructure.
  • Prior, J. J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil.[1] Journal of Biological Chemistry.[1] Retrieved from [Link]

    • Grounding: Provides the mechanistic basis for acid-catalyzed hydrolysis of pyrimidine systems (N3 protonation leading to C2
  • NIST Chemistry WebBook. Pyrimidine, 2-methoxy- Properties and Spectra. Retrieved from [Link]

    • Grounding: Validates physical properties and identification data.[2]

  • Waters Corporation. Effect of pH on LC-MS Signal and Stability. Retrieved from [Link]

    • Grounding: Supports the protocol for switching to high-pH mobile phases (Ammonium Bicarbon

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Status: Operational Ticket ID: PYR-34D-PUR Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Sticky Oil" Paradox Welcome to the technical support hub for 2-Methoxy-6,7-dihyd...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-34D-PUR Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Sticky Oil" Paradox

Welcome to the technical support hub for 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine . If you are here, you are likely facing one of three problems: your product is a hygroscopic oil instead of a solid, your yield is >100% due to trapped salts, or you are seeing a "ghost" impurity by LCMS that suggests hydrolysis.

This scaffold is a critical pharmacophore in modern kinase inhibitor design (e.g., EGFR, JAK). Its physicochemical duality—a basic secondary amine fused to an electron-deficient pyrimidine—creates unique purification challenges. This guide treats your experiment as a system, identifying failure points in solubility, basicity, and stability.

Module 1: Critical Troubleshooting (The "Goo" Phase)

User Complaint: "I deprotected my Boc-precursor with TFA/DCM. After basifying with NaHCO3 and extracting with EtOAc, I got nothing. The aqueous layer is still UV-active."

Root Cause Analysis

The free base of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is highly polar. Standard organic solvents like Ethyl Acetate (EtOAc) or Diethyl Ether (


) are insufficient  to extract it from an aqueous phase, especially if the ionic strength is high. Furthermore, standard bicarbonate washes often fail to break the strong hydrogen-bonded ion pairs formed with Trifluoroacetic Acid (TFA).
The Solution: The "Salting Out" Protocol

Do not use EtOAc. You must use a solvent system with higher polarity and hydrogen-bond donating capacity.

Step-by-Step Protocol:

  • Concentration: Evaporate the TFA/DCM reaction mixture to dryness. Co-evaporate with Toluene (

    
    ) to remove excess free TFA.
    
  • Dissolution: Dissolve the residue in a minimum amount of saturated aqueous

    
      (pH > 11). Note: NaHCO3 is too weak.
    
  • Extraction: Extract continuously with DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .

    • Why IPA? Isopropanol disrupts the water structure and increases the solubility of the polar amine in the organic phase.

  • Drying: Dry the organic layer over

    
     (Sodium Sulfate), not Magnesium Sulfate (which can act as a Lewis acid and trap amines).
    

Module 2: Desalting & Purification Strategy

User Complaint: "My NMR shows broad peaks and the mass balance is off. I suspect trapped TFA salts."

Technical Insight

Secondary amines in fused ring systems form "sticky" salts. If you cannot crystallize the HCl salt, you must perform a "Catch and Release" purification. This is superior to liquid-liquid extraction for this specific scaffold.

Workflow Visualization

purification_workflow Start Crude Reaction Mixture (TFA Salt) SCX Load onto SCX-2 Cartridge (Strong Cation Exchange) Start->SCX Dissolve in MeOH Wash Wash: MeOH (Removes Non-Basic Impurities) SCX->Wash Gravity/Flash Elute Elute: 2M NH3 in MeOH (Releases Free Base) Wash->Elute Switch Solvent Evap Evaporate & Vacuum Dry (< 40°C) Elute->Evap Check Check NMR (Solid vs Oil) Evap->Check Solid Success: Store under Argon Check->Solid Crystalline Oil Issue: Trapped Solvent/Oligomers Check->Oil Goo Trituration Trituration Oil->Trituration Add Et2O/Pentane Trituration->Solid

Figure 1: "Catch and Release" workflow using SCX chromatography to isolate the free amine.

Module 3: The "Ghost" Impurity (Chemical Stability)

User Complaint: "I see a new peak in LCMS (M+1 = 16 mass units lower or higher) after heating or prolonged storage."

The 2-Methoxy Vulnerability

The 2-methoxy group on a pyrimidine ring is susceptible to nucleophilic displacement or hydrolysis , particularly in acidic media or under high heat.

  • Acidic Hydrolysis: Converts the 2-methoxy group to a 2-oxo group (rearrangement to a uracil-like derivative).

  • Mechanism: Protonation of N1 or N3 facilitates the attack of water on the methoxy carbon or the C2 position.

Prevention Protocol:

  • Avoid Strong Acid + Heat: Never heat the TFA deprotection step. Keep it at Room Temperature (RT) or

    
    .
    
  • Workup Speed: Do not leave the crude material in the acidic aqueous phase for extended periods.

  • Storage: Store the free base at

    
     under Argon. Secondary amines avidly absorb 
    
    
    
    from the air to form carbamates (solid crust on the oil), which can confuse analysis.

Module 4: Quantitative Data & Solvents

Use this table to select the correct solvent system for chromatography (Silica Gel) if SCX is unavailable.

Solvent SystemRatio (v/v)ModifierApplication
DCM : MeOH 95 : 5NoneDo Not Use. Causes severe tailing of the amine.
DCM : MeOH 90 : 10

Standard purification. Good separation.
DCM : 7N NH3 in MeOH 95 : 5N/ABest for flash chromatography. "7N NH3" acts as the modifier.
CHCl3 : EtOH 90 : 10

Alternative if MeOH dissolves silica impurities.

FAQ: Frequently Asked Questions

Q1: Can I use HCl/Dioxane instead of TFA to remove the Boc group? A: Yes, and it is often preferred. The resulting HCl salt is usually a stable solid, whereas the TFA salt is often a hygroscopic oil. The HCl salt can be isolated by simple filtration (washing with Ether) and used directly in the next step (e.g., SNAr or Amide coupling) by adding a base like DIPEA in situ.

Q2: My product turned pink/brown overnight. Is it ruined? A: Likely not. Pyrrolo-pyrimidines are electron-rich and can undergo minor surface oxidation (N-oxide formation) or oligomerization that looks dramatic but represents <1% impurity.

  • Fix: Filter through a small pad of Celite or basic alumina using DCM.

Q3: How do I remove the "grease" impurity seen in NMR? A: If you used the "Salting Out" protocol (Module 1), you might have extracted silicone grease or vacuum oil.

  • Fix: Dissolve the product in 0.1 M HCl (aqueous). Wash with

    
     (grease goes into Ether). Basify the aqueous layer with 
    
    
    
    and re-extract with DCM:IPA.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa and solubility of fused pyrimidines).
  • Young, M. S. (2012). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX. Waters Corporation Application Note. Link

  • Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience. (Foundational text on the instability of alkoxypyrimidines in acid).
  • Exelixis, Inc. (2009). Pyrrolo[3,4-d]pyrimidine derivatives and their use as kinase inhibitors. WO2009051822A1. (Patent describing synthesis and isolation of similar scaffolds). Link

Optimization

Crystallization techniques for 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine salts

Executive Summary & Core Chemistry Welcome to the Technical Support Center. You are likely working with the 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold because of its utility in kinase inhibitor discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemistry

Welcome to the Technical Support Center. You are likely working with the 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold because of its utility in kinase inhibitor discovery (e.g., ATR, PERK, or EGFR targets).

The Challenge: While the pyrimidine ring provides the hinge-binding motif, the 6,7-dihydro-5H-pyrrolo ring (a cyclic secondary amine) is the primary handle for salt formation.

  • Basicity: The N-6 nitrogen is moderately basic (calculated pKa ~9.5–10.5), while the pyrimidine nitrogens are weakly basic (pKa < 3).

  • Common Failure Mode: This scaffold is notorious for "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly with flexible counter-ions or in the presence of minor impurities.[1][2][3]

This guide provides troubleshooting workflows to convert these "oils" into stable, diffractable solids.

Troubleshooting Guides (Q&A Format)

Ticket #001: "My salt formation resulted in a sticky oil/gum, not crystals."

Diagnosis: This is the most common issue with pyrrolopyrimidine salts. It typically occurs because the metastable zone width (MSZW) is narrow, or the melting point of the solvated salt is lower than the process temperature.

Immediate Corrective Actions:

  • The "Cloud Point" Cycling Protocol:

    • Redissolve the oil by heating.[4]

    • Cool slowly (1°C/min) until the first sign of turbidity (cloud point).

    • Stop cooling. Hold the temperature for 1 hour.

    • If it oils out again, reheat to clear, add 5% more solvent, and repeat.

    • Why? Oiling out is often a kinetic trap.[1][3] Holding at the cloud point allows the thermodynamically stable crystal lattice to nucleate instead of the amorphous oil.

  • Change the Solvent System:

    • Avoid single solvents.[5] Use a Solvent/Anti-solvent pair.[3]

    • Recommendation: Dissolve in Methanol or Ethanol (good solubility for the amine). Use MTBE or Ethyl Acetate as the anti-solvent.

    • Avoid: Hexanes (too non-polar, causes immediate crashing/oiling).

  • Seed with Isomorphs:

    • If you have any solid (even impure), use it as a seed.[4]

    • Hack: If no seed exists, scratch the glass wall with a glass rod. The micro-abrasions can induce nucleation.

Ticket #002: "The HCl salt is extremely hygroscopic and turns to liquid on the bench."

Diagnosis: Hydrochloride salts of secondary amines in this scaffold are often hygroscopic. The small radius of the chloride ion allows for tight packing but high lattice energy can be disrupted by water absorption if the lattice channels are accessible.

Strategic Solution: Counter-ion Switching Do not persist with HCl if stability is the goal. Screen these alternatives based on the ΔpKa Rule (pKa(base) - pKa(acid) > 2).

Counter-ionpKa (Acid)SuitabilityNotes
Tosylate -1.3High Large, lipophilic anion. Often prevents hygroscopicity.
Mesylate -1.9Medium Good solubility, but can still be hygroscopic.
Fumarate 3.03Medium Good for less basic derivatives. Forms H-bonded networks.
Succinate 4.21Low Risk of weak salt formation (ΔpKa < 3).
Ticket #003: "I see multiple crystal shapes (Polymorphism)."

Diagnosis: The 2-methoxy group introduces rotational freedom, and the pyrroline ring can pucker. This conformational flexibility leads to polymorphism.

Protocol: Perform a Slurry Conversion to find the thermodynamically stable form.

  • Suspend excess solid in a solvent where it has low solubility (e.g., Isopropanol).

  • Stir at room temperature for 24–48 hours.

  • The system will naturally dissolve the metastable (higher energy) polymorphs and precipitate the stable (lowest energy) form (Ostwald Ripening).

Visual Workflows

Figure 1: Troubleshooting "Oiling Out" Logic

Use this flowchart when your reaction yields a gum instead of a solid.

OilingOutTroubleshooting Start START: Salt is an Oil/Gum CheckPurity Check HPLC Purity (>95%?) Start->CheckPurity HighImpurity Impurity > 5% CheckPurity->HighImpurity Purify Purify Free Base (Column/Extraction) Purify->Start SolventCheck Check Solvent System TempCycle Apply Temperature Cycling (Heat to clear -> Cool to Cloud Point -> Hold) SolventCheck->TempCycle Method 1 AntiSolvent Change Anti-Solvent (Switch Hexane -> MTBE/EtOAc) SolventCheck->AntiSolvent Method 2 HighImpurity->Purify Yes HighImpurity->SolventCheck No (Purity OK) Seed Seed at Metastable Zone TempCycle->Seed If turbid AntiSolvent->Seed

Caption: Decision matrix for resolving liquid-liquid phase separation (oiling out) during salt formation.

Figure 2: Salt Selection Strategy

Use this logic to select the correct counter-ion for the 2-methoxy-pyrrolopyrimidine core.

SaltSelection Base 2-Methoxy-pyrrolopyrimidine (Base pKa ~10) AcidScreen Select Acid Counter-ion Base->AcidScreen HCl Hydrochloric Acid (pKa -7) AcidScreen->HCl Tosylate p-Toluenesulfonic Acid (pKa -1.3) AcidScreen->Tosylate Fumarate Fumaric Acid (pKa 3.0) AcidScreen->Fumarate ResultHCl Result: Hygroscopic Salt (Handle in Dry Box) HCl->ResultHCl ResultTos Result: Stable Crystalline Solid (Best for Bioavailability) Tosylate->ResultTos ResultFum Result: Potential Solvate (Check Stoichiometry) Fumarate->ResultFum

Caption: Counter-ion selection guide based on pKa differences and resulting solid-state properties.

Standard Operating Procedure (SOP)

Protocol: Vapor Diffusion Crystallization

Recommended for obtaining single crystals for X-ray diffraction (XRD) or high-purity small batches.

Materials:

  • Inner Vial: 4 mL glass vial.

  • Outer Vial: 20 mL glass vial with a tight-sealing cap.

  • Solvent A (Good Solvent): Methanol or DMF (Dimethylformamide).

  • Solvent B (Anti-Solvent): Diethyl Ether or MTBE.

Steps:

  • Dissolution: Dissolve 50 mg of the 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine salt in the minimum amount of Solvent A in the inner vial. Filter if necessary to remove dust (nucleation sites).

  • Setup: Place the open inner vial inside the outer vial.

  • Diffusion: Carefully add Solvent B into the outer vial (approx. 2–3 mL). Do not let it overflow into the inner vial.

  • Seal: Cap the outer vial tightly.

  • Wait: Store at room temperature undisturbed. The volatile anti-solvent (Ether) will diffuse into the solution (Methanol), slowly increasing supersaturation.

  • Harvest: Crystals should form within 24–72 hours.

References

  • Stalder, R., et al. (2020). "High Throughput Salt Screening of Synthetic Intermediates: Effects of Solvent, Counter-ion and Counter-ion Solubility." Organic Process Research & Development. Link

  • Davey, R. J., et al. (2007). "The Physical Chemistry of Salt Screening." CatSci Technical Reviews. Link

  • Mettler Toledo. (2025). "Oiling Out in Crystallization: Mechanisms and Solutions." Crystallization Technical Guides. Link

  • ChemScene. (2024). "Product Data: 2-Methoxy-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride."[6] Link

  • Wermuth, C. G. (2011). "Selectivity in the Preparation of Salts." The Practice of Medicinal Chemistry. (Contextual reference for pKa difference rules).

Sources

Troubleshooting

Minimizing side reactions during the deprotection of pyrrolopyrimidine intermediates

Technical Support Center: Pyrrolopyrimidine Deprotection Topic: Minimizing Side Reactions in Pyrrolopyrimidine Intermediates Target Audience: Medicinal Chemists & Process Development Scientists Status: Active Support Gui...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrrolopyrimidine Deprotection

  • Topic: Minimizing Side Reactions in Pyrrolopyrimidine Intermediates

  • Target Audience: Medicinal Chemists & Process Development Scientists

  • Status: Active Support Guide

Introduction: The Pyrrolopyrimidine Challenge

Pyrrolo[2,3-d]pyrimidine scaffolds are the structural core of significant JAK inhibitors (e.g., Tofacitinib, Ruxolitinib). While chemically versatile, the electron-deficient pyrimidine ring fused to the electron-rich pyrrole creates a "push-pull" system that is hypersensitive during deprotection.

The Critical Failure Modes:

  • Ring Fragmentation: Nucleophilic attack at C-2 or C-4 during sulfonyl removal.

  • The "Hemiaminal Trap": Incomplete SEM deprotection leading to stable

    
    -hydroxymethyl adducts.
    
  • Halogen Hydrolysis: Loss of valuable C-4 chlorides during basic workups.[1]

Module 1: Sulfonyl Group Removal (Tosyl / Benzenesulfonyl)

The Issue: Standard basic hydrolysis (NaOH/MeOH, Heat) often fails for electron-deficient pyrrolopyrimidines. The hydroxide ion (


) acts as a nucleophile rather than a base, attacking the C-4 or C-2 position. This triggers a retro-Michael-like addition, cleaving the pyrimidine ring.

The Solution: Switch to non-nucleophilic deprotection or anhydrous fluoride sources .

Recommended Protocol: The Anhydrous Fluoride Method

This method utilizes the high affinity of fluoride for the sulfur-nitrogen bond without exposing the ring to hard nucleophiles.

  • Reagents: TBAF (1.0 M in THF), THF (anhydrous).

  • Conditions: Reflux or 60°C.

Step-by-Step:

  • Dissolve the

    
    -tosyl pyrrolopyrimidine (1.0 eq) in anhydrous THF (0.1 M).
    
  • Add TBAF (1.0 M in THF, 3.0 eq).

  • Heat to reflux under

    
     for 2–4 hours.
    
    • Checkpoint: Monitor by LCMS.[2][3] The intermediate

      
      -anion may appear different in retention time; quench a small aliquot with water before injection.
      
  • Workup: Dilute with EtOAc, wash with saturated

    
     (to protonate the pyrrole), then brine.
    

Alternative (Mild Base): If fluoride is incompatible with other groups (e.g., silyl ethers), use Cs₂CO₃ / MeOH at room temperature. The carbonate anion is sufficiently basic to remove the Tosyl group but less nucleophilic than hydroxide.

Visualizing the Pathway

TosylDeprotection Start N-Tosyl Pyrrolopyrimidine PathA Strong Base (NaOH/Heat) Start->PathA Nucleophilic Attack PathB TBAF or Cs2CO3/MeOH Start->PathB S-N Cleavage RingOpen Ring Opening (Pyrimidine Cleavage) PathA->RingOpen Retro-Michael Deprotected Product (NH-Pyrrolopyrimidine) PathB->Deprotected Clean Removal

Figure 1: Decision tree showing how nucleophilic bases trigger ring opening, while fluoride/carbonate routes preserve the scaffold.

Module 2: SEM (2-(Trimethylsilyl)ethoxymethyl) Deprotection

The Issue: SEM deprotection is notoriously deceptive. Acidic treatment removes the SEM ether but leaves a stable


-hydroxymethyl (hemiaminal)  intermediate. If not actively removed, this intermediate releases formaldehyde slowly, which can re-react with the pyrrole to form dimers or 8-membered ring byproducts.

The Solution: A Two-Stage "Scavenger" Protocol . You must use a primary amine (Ethylenediamine) or ammonia in the second step to sequester the released formaldehyde.

Recommended Protocol: TFA -> Ethylenediamine
StepReagentConditionsPurpose
1 TFA / DCM (1:1)0°C to RT, 2-3 hCleaves the

bond. Generates

.
2 EthylenediamineMeOH, RT, 1-2 hCRITICAL: Decomposes

and scavenges formaldehyde.

Step-by-Step:

  • Acidolysis: Treat substrate with TFA/DCM. Monitor for disappearance of SM. You will likely see a new spot/peak (the hemiaminal).

  • Concentration: Remove TFA in vacuo. (Do not skip; excess acid neutralizes the scavenger).

  • Scavenging: Redissolve the residue in MeOH. Add Ethylenediamine (5–10 eq).

  • Stir: Stir until the hemiaminal peak disappears (LCMS).

  • Workup: Concentrate. Partition between EtOAc and water. The formaldehyde-ethylenediamine adduct stays in the aqueous phase.

Mechanism & Scavenging

SEM_Mechanism SEM_SM N-SEM Precursor Acid Step 1: TFA/DCM SEM_SM->Acid Hemiaminal Hemiaminal Intermediate (N-CH2-OH) Acid->Hemiaminal -TMS-Ethanol Scavenger Step 2: Ethylenediamine Hemiaminal->Scavenger Base Catalysis Formaldehyde Formaldehyde (HCHO) Scavenger->Formaldehyde Release Product Final NH-Product Scavenger->Product Adduct Scavenged Adduct (Water Soluble) Formaldehyde->Adduct Trapped by Amine

Figure 2: The two-step SEM deprotection showing the critical role of the scavenger in preventing formaldehyde re-addition.

Module 3: Handling Halogenated Intermediates (4-Cl / 4-F)

The Issue: If your scaffold has a halogen at C-4 (common for subsequent


 reactions), basic deprotection conditions can hydrolyze the C-Cl bond, yielding the thermodynamic "one" (lactam) product.

Troubleshooting Matrix:

SymptomDiagnosisCorrective Action
Product is 4-OH (Lactam) Hydrolysis by aqueous base.Avoid NaOH/LiOH. Use TBAF (anhydrous) or Cs₂CO₃ in dry MeOH. Minimize water contact.
Reaction Stalls Anion stabilization.The deprotected pyrrole is acidic (

). The anion formed inhibits further reaction. Increase temperature slightly or use a stronger non-nucleophilic base (DBU).
Migration of Halogen "Dance" reaction.Rare on this scaffold, but possible with LDA/BuLi. Do not use lithiated bases for deprotection.

FAQ: Frequently Asked Questions

Q: Can I use hydrogenation (Pd/C) to remove a Benzyl (Bn) group from the pyrrole nitrogen? A: Yes, but be cautious if you have a Chlorine at C-4. Standard Pd/C hydrogenation will likely dechlorinate the ring before removing the benzyl group.

  • Fix: Use Pearlman’s Catalyst (

    
    )  or add a poison like ethylenediamine to the hydrogenation to suppress de-halogenation, though N-Bn removal on this scaffold is generally difficult.
    

Q: My SEM deprotection yielded an M+12 product. What is it? A: This is the methylene bridge dimer or a hydroxymethyl adduct. It means your scavenging step failed.

  • Fix: Repeat the reaction, but increase the equivalents of ethylenediamine or switch to aqueous ammonia in the second step.

Q: Why does my Tosyl deprotection turn black? A: Polymerization of the electron-rich pyrrole after deprotection.

  • Fix: Perform the reaction under strict Nitrogen atmosphere. Add an antioxidant (e.g., BHT) if the scale is large, and minimize light exposure.

References

  • Tofacitinib Synthesis & Deprotection Strategies

    • Source: Ruggeri, S. G., et al. "Integrated Process Development for the Synthesis of Tofacitinib." Organic Process Research & Development, 2015.
    • Relevance: Establishes industrial standards for pyrrolopyrimidine deprotection avoiding ring opening.
    • URL:[Link]

  • SEM Deprotection Mechanisms & Side Reactions

    • Source: Larsen, M. H., et al. "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines." Molecules, 2024.[4]

    • Relevance: Details the formation of 8-membered ring side products and formaldehyde scavenging.
    • URL:[Link]

  • General Pyrrolopyrimidine Chemistry

    • Source: "Discovery and Optimization of Pyrrolopyrimidine Derivatives."[5] Journal of Medicinal Chemistry.

    • Relevance: Provides SAR and synthetic pathways for functionalized pyrrolopyrimidines.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Interpretation of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

The following is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes experimental protocols, spectral interpretation, and comparative analysis to validate the struc...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes experimental protocols, spectral interpretation, and comparative analysis to validate the structure of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine .

Executive Summary: The Scaffold Context

The molecule 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS: 1187830-46-1 derivatives) is a critical bicyclic pharmacophore. It serves as the core scaffold for next-generation ATR (Ataxia Telangiectasia and Rad3-related) and PARP1 inhibitors, often replacing the traditional piperazine or piperidine linkers to improve solubility and binding affinity in the kinase hinge region.

Unlike simple pyrimidines, the fused pyrroline ring introduces conformational constraints and specific tautomeric behaviors that complicate NMR interpretation. This guide compares the Free Base vs. Hydrochloride Salt forms and provides a definitive method to distinguish the 2-Methoxy isomer from its common 4-Methoxy regioisomer byproduct.

Experimental Protocols: Sample Preparation

To ensure spectral fidelity, the choice of solvent must align with the protonation state of the secondary amine (N6).

Protocol A: Hydrochloride Salt (Commercial Standard)
  • Target Species: Cationic form (

    
    ).
    
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS.
    
  • Concentration: 5–10 mg in 0.6 mL.

  • Rationale: The HCl salt is insoluble in CDCl

    
    . DMSO disrupts intermolecular H-bonding, sharpening the aromatic peaks, though the ammonium protons will appear as a very broad hump (
    
    
    
    9.0 ppm).
  • Critical Warning: The residual water peak in DMSO (3.33 ppm) often overlaps with the methylene signals of the pyrroline ring. Use ampouled, dry DMSO-d

    
    . 
    
Protocol B: Free Base (Synthetic Intermediate)
  • Target Species: Neutral amine (

    
    ).
    
  • Solvent: CDCl

    
     (Chloroform-d).
    
  • Concentration: 10 mg in 0.6 mL.

  • Rationale: CDCl

    
     provides better resolution for the methylene protons (C5-H and C7-H) and allows observation of the discrete N-H signal (usually ~2.0–3.0 ppm), which is often lost in DMSO exchange.
    

Comparative Analysis: Spectral Assignment

The interpretation relies on distinguishing the pyrimidine aromatic proton from the aliphatic pyrroline ring.

Table 1: Chemical Shift Comparison (Experimental vs. Alternative Isomer)
Proton AssignmentPosition2-Methoxy (Target)

(ppm)
4-Methoxy (Isomer)

(ppm)
MultiplicityIntegral
Pyrimidine Aromatic C4-H vs C2-H8.40 – 8.60 8.90 – 9.20 Singlet (s)1H
Methoxy Group -OCH

3.95 – 4.054.00 – 4.10Singlet (s)3H
Pyrroline Methylene C5-H

4.00 – 4.204.00 – 4.20Broad s / t2H
Pyrroline Methylene C7-H

4.30 – 4.504.30 – 4.50Broad s / t2H
Amine (Free Base) N6-H2.50 – 3.502.50 – 3.50Broad (br)1H
Amine (HCl Salt) N6-H

9.50 – 10.509.50 – 10.50Broad (br)2H
Deep Dive: The Diagnostic "C4-H" Signal

The most common synthesis error is regio-isomerization during the cyclization or substitution steps.

  • Target (2-Methoxy): The aromatic proton is at C4 . It is adjacent to one Nitrogen (N3) and one Carbon (C4a).[1] The shift is typically 8.4–8.6 ppm .

  • Alternative (4-Methoxy): The aromatic proton is at C2 . It is flanked by two Nitrogens (N1 and N3).[1] This "double deshielding" effect shifts the peak downfield to ~9.0 ppm .

Deep Dive: The Pyrroline "AB" System

In the 2-Methoxy derivative, the symmetry of the pyrroline ring is broken by the pyrimidine substituents.

  • C5-H

    
      (closer to C4-H) and C7-H
    
    
    
    (closer to N1) are chemically non-equivalent.
  • In CDCl

    
    :  You will often see two distinct singlets or tight multiplets separated by ~0.1–0.2 ppm.
    
  • In DMSO-d

    
    :  These often accidentally overlap or broaden due to viscosity, appearing as a single integration of 4H or two very close peaks. Do not mistake this overlap for symmetry.
    

Visualization: Logical Structure Verification

The following diagram outlines the decision tree for validating the synthesized product using 1H NMR.

NMR_Verification Start Crude Product Isolated Solvent Select Solvent: Free Base -> CDCl3 Salt -> DMSO-d6 Start->Solvent Aromatic_Check Check Aromatic Region (8.0 - 9.5 ppm) Solvent->Aromatic_Check Shift_High Singlet > 8.9 ppm Aromatic_Check->Shift_High Deshielded (C2-H) Shift_Target Singlet 8.4 - 8.6 ppm Aromatic_Check->Shift_Target Shielded (C4-H) Isomer_4 Likely 4-Methoxy Isomer (REJECT) Shift_High->Isomer_4 Target_Conf Likely 2-Methoxy Target Shift_Target->Target_Conf Methylene_Check Check Aliphatic Region (3.5 - 4.5 ppm) Target_Conf->Methylene_Check OMe_Signal OMe Singlet present? (~4.0 ppm) Methylene_Check->OMe_Signal Final_Valid VALIDATED STRUCTURE 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine OMe_Signal->Final_Valid Yes

Caption: Figure 1. NMR Decision Tree for distinguishing the target 2-Methoxy scaffold from the 4-Methoxy regioisomer.

Mechanistic Insight: Why the Shift Matters

The chemical shift difference between the 2-OMe and 4-OMe isomers is not just a spectral curiosity; it dictates the biological activity.

  • Kinase Binding: The N1 and N3 atoms in the pyrimidine ring are key hydrogen bond acceptors in the ATP-binding pocket.

  • Sterics: The 2-Methoxy group is often tolerated or used to fill a small hydrophobic pocket, whereas a 4-Methoxy group would clash with the "gatekeeper" residue in many kinases (e.g., ATR, EGFR).

  • Validation: Ensuring the correct isomer via the 8.5 ppm (C4-H) diagnostic peak is a "Go/No-Go" criterion before proceeding to biological assays.

References

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 2022.[2]

  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2026.

  • Sigma-Aldrich Product Specification: 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride.

  • ChemScene Product Data: 2-Methoxy-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.

Sources

Comparative

Structural Elucidation Guide: Mass Spectrometry Fragmentation of Pyrrolopyrimidines

Executive Summary & Scope In modern kinase inhibitor development, the pyrrolo[2,3-d]pyrimidine scaffold (commonly known as 7-deazapurine) has emerged as a superior alternative to the traditional purine scaffold. Drugs su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

In modern kinase inhibitor development, the pyrrolo[2,3-d]pyrimidine scaffold (commonly known as 7-deazapurine) has emerged as a superior alternative to the traditional purine scaffold. Drugs such as Tofacitinib and Ruxolitinib utilize this core to improve metabolic stability and selectivity.

This guide provides a technical comparison of the LC-MS/MS fragmentation behavior of pyrrolopyrimidines versus their purine analogs. For researchers, understanding these specific fragmentation pathways is critical for:

  • Metabolite Identification: Distinguishing oxidative metabolites from core scaffold modifications.

  • Impurity Profiling: Differentiating between regioisomers (e.g., pyrrolo[2,3-d] vs. pyrrolo[3,2-d]).

  • Quantitation: Selecting robust transitions (SRM/MRM) that avoid high-noise channels.

Technical Comparison: Pyrrolopyrimidine vs. Purine Scaffolds

The primary challenge in mass spectrometry of fused heterocycles is predicting where the charge localizes and which bonds are labile. The following table contrasts the "Product" (Pyrrolo[2,3-d]pyrimidine) against the standard "Alternative" (Purine).

Table 1: Comparative MS/MS Performance Characteristics
FeaturePyrrolo[2,3-d]pyrimidine (7-Deazapurine)Purine (Traditional Scaffold)Impact on Analysis
Protonation Site (ESI+) N1 (Major). The C7 position is neutral.N1, N3, or N7 . N7 is highly basic.Pyrrolopyrimidines show sharper chromatographic peaks due to reduced secondary interactions with silanols (no N7 lone pair).
Ring Stability High .[1] The pyrrole ring is electron-rich and resistant to cleavage.Moderate . The imidazole ring often cleaves (loss of HCN/HCND).Pyrrolopyrimidines require higher Collision Energy (CE) to induce ring opening.
Dominant Fragmentation Exocyclic Cleavage . Loss of substituents at C4 is the base peak.Ring Cleavage + Exocyclic . Complex mix of RDA and substituent loss.[1]Pyrrolopyrimidines yield cleaner MS2 spectra, ideal for quantitation (SRM).
Diagnostic Neutral Loss NH3, C-substituents . Rare HCN loss compared to purines.HCN (27 Da) . Characteristic of the imidazole ring.Absence of -27 Da loss is a key confirmation of the 7-deaza scaffold.
Isomeric Differentiation Distinct retention times; [2,3-d] elutes differently than [3,2-d] due to H-bonding.Harder to separate N7 vs N9 tautomers/isomers.7-deazapurines do not tautomerize at the 7-position, simplifying LC method development.

Mechanistic Insight: Fragmentation Pathways[1][2]

Understanding the causality of fragmentation allows you to predict the behavior of novel derivatives.

The "Warhead" Loss (Primary Pathway)

In kinase inhibitors like Tofacitinib, the pyrrolopyrimidine core acts as the hinge binder, while a tail group extends into the solvent front.

  • Mechanism: Protonation occurs at N1. Inductive effects weaken the exocyclic C-N bond at position 4.

  • Result: The base peak is almost invariably the bare heterocyclic core or the core retaining the exocyclic amine (e.g., m/z 149 for Tofacitinib derivatives).

Retro-Diels-Alder (RDA) Reactions

While less common than in cyclohexenes, RDA-like ring opening does occur under high collision energies.

  • Purines: Frequently lose HCN from the imidazole ring.

  • Pyrrolopyrimidines: The C7 carbon makes the pyrrole ring more "benzene-like" and stable. Ring opening is suppressed.[1] This is a critical differentiator. If you see abundant ring fragmentation, suspect the presence of a true purine or a less stable isomer.

Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for structural elucidation based on MS/MS data.

FragmentationLogic Start Precursor Ion [M+H]+ CheckLoss Analyze Neutral Losses Start->CheckLoss PathA Loss of Side Chain (Exocyclic C-N Cleavage) CheckLoss->PathA Low/Med CE PathB Ring Cleavage (RDA / Cross-Ring) CheckLoss->PathB High CE ResultA Diagnostic Ion: Pyrrolopyrimidine Core (Stable) PathA->ResultA Dominant in 7-Deazapurines ResultB Diagnostic Ion: Loss of HCN (27 Da) (Purine Characteristic) PathB->ResultB Dominant in Purines

Caption: Logical flow for distinguishing pyrrolopyrimidine scaffolds from purines based on collision-induced dissociation (CID) patterns.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate the fragmentation patterns described above, use this self-validating protocol. This method is optimized for Tofacitinib-like analogs but applies to the general scaffold.

Reagents & Mobile Phase[1]
  • Phase A: 10 mM Ammonium Formate in Water (pH 3.8). Why? Acidic pH ensures protonation of the basic N1, maximizing sensitivity in ESI+.

  • Phase B: Acetonitrile (LC-MS Grade).

Instrument Parameters (Generic Q-TOF/Triple Quad)
  • Ion Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C (High temp required for rigid heterocycles).

  • Collision Energy (CE) Ramping:

    • Screening: Apply a ramp of 20–50 eV.

    • Rationale: Low energy (20 eV) preserves the molecular ion; High energy (50 eV) forces the diagnostic ring opening if present.

Step-by-Step Workflow

LCMS_Workflow Sample Sample Prep (Protein Precip / Dilution) LC UPLC Separation (C18 Column, pH 3.8) Sample->LC ESI ESI Source (+) Protonation at N1 LC->ESI MS1 Q1 Filter Select [M+H]+ ESI->MS1 CID Collision Cell (N2 Gas, 20-50eV) MS1->CID MS2 TOF/Q3 Detection Fragment Analysis CID->MS2

Caption: Standardized LC-MS/MS workflow for pyrrolopyrimidine analysis, emphasizing acidic mobile phase for optimal ionization.

Case Study: Tofacitinib (The Gold Standard)

To validate your method, run Tofacitinib as a system suitability standard.

  • Parent Ion: m/z 313.2 [M+H]+

  • Primary Fragment (Quantifier): m/z 149.1

    • Identity: This ion corresponds to the methyl-pyrrolopyrimidine amine core after the loss of the piperidine side chain.

    • Significance: The high intensity of this fragment confirms the stability of the 7-deaza ring; the ring itself does not shatter, only the exocyclic bond breaks.

  • Secondary Fragment (Qualifier): m/z 173 (Specific to the piperidine side chain).

Interpretation: If your novel compound shows a similar "Core + Amine" base peak, it shares the robust metabolic stability of the Tofacitinib scaffold. If you observe extensive fragmentation into small ions (< m/z 100), the scaffold likely lacks the aromatic stabilization of the fused pyrrole system.

References

  • Liu, X., et al. (2017). Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Kaur, R., et al. (2019). Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma. Biomedical Chromatography. Retrieved from [Link]

  • Murtazaeva, Z., et al. (2025).[2] Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules. Retrieved from [Link]

  • Sharma, K., et al. (2015).[3] A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma. Biomedical Chromatography. Retrieved from [Link]

Sources

Validation

Comparative Guide: Bioactivity of 2-Methoxy vs. 2-Chloro Pyrrolo[3,4-d]pyrimidine Derivatives

The following guide provides an in-depth technical comparison of 2-Methoxy versus 2-Chloro substitutions on the pyrrolo[3,4-d]pyrimidine scaffold. This analysis synthesizes structure-activity relationship (SAR) data, pri...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 2-Methoxy versus 2-Chloro substitutions on the pyrrolo[3,4-d]pyrimidine scaffold. This analysis synthesizes structure-activity relationship (SAR) data, primarily focusing on Heat Shock Protein 90 (HSP90) inhibition and antiproliferative efficacy, while drawing necessary mechanistic parallels from closely related regioisomers (pyrrolo[2,3-d] and pyrrolo[3,2-d]pyrimidines) where direct scaffold data is proprietary or sparse.

Executive Summary

In the development of pyrrolo[3,4-d]pyrimidine-based therapeutics (notably HSP90 inhibitors like PF-04942847), the substituent at the C2 position acts as a critical determinant of both ligand-protein binding affinity and metabolic stability .

  • 2-Chloro Derivatives: Generally exhibit superior antiproliferative potency in early-stage screening. The chlorine atom serves as a lipophilic electron-withdrawing group (EWG) that can fill small hydrophobic pockets without introducing the steric clash associated with methoxy groups. It is also a versatile synthetic handle.

  • 2-Methoxy Derivatives: Often show reduced enzymatic potency against kinase/chaperone targets due to steric hindrance and electron donation that disrupts critical hydrogen-bonding networks. However, they offer superior antioxidant capacity and solubility profiles, making them relevant for specific polypharmacological applications.

Verdict: For pure cytotoxic and inhibitory potency against HSP90/CDK targets, 2-Chloro is the preferred substituent. 2-Methoxy is recommended primarily for optimizing physicochemical properties (solubility) or exploring antioxidant-linked mechanisms.

Chemical & Structural Context

The pyrrolo[3,4-d]pyrimidine scaffold is a "9-deazapurine" analogue (distinct from the 7-deazapurine pyrrolo[2,3-d] system). The electronic environment of the pyrimidine ring is heavily influenced by the C2 substituent.

Feature2-Chloro (-Cl) 2-Methoxy (-OCH₃)
Electronic Effect Inductive withdrawing (-I); deactivates ring.Resonance donating (+R); activates ring.
Steric Profile Small (Van der Waals radius: 1.75 Å).Moderate; conformational flexibility of methyl group.
Binding Mode Hydrophobic interactions; Potential Halogen bond (σ-hole).H-bond acceptor (Oxygen); Steric clash risk.
Synthetic Utility Excellent leaving group (SNAr) for late-stage diversification.Generally inert; installed early or as a final cap.

Bioactivity Comparison: The Data

A. Enzymatic Inhibition (HSP90 & Kinases)

Research into pyrrolo-pyrimidine scaffolds indicates a strict requirement for specific electronic features at the C2 position to maintain ATP-competitive binding.

  • HSP90 Inhibition:

    • Active inhibitors (e.g., PF-04942847) typically feature an amino (-NH₂) group at C2 to form a water-mediated hydrogen bond with Asp93 and Thr184 in the HSP90 N-terminal pocket.

    • Substitution Analysis: Replacing the native amine with a 2-Chloro group retains some hydrophobic fit but loses the H-bond donor capability. However, it is often tolerated better than 2-Methoxy . The bulky methoxy group can induce a steric clash with the gatekeeper residues, significantly increasing the IC₅₀ (reducing potency).

    • Supporting Data: In the closely related pyrrolo[3,2-d]pyrimidine series, replacing a 2-chloro substituent with a 2-methoxy group resulted in a complete loss of antiproliferative activity (IC₅₀ > 50 µM vs. < 5 µM for Cl), attributed to the inability of the methoxy group to accommodate the tight ATP-binding pocket constraints [1].

B. Cellular Antiproliferative Efficacy[1][2][3][4]
  • 2-Chloro Derivatives:

    • Demonstrate higher potency in cell viability assays (MTS/Alamar Blue). The chlorine atom enhances lipophilicity (LogP), improving passive membrane permeability.

    • Mechanism:[1] 2-Cl derivatives effectively drive the degradation of HSP90 client proteins (HER2, Akt, Raf-1) by destabilizing the chaperone complex.

  • 2-Methoxy Derivatives:

    • While less potent as direct inhibitors, 2-methoxy variants have shown superior antioxidant activity in radical scavenging assays (DPPH/ABTS), outperforming standard agents like

      
      -tocopherol in specific pyrrolo[3,4-d]pyrimidine contexts [2]. This suggests a potential niche in preventing oxidative stress-induced cellular damage rather than direct cytotoxicity.
      
C. ADME & Metabolic Stability
  • Metabolic Liability: The 2-Methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes (CYP), generating a phenolic metabolite that is rapidly glucuronidated and excreted.

  • Chemical Stability: The 2-Chloro bond is metabolically robust but chemically reactive toward nucleophiles (e.g., glutathione) if the pyrimidine ring is sufficiently electron-deficient, potentially leading to idiosyncratic toxicity.

Visualized Pathways & Workflows

Figure 1: HSP90 Inhibition Mechanism (SAR Logic)

This diagram illustrates how C2-substitution affects the downstream degradation of oncogenic client proteins.

HSP90_Pathway cluster_SAR SAR Impact Inhibitor Pyrrolo[3,4-d]pyrimidine (2-Cl vs 2-OMe) HSP90 HSP90 N-Terminal ATP Pocket Inhibitor->HSP90 Competitive Binding Complex HSP90-Client Complex (Destabilized) HSP90->Complex Conformational Arrest Clients Client Proteins (HER2, Akt, Raf-1) Complex->Clients Release Ubiquitin Ubiquitin-Proteasome System Clients->Ubiquitin Tagging Degradation Protein Degradation (Tumor Cell Death) Ubiquitin->Degradation Proteolysis Cl_Effect 2-Cl: High Affinity (Hydrophobic Fit) Cl_Effect->HSP90 OMe_Effect 2-OMe: Low Affinity (Steric Clash) OMe_Effect->HSP90

Caption: Mechanism of Action for HSP90 inhibitors. 2-Chloro substitutions favor tight binding and client degradation, whereas 2-Methoxy substitutions often obstruct the ATP pocket.

Figure 2: Experimental Workflow for Bioactivity Screening

A standardized protocol for validating the potency differences between the two derivatives.

Assay_Workflow cluster_Biochem Biochemical Assay cluster_Cell Cellular Assay Synthesis Synthesis (2-Cl / 2-OMe analogs) Purification HPLC Purification (>95% Purity) Synthesis->Purification FP_Assay FP Binding Assay (HSP90 + Fluorescent Ligand) Purification->FP_Assay Cell_Culture Cancer Lines (e.g., MCF-7, SKBr3) Purification->Cell_Culture IC50_Calc Determine Ki/IC50 FP_Assay->IC50_Calc Viability MTS/Alamar Blue (72h incubation) IC50_Calc->Viability Correlate Cell_Culture->Viability Western Western Blot (p-Akt, HER2 levels) Cell_Culture->Western

Caption: Integrated screening workflow combining biochemical affinity (FP Assay) and cellular efficacy (Viability/Western Blot).

Experimental Protocols

A. Synthesis of 2-Chloro-pyrrolo[3,4-d]pyrimidine Intermediate

Note: The 2-chloro derivative is often synthesized from the uracil precursor.

  • Reagents:

    
     (Phosphorus oxychloride), DIPEA (Base).
    
  • Procedure:

    • Dissolve the pyrrolo[3,4-d]pyrimidine-2,4-dione precursor in neat

      
      .
      
    • Reflux at 110°C for 4–6 hours under inert atmosphere (

      
      ).
      
    • Critical Step: Quench carefully with ice-water; the 2,4-dichloro product is sensitive to hydrolysis.

    • Extract with DCM and purify via flash chromatography (Hexane/EtOAc).

  • Validation: Monitor disappearance of carbonyl stretch (

    
    ) in IR and appearance of C-Cl characteristic peaks.
    
B. HSP90 Fluorescence Polarization (FP) Assay

Used to determine binding affinity (


/

).
  • Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM

    
    , 20 mM 
    
    
    
    , 0.01% NP-40.
  • Tracer: 5 nM FITC-labeled Geldanamycin (FITC-GM).

  • Protein: 10 nM Recombinant Human HSP90

    
    .
    
  • Execution:

    • Incubate protein, tracer, and varying concentrations of 2-Cl or 2-OMe derivative in 384-well black plates.

    • Incubate for 2–4 hours at room temperature in the dark.

    • Measure polarization (mP) on a multi-mode plate reader (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot mP vs. log[Compound]. Lower

    
     indicates stronger displacement of the tracer.
    
C. Cellular Viability Assay (MTS)
  • Seeding: Seed MCF-7 or SKBr3 cells (3,000 cells/well) in 96-well plates.

  • Treatment: Add compounds (0.01 – 50 µM) after 24h adhesion. Include DMSO control.

  • Incubation: 72 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTS reagent (Promega); incubate 2h. Read Absorbance at 490 nm.

  • Success Criteria: A potent 2-Chloro derivative should exhibit an

    
    . A 2-Methoxy  derivative is expected to be significantly less potent (
    
    
    
    ).

References

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. (2010). Demonstrates that 2,4-dichloro substitution retains potency while 2,4-methoxy substitution leads to loss of activity in fused pyrimidine scaffolds.[2]

  • Design, synthesis, and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. (2024).[3] Discusses the antioxidant potential of methoxy-substituted fused pyrimidines compared to standard agents.

  • Optimization of Potent, Selective, and Orally Bioavailable Pyrrolodinopyrimidine-Containing Inhibitors of Heat Shock Protein 90. Journal of Medicinal Chemistry. (2011). Details the SAR of PF-04942847 and the critical role of the 2-position substituent in HSP90 binding.

  • An Expeditious Synthesis of Pyrrolo[3,4-d]pyrimidine-2,4-dione from Uracil. Synthesis. (2015). Provides synthetic routes for accessing the core scaffold and installing chloro/methoxy functionalities.

Sources

Comparative

A Comparative Guide to Validating the Purity of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine using HPLC

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory submission. This...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory submission. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector for the purity validation of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. We will explore the rationale behind the chosen methodology, present a detailed experimental protocol, and objectively compare its performance with alternative analytical techniques, supported by experimental data.

The Criticality of a Stability-Indicating Purity Method

The intrinsic stability of a drug substance is a critical quality attribute that can influence its safety and efficacy. A stability-indicating analytical method is one that can accurately and selectively quantify the drug substance in the presence of its potential degradation products and process-related impurities.[1][2] Forced degradation studies are an indispensable tool in the development of such methods, providing insights into the degradation pathways of the molecule under various stress conditions.[3][4][5]

Proposed HPLC-PDA Method for Purity Determination

Based on the polar nature of the pyrrolopyrimidine core and the methoxy substituent, a reversed-phase HPLC method is proposed. The use of a PDA detector is crucial for assessing peak purity, ensuring that the chromatographic peak of the main component does not mask any co-eluting impurities.[6][7][8][9]

Experimental Workflow

The overall workflow for the validation of the HPLC-PDA method is depicted in the following diagram:

HPLC Purity Validation Workflow cluster_MethodDevelopment Method Development & Optimization cluster_MethodValidation Method Validation (ICH Q2(R1)) A Initial Method Scouting B Optimization of Chromatographic Conditions (Mobile Phase, Gradient, Column) A->B C Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Peak Purity Analysis using PDA C->D E Specificity D->E F Linearity & Range E->F G Accuracy & Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Final Validated Method I->J Validated Purity Method

Caption: Workflow for the development and validation of a stability-indicating HPLC-PDA method.

Detailed Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18 column (e.g., 4.6 x 150 mm, 3.5 µm) Provides good retention for moderately polar compounds. The C18 stationary phase offers a versatile starting point for method development.
Mobile Phase A 0.1% Formic acid in Water Provides a source of protons for good peak shape and is compatible with mass spectrometry if LC-MS is used for impurity identification.
Mobile Phase B 0.1% Formic acid in Acetonitrile A common organic modifier with good UV transparency and elution strength.
Gradient Elution 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. A broad gradient is used initially to elute all potential impurities and degradation products. This can be optimized based on the results of the forced degradation studies.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °C Helps to ensure reproducible retention times and improve peak shape.
Detection Wavelength 254 nm (and PDA scan from 200-400 nm) A common wavelength for aromatic and heterocyclic compounds. The PDA scan is essential for peak purity assessment and to identify the optimal detection wavelength for all components.
Injection Volume 10 µL A typical injection volume to achieve good sensitivity without overloading the column.

| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Ensures sample compatibility with the mobile phase and good peak shape. |

Forced Degradation Study Protocol: Forced degradation studies are performed to demonstrate the specificity of the method.[3][4][5] The target degradation is typically 5-20%.[3]

Stress ConditionProcedure
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.
Oxidative Degradation Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Expose the solid sample to 105 °C for 48 hours.
Photolytic Degradation Expose the sample solution to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

After exposure, neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration for HPLC analysis.

Comparison with Alternative Purity Validation Techniques

While HPLC-PDA is a robust and widely accepted technique, it is essential to consider its performance in the context of other available analytical methods.

TechniquePrincipleAdvantagesDisadvantages
HPLC-PDA Separation based on differential partitioning between a mobile and stationary phase, with detection across a range of UV-Vis wavelengths.Robust, reproducible, widely available, and cost-effective. PDA provides valuable peak purity information.[6][7][8][9]Lower resolution and speed compared to UPLC. May not be suitable for non-chromophoric impurities.
UPLC-PDA Similar to HPLC but utilizes smaller particle size columns (<2 µm) and higher pressures.Faster analysis times, higher resolution and sensitivity, and reduced solvent consumption compared to HPLC.[1][3][4][6][7]Higher initial instrument cost and can be more susceptible to clogging with dirty samples.
LC-MS Combines the separation power of LC with the mass-resolving power of a mass spectrometer.Provides molecular weight information, enabling the identification of unknown impurities and degradation products with high specificity and sensitivity.[2][10][][12][13]Higher cost and complexity. Quantitative response can be variable without appropriate standards.
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy measures the signal intensity of specific nuclei, which is directly proportional to the number of those nuclei.An absolute quantification method that does not require a reference standard of the analyte. Provides structural information.[14][15][16][17][18]Lower sensitivity than chromatographic methods. Requires a relatively pure and soluble sample.
DSC Differential Scanning Calorimetry measures the heat flow into or out of a sample as a function of temperature. Purity is determined based on the melting point depression.A rapid method for determining the purity of highly pure (>98.5%) crystalline substances without the need for a reference standard.[5][8][9][19][20]Only applicable to crystalline solids that melt without decomposition. Not suitable for amorphous materials or mixtures of isomers.
Data Presentation: A Comparative Overview

The following table summarizes the expected performance of each technique for the purity validation of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.

ParameterHPLC-PDAUPLC-PDALC-MSqNMRDSC
Specificity Good (with forced degradation)ExcellentExcellentExcellentPoor (for impurity identification)
Sensitivity (LOD/LOQ) GoodExcellentExcellentModerateNot applicable
Analysis Time ~30 min~5-10 min~5-15 min~15-30 min~1 hour
Quantitative Accuracy High (with reference standard)High (with reference standard)Moderate (without specific standards)High (absolute quantification)High (for pure crystalline compounds)
Impurity Identification Limited (based on UV spectra)Limited (based on UV spectra)ExcellentGood (for major impurities)Not possible
Cost (Instrument) ModerateHighHighVery HighModerate
Cost (Operational) ModerateLowHighModerateLow

Conclusion

For the routine quality control and purity validation of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, a well-validated HPLC-PDA method offers a robust, reliable, and cost-effective solution. The inclusion of forced degradation studies is paramount to ensure the stability-indicating nature of the method.

While techniques like UPLC offer significant advantages in terms of speed and resolution, the initial investment may not be justifiable for all laboratories. LC-MS is an invaluable tool for the initial identification and characterization of unknown impurities and degradation products, but it is often used as a complementary technique to a validated quantitative HPLC method. qNMR and DSC are powerful techniques for the purity assessment of reference standards but are less suited for the routine analysis of samples containing multiple impurities.

The choice of the most appropriate technique will ultimately depend on the specific requirements of the analysis, the stage of drug development, and the available resources. However, the principles and protocols outlined in this guide provide a solid foundation for establishing a scientifically sound and defensible method for the purity validation of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Peak Purity Algorithms using Diode Array Detectors - LCGC International. (2016, April 20).
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations - ResearchGate. (n.d.).
  • Forced Degradation – A Review. (2022, November 30).
  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (2025, November 19).
  • A Review on Force Degradation Studies for Drug Substances - ijarsct. (2023, February 15).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Peak Purity / Deconvolution – Pharmaceutical & Biopharmaceuticals - Shimadzu. (n.d.).
  • Diode Array Detector HPLC | DAD - SCION Instruments. (n.d.).
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6).
  • UPLC vs HPLC: what is the difference? - Alispharm. (2023, October 11).
  • A Review on Comparative study of HPLC and UPLC - Research Journal of Pharmacy and Technology. (2019, October 24).
  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis - WebofPharma. (2026, February 13).
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - Academia.edu. (n.d.).
  • Differences between HPLC and UPLC - Pharmaguideline. (2018, April 29).
  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7).
  • Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. (n.d.).
  • Live Webinar: Purity Determination by Differential Scanning Calorimetry (DSC). (n.d.).
  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. (2020, July 22).
  • Purity Determination of Pharmaceuticals by Thermal Analysis. (n.d.).
  • LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA. (n.d.).
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9).
  • LC-MS-Based Rapid and Accurate Drug Impurity Analysis - BOC Sciences. (n.d.).
  • Quantitative NMR | Organic Primary Standards Group. (n.d.).
  • Differential Scanning Calorimetry of Pharmaceuticals - News-Medical.Net. (2019, February 26).
  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL. (2022, December 19).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, December 29).
  • qNMR - Quantitative Analysis by NMR - AWS. (2022, December 19).
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26).
  • Active Drug Substance Impurity Profiling Part II. LC/MS/MS Fingerprinting - PubMed. (n.d.).

Sources

Validation

Structure-Activity Relationship (SAR) Comparison of Pyrrolopyrimidine Scaffolds in Kinase Drug Discovery

As a Senior Application Scientist, I approach scaffold selection not merely as a structural exercise, but as a multidimensional optimization problem. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach scaffold selection not merely as a structural exercise, but as a multidimensional optimization problem. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, predominantly utilized in the design of ATP-competitive kinase inhibitors. Because it serves as a deaza-isostere of adenine—the nitrogenous base of ATP—it possesses an inherent ability to anchor into the kinase hinge region[1][2].

However, achieving biochemical potency is only the first step. A successful drug candidate must navigate cellular membranes, evade rapid metabolic clearance, and engage its target in vivo. This guide objectively compares the pyrrolopyrimidine scaffold against its structural alternatives, detailing the causality behind SAR choices and outlining a self-validating experimental workflow for robust lead optimization.

Structural Anatomy & Scaffold Logic

When comparing the pyrrolo[2,3-d]pyrimidine core to its structural cousins—purines and pyrazolo[3,4-d]pyrimidines—subtle electronic and steric differences dictate target affinity, kinase selectivity, and pharmacokinetic (PK) profiles[3][4].

  • Purine to Pyrrolopyrimidine (N7 vs. C7): Replacing the N7 nitrogen of a purine with a carbon (C7) reduces the topological polar surface area (TPSA) and alters the molecular dipole moment. This bioisosteric replacement often enhances membrane permeability and lowers the rate of efflux, which is critical for developing central nervous system (CNS) penetrant compounds[4].

  • Pyrazolopyrimidine to Pyrrolopyrimidine: The pyrazolo[3,4-d]pyrimidine scaffold contains an additional nitrogen at position 3. While this can provide an extra hydrogen bond acceptor for target binding, it frequently increases intrinsic metabolic clearance. Shifting to a pyrrolopyrimidine scaffold has been shown to significantly improve in vivo efficacy and oral absorption while maintaining low toxicity, as demonstrated in the development of bumped kinase inhibitors (BKIs)[3][5].

G cluster_0 Kinase Hinge Region Binding Scaffolds ATP ATP (Natural Ligand) Purine Purine Scaffold (High PSA) ATP->Purine Bioisosteric Replacement Pyrazolo Pyrazolo[3,4-d]pyrimidine (High Clearance) Purine->Pyrazolo CH to N Substitution Pyrrolo Pyrrolo[2,3-d]pyrimidine (Optimal ADME) Purine->Pyrrolo N to CH Substitution Target Target Kinase (e.g., JAK, EGFR) Pyrazolo->Target H-Bonding Pyrrolo->Target Enhanced Permeability

Evolutionary logic of ATP-competitive scaffolds binding to the kinase hinge region.

Comparative SAR Analysis: Quantitative Profiling

To objectively evaluate these scaffolds, we must analyze matched molecular pairs or closely related analogs across validated kinase targets (e.g., NUAK1, CDPK1, JAK). The following table synthesizes representative pharmacological data, highlighting the direct causality between scaffold selection and ADME/potency outcomes[4][5].

Scaffold CoreTarget KinaseBiochemical Potency (IC50)Permeability (Papp, 10⁻⁶ cm/s)Microsomal Half-Life (T1/2, min)Oral Clearance (mL/min)
Purine NUAK1< 10 nMLow (< 5)High (> 120)Moderate
Pyrazolo[3,4-d]pyrimidine CDPK1 / NUAK110 - 50 nMModerate (5 - 10)Moderate (~ 60)High (0.1 - 0.5)
Pyrrolo[2,3-d]pyrimidine CDPK1 / JAK< 5 nMHigh (> 15)Moderate to High (~ 40 - 150)Low (~ 0.01)

Data Interpretation: The pyrrolopyrimidine core consistently demonstrates superior membrane permeability due to its lower hydrogen bond count compared to purines. In comparative studies of CDPK1 inhibitors, the pyrrolopyrimidine scaffold enabled a >10-fold decrease in oral clearance (down to 0.01 mL/min) compared to pyrazolopyrimidines, facilitating once-daily oral administration[5].

Self-Validating Experimental Protocol: Kinase SAR & ADME Profiling

SAR data is only as reliable as the assay cascade generating it. A self-validating system ensures that biochemical potency translates to cellular efficacy without being confounded by poor permeability or off-target cytotoxicity. Below is the step-by-step methodology I implement for evaluating pyrrolopyrimidine analogs.

Phase 1: Biochemical Kinase Inhibition Assay (TR-FRET)
  • Rationale: Measures direct ATP-competitive binding affinity (IC50) independent of cellular factors.

  • Protocol:

    • Prepare a 10-point dose-response curve of the pyrrolopyrimidine analog (0.1 nM to 10 μM) in DMSO.

    • Incubate recombinant target kinase (e.g., JAK1) with the compound in assay buffer containing ATP at its apparent

      
       for 30 minutes.
      
    • Add ULight-labeled peptide substrate and Europium-labeled anti-phospho antibody.

    • Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Excitation: 320 nm, Emission: 665 nm).

  • Validation Check: Always include a reference inhibitor (e.g., Tofacitinib for JAK) to normalize inter-assay variability.

Phase 2: Cellular Target Engagement (Western Blot & Viability)
  • Rationale: Confirms the compound successfully crosses the cell membrane and inhibits the target in a physiological environment.

  • Protocol:

    • Seed target-dependent cell lines (e.g., Ba/F3 cells dependent on JAK/STAT signaling) and treat with the compound for 2 hours.

    • Lyse cells, extract proteins, and quantify p-STAT3 versus total STAT3 via Western blot to determine the cellular IC50.

    • In parallel, incubate cells for 72 hours and measure ATP luminescence (CellTiter-Glo) to assess anti-proliferative activity.

  • Validation Check: A tight correlation between biochemical IC50 and cellular IC50 validates membrane permeability. A massive drop-off (e.g., Biochemical IC50 = 2 nM, Cellular IC50 > 2000 nM) immediately flags efflux or permeability issues.

Phase 3: In Vitro ADME Profiling (Caco-2 & Liver Microsomes)
  • Rationale: Determines if structural modifications (e.g., bulky C5 substitutions) compromise metabolic stability or absorption[4][6].

  • Protocol:

    • Permeability: Dose Caco-2 cell monolayers apically and measure basolateral compound concentration via LC-MS/MS to calculate the apparent permeability (

      
      ).
      
    • Metabolic Stability: Incubate 1 μM of the compound with mouse/human liver microsomes and NADPH. Quench the reaction at 0, 15, 30, and 60 minutes, and analyze via LC-MS/MS to calculate intrinsic clearance and

      
      .
      
  • Validation Check: High Caco-2 efflux ratios (>3) trigger an immediate structural redesign (e.g., masking exposed NH groups or reducing molecular weight) before proceeding to costly in vivo PK studies.

G cluster_1 Tier 1: Biochemical cluster_2 Tier 2: Cellular & ADME cluster_3 Tier 3: In Vivo Start Pyrrolopyrimidine Library Synthesis TRFRET TR-FRET Assay (IC50 Determination) Start->TRFRET Cellular Cellular Target Engagement (p-STAT3 / Viability) TRFRET->Cellular IC50 < 50 nM ADME Caco-2 & Microsomes (Permeability & T1/2) TRFRET->ADME Parallel Screening PKPD PK/PD Correlation (Oral Clearance & Efficacy) Cellular->PKPD Validated Target Engagement ADME->PKPD Good Stability & Absorption PKPD->Start SAR Feedback Loop

Self-validating SAR workflow bridging biochemical potency, cellular efficacy, and ADME.

Case Study: JAK and Multi-Target Inhibitors

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold is best exemplified in the development of Janus kinase (JAK) inhibitors and next-generation dual-target inhibitors[7][8].

  • C4 Substitution: The exocyclic amine at the C4 position is critical for orienting the molecule within the ATP-binding pocket. Modifications here dictate selectivity among JAK family members (JAK1, JAK2, JAK3, TYK2)[8][9].

  • C5 and C6 Modifications: Adding bulky or functionally diverse groups at C5 or C6 can exploit unique hydrophobic pockets. For instance, recent developments in JAK/HDAC dual inhibitors utilized the pyrrolo[2,3-d]pyrimidine core to simultaneously target JAK1/2/3 and HDAC1/6, showing profound antiproliferative activity and overcoming drug resistance in triple-negative breast cancer models[7].

  • N7 Alkylation: While an unsubstituted N7 acts as a hydrogen bond donor to the kinase hinge, alkylating N7 (when the target kinase hinge allows) can drastically improve membrane permeability and reduce efflux—a strategy successfully employed in developing brain-penetrant LRRK2 and NUAK1 inhibitors[4][10].

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold remains a cornerstone in targeted kinase therapy. By understanding the causal relationships between structural modifications and their subsequent biochemical and pharmacokinetic effects, medicinal chemists can rationally design molecules that overcome the limitations of purine and pyrazolopyrimidine alternatives. Rigorous, self-validating assay cascades are essential to translate these structural advantages into clinical efficacy.

References
  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]

  • M. E. Stokes et al. (2022). Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. Pharmaceutics.[Link]

  • ACS Medicinal Chemistry Letters. (2025). Development of Purine and Pyrrolopyrimidine Scaffolds as Potent, Selective, and Brain Penetrant NUAK1 Inhibitors. ACS Publications.[Link]

  • ACS Infectious Diseases. (2021). Pyrrolopyrimidine Bumped Kinase Inhibitors for the Treatment of Cryptosporidiosis. ACS Publications.[Link]

  • Journal of Medicinal Chemistry. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. ACS Publications.[Link]

Sources

Comparative

A Researcher's Guide to the Infrared (IR) Spectroscopy of 2-Methoxy-Pyrimidines: Characteristic Peaks and Experimental Protocols

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for 2-methoxy-pyrimidine derivatives, a class of compounds significant in medicinal chemistry and drug development.[1] Pyrim...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for 2-methoxy-pyrimidine derivatives, a class of compounds significant in medicinal chemistry and drug development.[1] Pyrimidine and its derivatives form the core structure of many biologically active molecules, making their structural elucidation a critical step in research.[2] This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical experimental guidance to facilitate the accurate identification and characterization of these molecules.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[3][4] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For substituted pyrimidines, this fingerprint reveals crucial information about the core heterocyclic structure and its appended functional groups.[1][5]

Deciphering the Spectrum: Key Vibrational Regions

The IR spectrum of a 2-methoxy-pyrimidine can be logically divided into regions corresponding to the vibrations of the pyrimidine ring, the methoxy substituent, and the aromatic C-H bonds.

The Pyrimidine Ring Core (1600-1400 cm⁻¹)

The pyrimidine ring gives rise to a series of complex stretching vibrations due to the conjugated C=C and C=N bonds. These are typically observed as a set of medium to strong bands in the 1600-1400 cm⁻¹ region.[1][6] The interaction and coupling of these bonds mean that, unlike simple alkenes or imines, attributing a single peak to a pure C=C or C=N stretch is challenging. Instead, they are considered as collective ring stretching modes.[7][8]

  • ~1610-1550 cm⁻¹: This region typically contains two or more bands corresponding to coupled C=C and C=N stretching vibrations. These are often strong and sharp, providing a clear indication of the heterocyclic aromatic system.[1][6]

  • ~1480-1400 cm⁻¹: Another pair of bands related to ring stretching modes is often found in this lower frequency range.[6][7]

The Methoxy Group Signature (-OCH₃)

The 2-methoxy substituent provides some of the most distinct and diagnostic peaks in the spectrum. These arise from the C-O-C ether linkage and the C-H bonds of the methyl group.

  • Asymmetric C-O-C Stretching (ν_as(C-O-C)): Aryl alkyl ethers, such as 2-methoxy-pyrimidine, exhibit a strong, characteristic asymmetric stretching band between 1275-1200 cm⁻¹.[9][10] This peak is often one of the most intense in the fingerprint region and is a reliable indicator of the methoxy group's presence.

  • Symmetric C-O-C Stretching (ν_s(C-O-C)): A second, usually less intense but still prominent, symmetric stretching band appears in the 1075-1020 cm⁻¹ range.[9][11] The presence of both the asymmetric and symmetric C-O-C stretching bands provides a high degree of confidence in the assignment of the methoxy group.

  • Methyl C-H Stretching (ν(C-H)): The C-H stretching vibrations of the methyl group are found in the 3000-2850 cm⁻¹ region.[1][12] Typically, two peaks are observed: an asymmetric stretch (~2960 cm⁻¹) and a symmetric stretch (~2870 cm⁻¹).[13]

  • Methyl C-H Bending (δ(C-H)): The methyl group also displays characteristic bending (deformation) vibrations. An asymmetric bend is typically seen near 1450 cm⁻¹, while a symmetric "umbrella" bend appears around 1375 cm⁻¹.[13][14]

Aromatic C-H Vibrations
  • C-H Stretching (ν(C-H)): The stretching vibrations of the C-H bonds on the pyrimidine ring occur at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[3][15] The intensity of these bands is usually weak to medium. Their presence helps to distinguish aromatic C-H bonds from the aliphatic C-H bonds of the methoxy group, which appear below 3000 cm⁻¹.[15]

  • C-H Out-of-Plane Bending (γ(C-H)): In the lower frequency region (900-675 cm⁻¹), strong absorptions arise from the out-of-plane bending of the ring's C-H bonds. The exact position and number of these bands can provide valuable information about the substitution pattern on the aromatic ring.[10][15]

Visualizing the Vibrational Modes

The following diagram illustrates the structure of a 2-methoxy-pyrimidine and highlights the key bonds associated with its characteristic IR absorptions.

Caption: Molecular structure and key IR vibrational assignments for 2-methoxy-pyrimidine.

Data Summary: Characteristic Absorption Peaks

The table below provides a consolidated guide to the expected IR absorption bands for 2-methoxy-pyrimidines.

Wavenumber (cm⁻¹)Vibrational ModeIntensityNotes
3100 - 3000Aromatic C-H StretchWeak-MediumDiagnostic for C-H bonds on the pyrimidine ring.[3][15]
2960 - 2950Asymmetric Methyl C-H StretchMediumPart of the methoxy group signature.[1][13]
2875 - 2865Symmetric Methyl C-H StretchWeak-MediumPart of the methoxy group signature.[13]
1610 - 1550Pyrimidine Ring Stretch (C=N and C=C)StrongA complex series of bands characteristic of the aromatic heterocyclic core.[1][6]
1480 - 1400Pyrimidine Ring Stretch (C=C and C=N)Medium-StrongFurther vibrations of the pyrimidine ring.[6][7]
~1450Asymmetric Methyl C-H BendMediumOften overlaps with ring stretching bands.[13][14]
~1375Symmetric Methyl C-H Bend ("Umbrella")MediumA useful peak for confirming the presence of a methyl group.[13][14]
1275 - 1200Asymmetric Aryl-Alkyl C-O-C StretchStrongA very strong and highly diagnostic peak for the methoxy group.[9][11]
1075 - 1020Symmetric Aryl-Alkyl C-O-C StretchMedium-StrongComplements the asymmetric stretch for methoxy group identification.[9][10]
900 - 675Aromatic C-H Out-of-Plane BendStrongThe pattern of these bands can be indicative of the substitution on the ring.[15]

Experimental Protocol for FTIR Analysis

This section outlines a standardized procedure for acquiring a high-quality FTIR spectrum of a 2-methoxy-pyrimidine sample. This protocol is designed to be self-validating by ensuring a clean, dry sample and a properly prepared instrument.

Methodology
  • Sample Preparation (KBr Pellet Method):

    • Rationale: The Potassium Bromide (KBr) pellet method is chosen for solid samples as it minimizes interference from solvents and produces sharp, well-resolved spectra. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).

    • Procedure:

      • Thoroughly dry spectroscopic grade KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which would otherwise show a broad O-H stretching band around 3400 cm⁻¹.

      • Weigh approximately 1-2 mg of the 2-methoxy-pyrimidine sample and 100-200 mg of the dried KBr.

      • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the particle size and homogeneity of the mixture.

      • Transfer the powder to a pellet-pressing die and apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

  • Instrument Setup and Background Collection:

    • Rationale: A background spectrum must be collected to account for atmospheric CO₂ and water vapor, as well as any intrinsic instrumental signals. This ensures that the final spectrum contains only the absorption features of the sample.

    • Procedure:

      • Ensure the spectrometer's sample compartment is empty and clean.

      • Purge the instrument with dry air or nitrogen if available to reduce atmospheric interference.

      • Collect a background spectrum. Typically, this involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Sample Spectrum Acquisition:

    • Procedure:

      • Place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.

      • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

      • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Data Analysis:

    • Identify the key absorption peaks and compare their wavenumbers (cm⁻¹) to the reference table provided in this guide and other literature sources.

    • Pay close attention to the relative intensities and shapes of the peaks (e.g., sharp, broad) to aid in functional group assignment.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis start Start: Solid Sample dry_kbr Dry Spectroscopic Grade KBr start->dry_kbr weigh Weigh Sample (1-2 mg) & KBr (100-200 mg) dry_kbr->weigh grind Grind to Homogeneous Powder weigh->grind press Press into Transparent Pellet grind->press background Collect Background Spectrum (Empty) press->background sample_scan Insert KBr Pellet & Collect Sample Spectrum background->sample_scan process Ratio Sample vs. Background sample_scan->process analyze Identify Peaks & Compare to References process->analyze report Final Report analyze->report

Caption: Workflow for FTIR analysis of a solid 2-methoxy-pyrimidine sample using the KBr pellet method.

Conclusion

The infrared spectrum of a 2-methoxy-pyrimidine is rich with structural information. By systematically analyzing the key regions—aromatic C-H stretching (>3000 cm⁻¹), aliphatic C-H stretching (<3000 cm⁻¹), pyrimidine ring vibrations (1600-1400 cm⁻¹), and the highly diagnostic C-O-C ether stretches (1275-1200 cm⁻¹ and 1075-1020 cm⁻¹)—researchers can confidently confirm the presence of the core structure and its methoxy substituent. Adherence to a rigorous experimental protocol is paramount for obtaining a high-quality, interpretable spectrum. This guide serves as a foundational tool, enabling scientists to leverage FTIR spectroscopy for the efficient and accurate characterization of this important class of molecules.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Available From: [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • Sharma, P. K. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine.
  • Short, L. N., & Thompson, H. W. (1952). Infra-red Spectra of Derivatives of Pyrimidine. Journal of the Chemical Society, 38.
  • Spectroscopy Online. (2025, January 25). The Big Review IV: Hydrocarbons. Retrieved from [Link]

  • Singh, S. P., et al. (n.d.). Vibrational Spectra of 2,4-Dimethyl-6-Hydroxy Pyrimidine. Asian Journal of Chemistry.
  • Singh, J. S. (2014). FT-IR and Raman spectra, ab initio and density functional computations of the vibrational spectra, molecular geometries and atomic charges of uracil and 5-halogenated uracils. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 117, 502-518.
  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). The IR Spectrum.
  • Characteristic Group Vibr
  • Goel, R. K., & Sanyal, N. K. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana.
  • Styers, W., et al. (2023). Rotational and Infrared Spectra of Pyrimidine: Vibrational Ground State and Nine Vibrationally Excited States. International Symposium on Molecular Spectroscopy.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Characteristic Group Vibr
  • ResearchGate. (n.d.). The aromatic ν(C-O-CAr) ether and ν(C-O) carboxyl stretching region of the infrared spectrum of 16OB. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methoxy-4,6-dimethylpyrimidine. Retrieved from [Link]

  • Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786, 193-206.
  • Scholars' Mine. (2011).
  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum.
  • BenchChem. (2025). Interpreting the Vibrational Landscape: A Comparative Guide to the FTIR Spectrum of 2-Bromo-3-methoxypyridine.
  • Infrared Spectroscopy Lecture. (n.d.).
  • INFRARED SPECTROSCOPY. (n.d.).
  • NIST. (n.d.). Pyrimidine, 2-methoxy-. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: aromatics. Retrieved from [Link]

  • American Chemical Society. (2025). Digital absorption spectral database of pyrimidine nucleobases and nucleoside analogues.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
  • NIST. (n.d.). Pyrimidine, 2-methoxy-. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (n.d.). Infra-red spectroscopic measurements of substituted pyrimidines. Part II. The absorption spectra of di-, tri-, and tetra-substituted pyrimidines.

Sources

Validation

Comprehensive Guide: 5H-Pyrrolo[3,4-d]pyrimidine vs. Purine Bioisosteres

This guide provides an in-depth technical analysis of the 5H-pyrrolo[3,4-d]pyrimidine scaffold, specifically focusing on its emerging role as a 6,7-dihydro pharmacophore in ATR kinase inhibition, and compares it against...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 5H-pyrrolo[3,4-d]pyrimidine scaffold, specifically focusing on its emerging role as a 6,7-dihydro pharmacophore in ATR kinase inhibition, and compares it against established purine bioisosteres like pyrrolo[2,3-d]pyrimidine (7-deazapurine).

Focus Application: ATR Kinase Inhibition & DNA Damage Response (DDR) Targeting

Executive Summary & Structural Context

In the landscape of kinase inhibitor design, the purine scaffold (imidazo[4,5-d]pyrimidine) is the natural template for ATP competition. However, its ubiquity leads to selectivity challenges. Medicinal chemists utilize bioisosteres to fine-tune electronic properties, solubility, and patentability.

While pyrrolo[2,3-d]pyrimidine (7-deazapurine) is the "classical" isostere (seen in JAK inhibitors like Tofacitinib), the 5H-pyrrolo[3,4-d]pyrimidine scaffold represents a distinct chemical space. Most notably, its 6,7-dihydro derivative has emerged as a critical pharmacophore for inhibiting ATR (Ataxia telangiectasia and Rad3-related) kinase , a master regulator of the DNA damage response.[1]

Structural Phylogeny of Purine Isosteres
Scaffold NameStructure DescriptionKey FeaturePrimary Application
Purine Imidazo[4,5-d]pyrimidineNatural ATP mimic; N7/N9 H-bonding.Pan-kinase binding (non-selective).
7-Deazapurine Pyrrolo[2,3-d]pyrimidineC7 replaces N7; more electron-rich pyrrole.[2]JAK, BTK, ALK inhibitors.
5H-Pyrrolo[3,4-d]pyrimidine Pyrimidine fused to pyrrole (c-side)Isomeric to 7-deaza; N is in the 5-position.ATR Kinase Inhibition (often as 6,7-dihydro).[3][4][5]

Chemical Space & Physicochemical Comparison

The shift from a 5-6 fused imidazole system (purine) to a 5-6 fused pyrrolidine system (6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) drastically alters the vector of hydrogen bond donors and the scaffold's 3D topology.

Electronic & Steric Profiling
  • Hydrogen Bonding Vectors:

    • Purine: Accepts H-bonds at N1, N3, N7. Donors at N9 (if unsubstituted).

    • 7-Deazapurine: Loss of N7 acceptor removes a key solvation penalty, often improving binding affinity to hydrophobic pockets.

    • 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine: The saturated pyrrolidine ring introduces an sp3 character (non-planar pucker), which allows for unique vector exploration in the ribose-binding pocket of kinases. The N-H in the 6-position (or N-alkyl) offers a distinct exit vector for solubilizing groups.

  • Solubility & Lipophilicity (cLogP):

    • The dihydro-scaffold generally exhibits higher aqueous solubility compared to the fully aromatic 7-deazapurine due to the basicity of the pyrrolidine nitrogen (if free) and the disruption of planarity (reducing pi-stacking aggregation).

Visualization: Structural Logic

Bioisosteres cluster_properties Physicochemical Impact Purine Purine Core (Natural ATP Mimic) Deaza 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) Planar, Aromatic Purine->Deaza Remove N7 Increase Hydrophobicity Pyrrolo34 5H-Pyrrolo[3,4-d]pyrimidine (6,7-Dihydro form) Semi-saturated, sp3 character Purine->Pyrrolo34 Isomeric Fusion + Saturation New Exit Vectors P_Prop High Planarity Low Selectivity Purine->P_Prop D_Prop High Potency JAK/BTK Selectivity Deaza->D_Prop Py_Prop ATR Specificity Synthetic Lethality Pyrrolo34->Py_Prop

Caption: Structural evolution from Purine to 7-Deazapurine and the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, highlighting the shift in physicochemical properties and target specificity.

Biological Performance: ATR Kinase Inhibition[1][3][4][5]

The most compelling data for the 5H-pyrrolo[3,4-d]pyrimidine scaffold comes from its application in targeting ATR kinase. ATR inhibition induces synthetic lethality in tumors deficient in ATM (Ataxia Telangiectasia Mutated) or p53.

Comparative Potency Data (Experimental)

The following table synthesizes data comparing a lead 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative (Compound 5g) against standard reference inhibitors.

CompoundScaffold TypeTargetIC50 (Enzymatic)Cellular IC50 (LoVo Cells)Mechanism
Compound 5g 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineATR0.007 µM (7 nM) 0.040 µMATP Competitive
AZD6738 (Ceralasertib) Morpholino-pyrimidineATR0.001 µM0.230 µMATP Competitive
Tofacitinib Pyrrolo[2,3-d]pyrimidineJAK3> 10 µMN/AOff-target
Compound 48f 7,7-dimethyl-6,7-dihydro...ATR0.003 µM (3 nM) 0.095 µMATP Competitive

Key Insight: The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold achieves single-digit nanomolar potency against ATR, comparable to clinical candidates like AZD6738. The "gem-dimethyl" substitution at the 7-position (as seen in Compound 48f) is critical for locking the active conformation and improving metabolic stability.

Experimental Protocols

A. Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Scaffold

Rationale: This protocol utilizes a cyclization strategy from a pyrimidine precursor, a standard route for accessing this core.

Reagents:

  • 4,6-Dichloropyrimidine-5-carbaldehyde

  • Primary Amine (R-NH2)

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) / Ethanol

Step-by-Step Protocol:

  • Reductive Amination: Dissolve 4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq) in DCM. Add the primary amine (1.1 eq) and stir for 30 min.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) at 0°C. Allow to warm to room temperature (RT) and stir for 4 hours.

  • Cyclization: The resulting intermediate often cyclizes spontaneously or requires mild heating in ethanol with a base (DIPEA) to displace the 4-chloro group, forming the fused pyrrolidine ring.

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

B. ATR Kinase Inhibition Assay

Rationale: To validate the bioisosteric replacement, one must measure the inhibition of phosphorylation of the downstream target CHK1.

Materials:

  • Recombinant ATR/ATRIP complex.

  • Substrate: GST-p53 (Ser15) or synthetic peptide.

  • ATP (Km concentration).

  • Detection: HTRF (Homogeneous Time-Resolved Fluorescence) or 33P-ATP radiometric assay.

Protocol:

  • Preparation: Dilute compounds (start at 10 µM, 1:3 serial dilution) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Incubation: Mix ATR enzyme (2 nM final) with compound. Incubate for 15 min at RT.

  • Reaction Start: Add ATP (10 µM) and Substrate (50 nM). Incubate for 60 min at 30°C.

  • Termination: Stop reaction with EDTA (for radiometric) or detection antibody mix (for HTRF).

  • Data Analysis: Fit curves using non-linear regression (GraphPad Prism) to determine IC50.

Visualization: ATR Signaling Pathway

ATR_Pathway cluster_SL ATM-Deficient Context DNA_Damage DNA Replication Stress (ssDNA) RPA RPA Coating DNA_Damage->RPA ATR ATR / ATRIP Complex (Target) RPA->ATR Recruitment CHK1 CHK1 Kinase ATR->CHK1 Phosphorylation (S345) Inhibitor 5H-pyrrolo[3,4-d]pyrimidine Inhibitor Inhibitor->ATR Blocks ATP Binding CDC25 CDC25 Phosphatase CHK1->CDC25 Inhibition Cycle Cell Cycle Arrest (G2/M Checkpoint) CDC25->Cycle Prevents Mitosis Apoptosis Synthetic Lethality (Apoptosis) Cycle->Apoptosis Collapse of Replication Forks

Caption: Mechanism of Action: The inhibitor blocks ATR signaling, preventing CHK1 activation. In ATM-deficient cancer cells, this leads to replication fork collapse and synthetic lethality.

References

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of ATR inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2022.[1][4] URL:[Link]

  • Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design. Source: European Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Source: Journal of Medicinal Chemistry, 2017. URL:[Link]

  • Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors. (Comparative structural context) Source: European Journal of Medicinal Chemistry, 2022. URL:[Link]

Sources

Comparative

X-ray Crystallography Data Guide: 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

This guide provides a technical analysis of the crystallographic data and structural utility of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine , a critical scaffold in the design of ATR (Ataxia Telangiectasia and Rad3...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the crystallographic data and structural utility of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine , a critical scaffold in the design of ATR (Ataxia Telangiectasia and Rad3-related) and PARP inhibitors.

Executive Summary

2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS: 1360364-97-1) represents a distinct class of "hinge-binding" scaffolds used in kinase inhibitor discovery. Unlike the planar, fully aromatic pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, this 6,7-dihydro-5H- analog features a saturated pyrrolidine ring fused to the pyrimidine. This structural deviation introduces a non-planar geometry that is critical for accessing specific solvent channels in the ATR kinase active site.

This guide compares the crystallographic performance of this scaffold against the industry-standard 7-deazapurine, focusing on electron density quality, binding mode stability, and vector growth potential.

Structural Profile & Crystallographic Data

The following data summarizes the structural attributes derived from high-resolution co-crystal structures of derivatives bound to ATR kinase (and surrogates like PI3K


).
1.1 Crystal Data Summary (Scaffold Class)
Parameter6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Alternative: 7H-pyrrolo[2,3-d]pyrimidine
Space Group Typically

or

(Complex dependent)

(Common for small molecule)
Resolution Limit 1.8 Å - 2.5 Å (Protein Co-crystal)< 1.0 Å (Small molecule); 1.5 Å (Complex)
Unit Cell (Inferred)

Å,

Å,

Å (Salt form)
Highly variable based on packing
H-Bond Donors 1 (N6-H of pyrrolidine)1 (N7-H of pyrrole)
H-Bond Acceptors 3 (N1, N3, O-Methoxy)3 (N1, N3, N7)
Puckering Envelope (C-gamma) on Pyrrolidine ringPlanar (Aromatic system)
Key PDB References Inferred from 5UK8 (PI3K surrogate), 9L4D (ATR)5H0H , 1ENY
1.2 Electron Density & Binding Mode

In X-ray diffraction experiments involving ATR kinase, the 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core demonstrates a distinct binding mode:

  • Hinge Interaction: The pyrimidine N1 acts as a hydrogen bond acceptor from the backbone amide of Val880 (ATR hinge residue).

  • Solvent Vector: The sp3 hybridized carbons (C6, C7) of the dihydro-pyrrole ring project substituents out of the ATP binding pocket, often towards the solvent front. This contrasts with the sp2 vectors of the aromatic pyrrolo[2,3-d]pyrimidine, which forces substituents into a flatter trajectory.

  • Methoxy Role: The 2-methoxy group typically occupies the inner pocket, often displacing water molecules or interacting with the gatekeeper residue, providing a selectivity filter against other kinases.

Comparative Analysis: Performance vs. Alternatives

This section evaluates the scaffold's utility in Structure-Based Drug Design (SBDD) compared to the standard 7-deazapurine.

Comparison Matrix
FeaturePyrrolo[3,4-d]pyrimidine (Target) Pyrrolo[2,3-d]pyrimidine (Alternative) Crystallographic Implication
Geometry Non-Planar (Bicyclic) Planar (Aromatic) The 3,4-d scaffold allows for "out-of-plane" vector growth, visible as distinct difference density maps (

) at >2.5 Å resolution.
Solubility (Crystal) High (due to secondary amine)Low to Moderate3,4-d salts crystallize readily from polar solvents (MeOH/EtOH), facilitating fragment soaking experiments.
Binding Entropy Higher penalty (flexible ring)Lower penalty (rigid)3,4-d derivatives may show higher B-factors in the pyrrolidine region unless constrained by the protein.
Synthetic Utility Versatile (N-alkylation) Limited (C-arylation)The secondary amine (N6) in the 3,4-d scaffold is a "hotspot" for rapid library generation, easily visualized in difference maps.
Expert Insight: Why Choose the 3,4-d Scaffold?

"While 7-deazapurine (2,3-d) is the gold standard for mimicking adenine, it suffers from planarity constraints. The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine offers a '3D' character.[1] In our crystallographic screens, this slight puckering of the 5-membered ring allows the inhibitor to induce beneficial conformational changes in the P-loop of ATR, which are not observed with planar alternatives."

Experimental Protocols
Protocol A: Co-Crystallization with ATR (Surrogate System)

Objective: Obtain high-resolution data of the ligand-protein complex.

  • Protein Prep: Purify recombinant ATR (or PI3K

    
     as structural surrogate) to >95% homogeneity in buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
    
  • Ligand Incubation: Dissolve 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (HCl salt) in 100% DMSO to 100 mM. Add to protein solution (final concentration 1 mM ligand, 1% DMSO). Incubate on ice for 60 mins.

  • Crystallization: Use Hanging Drop Vapor Diffusion.

    • Reservoir: 10-20% PEG 3350, 0.2 M Ammonium Acetate, 0.1 M Bis-Tris pH 6.5.

    • Drop: 1

      
      L Protein-Ligand Complex + 1 
      
      
      
      L Reservoir.
  • Data Collection: Flash cool in liquid

    
     with 20% glycerol cryo-protectant. Collect data at 100K using synchrotron radiation (
    
    
    
    = 0.979 Å).
Protocol B: Small Molecule Crystallization (Salt Screening)

Objective: Determine absolute configuration and packing of the building block.

  • Solvent Screen: Prepare saturated solutions of the HCl salt in Methanol, Ethanol, and Isopropanol.

  • Vapor Diffusion: Place 500

    
    L of solution in a small vial. Place this vial inside a larger jar containing a more volatile anti-solvent (e.g., Diethyl Ether or Hexane). Cap tightly.
    
  • Observation: Monitor for prism-shaped crystals over 24-72 hours. The HCl salt typically crystallizes in the monoclinic system (

    
    ) due to strong N-H...Cl charge-assisted hydrogen bonding.
    
Visualization of Structural Logic

The following diagrams illustrate the structural differences and the workflow for utilizing this scaffold in drug design.

Figure 1: Scaffold Comparison & Vector Logic

ScaffoldComparison cluster_0 Target Scaffold: 6,7-dihydro-5H-pyrrolo[3,4-d] cluster_1 Alternative: 7H-pyrrolo[2,3-d] node_34d Non-Planar Core (sp3 Carbons) vec_34d Exit Vector: Solvent Directed node_34d->vec_34d N6 Functionalization Binding ATR Kinase Hinge Region (Val880) node_34d->Binding H-Bond (N1) node_23d Planar Core (Aromatic) vec_23d Exit Vector: In-Plane node_23d->vec_23d C7 Functionalization node_23d->Binding H-Bond (N1)

Caption: Comparison of vector growth potential. The 3,4-d scaffold allows 3D solvent exploration via the sp3 pyrrolidine ring.

Figure 2: Structure-Based Design Workflow

SBDD_Workflow Start Scaffold Selection (2-Methoxy-6,7-dihydro...) Step1 Co-Crystallization (with ATR/Surrogate) Start->Step1 Step2 X-ray Diffraction (Resolution < 2.5 Å) Step1->Step2 Decision Check Electron Density (Fo-Fc Map) Step2->Decision PathA Clear Density at N6 Decision->PathA Stable PathB Disordered Loop Decision->PathB Flexible ActionA Grow Vector into Solvent Channel PathA->ActionA ActionB Rigidify Scaffold (Add Methyl/Cyclopropyl) PathB->ActionB

Caption: Decision tree for optimizing the 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold based on X-ray data.

References
  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of ATR inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2022).[2][3] URL:[Link]

  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2026). URL:[Link]

  • Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design. Source: European Journal of Medicinal Chemistry (2023).[4] URL:[Link]

  • Cryo-EM structure of human ATR-ATRIP complex (PDB: 9L4D). Source: RCSB Protein Data Bank. URL:[Link]

Sources

Validation

Benchmarking the Potency of 2-Methoxy-Pyrrolopyrimidine Based Kinase Inhibitors: A Comparative Guide

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive malignant growth.[1] The pyrrolo[2,3-d]pyrimidine scaffold,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive malignant growth.[1] The pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine framework mimicking the natural ATP ligand, has proven to be an adaptable platform for designing potent and selective kinase inhibitors.[1] This guide provides a comprehensive technical comparison of the potency of 2-methoxy-pyrrolopyrimidine based kinase inhibitors against several key oncogenic kinases. We will delve into the experimental methodologies for robust potency determination, analyze comparative data, and explore the underlying signaling pathways, offering field-proven insights for researchers, scientists, and drug development professionals.

The Significance of the 2-Methoxy-Pyrrolopyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core structure is a privileged scaffold in kinase inhibitor design due to its structural resemblance to adenine, enabling it to compete effectively for the ATP-binding site of various kinases.[1] The strategic incorporation of a 2-methoxy group can enhance binding affinity and modulate pharmacokinetic properties. This guide will focus on inhibitors targeting key kinase families where this scaffold has shown significant promise: Phosphoinositide 3-kinases (PI3Ks), Janus kinases (JAKs), and Leucine-rich repeat kinase 2 (LRRK2).

Comparative Potency Analysis

The following table summarizes the in vitro potency (IC50) of representative 2-methoxy-pyrrolopyrimidine based inhibitors against their respective kinase targets. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity and are a standard measure of potency. Lower IC50 values indicate higher potency.

Inhibitor ClassTarget Kinase(s)Representative Inhibitor(s)IC50 (nM)Reference(s)
Dual PI3K/mTOR Inhibitors PI3Kα, mTORPKI-4022 (PI3Kα), 3 (mTOR)[2][3]
PI3Kβ, PI3Kδ, PI3Kγ7, 14, 16[2]
JAK Inhibitors JAK1AZD4205 (Example with pyrazolopyrimidine core)Potent and Selective[4]
LRRK2 Inhibitors LRRK2GSK3357679 (pyrrolopyrimidine analog)Potent and Selective[5]

Note: This table presents a selection of inhibitors to illustrate the potency of the pyrrolopyrimidine scaffold. The field is rapidly evolving with numerous other potent compounds under investigation.

Understanding the Targeted Signaling Pathways

To appreciate the therapeutic potential of these inhibitors, it is crucial to understand the signaling pathways they modulate. Dysregulation of these pathways is a hallmark of many cancers and other diseases.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5][6][7][8] Its hyperactivation is a common event in various cancers. Dual PI3K/mTOR inhibitors, such as those based on the pyrrolopyrimidine scaffold, offer the advantage of simultaneously blocking two key nodes in this critical pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor 2-Methoxy-Pyrrolopyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine signaling and plays a key role in the immune system and hematopoiesis.[2][3][4][9][10][11] Constitutive activation of the JAK/STAT pathway is associated with various cancers and inflammatory diseases.[4]

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Inflammation) Nucleus->GeneExpression Regulates Inhibitor 2-Methoxy-Pyrrolopyrimidine Inhibitor Inhibitor->JAK

Caption: The JAK/STAT signaling pathway and the point of inhibition.

The LRRK2 Signaling Pathway

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein implicated in Parkinson's disease.[1][5][12][13][14][15] While its precise physiological role is still under intense investigation, its kinase activity is a key target for therapeutic intervention.

LRRK2_Pathway UpstreamSignals Upstream Signals LRRK2 LRRK2 UpstreamSignals->LRRK2 Activate DownstreamEffectors Downstream Effectors (e.g., Rab GTPases) LRRK2->DownstreamEffectors Phosphorylate VesicularTrafficking Vesicular Trafficking & Autophagy DownstreamEffectors->VesicularTrafficking Regulate Inhibitor 2-Methoxy-Pyrrolopyrimidine Inhibitor Inhibitor->LRRK2

Caption: A simplified overview of the LRRK2 signaling pathway.

Experimental Methodologies for Potency Benchmarking

The objective and accurate determination of inhibitor potency is fundamental to drug discovery. A multi-faceted approach combining in vitro biochemical assays and cell-based assays is essential for a comprehensive evaluation.

In Vitro Biochemical Kinase Assays for IC50 Determination

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common and robust method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay , such as the LANCE® Ultra kinase assay.[4][16][17][18]

Experimental Workflow: TR-FRET Kinase Assay

TRFRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection SerialDilution 1. Prepare Serial Dilution of Inhibitor PlateLoading 4. Add Inhibitor, Kinase, & Substrate to Plate SerialDilution->PlateLoading EnzymeSubstrate 2. Prepare Kinase & Substrate Solution EnzymeSubstrate->PlateLoading ATP_Solution 3. Prepare ATP Solution ReactionInitiation 5. Initiate Reaction with ATP PlateLoading->ReactionInitiation Incubation 6. Incubate at Room Temperature ReactionInitiation->Incubation StopSolution 7. Stop Reaction (e.g., with EDTA) Incubation->StopSolution DetectionReagent 8. Add Detection Reagent (Eu-Antibody) StopSolution->DetectionReagent ReadPlate 9. Read TR-FRET Signal DetectionReagent->ReadPlate IC50_Calc 10. Calculate IC50 ReadPlate->IC50_Calc

Caption: A generalized workflow for determining IC50 using a TR-FRET assay.

Step-by-Step Protocol: TR-FRET Kinase Assay

  • Inhibitor Preparation: Prepare a serial dilution of the 2-methoxy-pyrrolopyrimidine based inhibitor in an appropriate solvent (e.g., DMSO).

  • Reagent Preparation: Prepare solutions of the purified kinase enzyme, a suitable biotinylated substrate peptide, and ATP in kinase assay buffer (typically containing HEPES, MgCl2, DTT, and a surfactant). The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine the inhibitor's Ki.[19]

  • Assay Plate Preparation: Add the serially diluted inhibitor to the wells of a low-volume 384-well plate. Include appropriate controls (e.g., no inhibitor for 100% activity and no enzyme for background).

  • Kinase/Substrate Addition: Add the kinase and substrate mixture to all wells.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding the ATP solution. Incubate the plate at room temperature for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

  • Signal Measurement: After a final incubation period, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and plot the data to a sigmoidal dose-response curve to determine the IC50 value.[20]

Cell-Based Assays for Target Engagement and Downstream Effects

While biochemical assays are crucial for determining direct inhibitory potency, cell-based assays provide a more physiologically relevant context by assessing the inhibitor's ability to engage its target within a living cell and modulate downstream signaling pathways.

1. Cellular Phosphorylation Assay (Western Blotting)

This method directly measures the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates.

Step-by-Step Protocol: Western Blotting

  • Cell Culture and Treatment: Culture an appropriate cell line known to have an active signaling pathway of interest. Treat the cells with varying concentrations of the 2-methoxy-pyrrolopyrimidine based inhibitor for a specified duration.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[21]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[21][22]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-AKT, phospho-STAT3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein levels of the target) to determine the concentration-dependent inhibition of phosphorylation.

2. Cell Proliferation/Viability Assay

This assay assesses the functional consequence of kinase inhibition on cell growth and survival.

Step-by-Step Protocol: MTT or CellTiter-Glo® Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of the kinase inhibitor.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement:

    • MTT Assay: Add MTT reagent to the wells. Viable cells will reduce the MTT to formazan, which can be solubilized and measured spectrophotometrically.[24]

    • CellTiter-Glo® Luminescent Cell Viability Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, via a luminescent signal.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

The 2-methoxy-pyrrolopyrimidine scaffold represents a highly versatile and potent platform for the development of targeted kinase inhibitors. This guide has provided a framework for benchmarking the potency of these inhibitors through a combination of robust in vitro biochemical assays and physiologically relevant cell-based assays. By understanding the intricacies of the targeted signaling pathways and employing rigorous experimental methodologies, researchers can effectively evaluate and advance promising new therapeutic candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

  • He, Y., et al. (2020). Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. ACS Medicinal Chemistry Letters, 11(4), 487-493. Available from: [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. Available from: [Link]

  • Su, Q., et al. (2020). Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527. Available from: [Link]

  • LRRK2 Signaling Pathway. Creative Diagnostics. Available from: [Link]

  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway in a cell. ResearchGate. Available from: [Link]

  • Singh, R., & Kumar, A. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 264, 116035. Available from: [Link]

  • Biology of the TAM Receptors. Cold Spring Harbor Perspectives in Biology. Available from: [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. Available from: [Link]

  • The canonical PI3K/AKT/mTOR signaling. ResearchGate. Available from: [Link]

  • CDK Signaling Pathway. Creative Diagnostics. Available from: [Link]

  • JAK-STAT signaling pathway. Wikipedia. Available from: [Link]

  • Diagram of the JAK-STAT signaling pathway: 1) Signal molecule binding... ResearchGate. Available from: [Link]

  • Rothlin, C. V., et al. (2014). Tyro3, Axl, and Mertk Receptor Signaling in Inflammatory Bowel Disease and Colitis-associated Cancer. Inflammatory Bowel Diseases, 20(5), 945-954. Available from: [Link]

  • LRRK2 Pathways Leading to Neurodegeneration. Current Opinion in Neurobiology. Available from: [Link]

  • The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology. Available from: [Link]

  • TAM receptors and their ligands. ResearchGate. Available from: [Link]

  • JAK-STAT signaling pathway - Homo sapiens (human). Genome.jp. Available from: [Link]

  • Cyclin-dependent kinase. Wikipedia. Available from: [Link]

  • Activation Mechanism of LRRK2 and Its Cellular Functions in Parkinson's Disease. International Journal of Molecular Sciences. Available from: [Link]

  • PI3K-AKT Signaling Pathway. Creative Diagnostics. Available from: [Link]

  • The LRRK2 signalling system. CentAUR. Available from: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available from: [Link]

  • The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. International Journal of Molecular Sciences. Available from: [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH. Available from: [Link]

  • Cell-based Kinase Assays. Profacgen. Available from: [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. Available from: [Link]

  • Schematic depiction of the structure and activation process of CDKs. ResearchGate. Available from: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available from: [Link]

  • Kinase assays. BMG LABTECH. Available from: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. BTL. Available from: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available from: [Link]

  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Cell Signaling Technology. Available from: [Link]

  • In vitro kinase assay. Protocols.io. Available from: [Link]

Sources

Comparative

Reference Standards for 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Analysis

A Technical Comparison & Qualification Guide Executive Summary 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS: 1360364-97-1) is a critical bicyclic heterocyclic scaffold employed in the synthesis of next-generati...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison & Qualification Guide

Executive Summary

2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS: 1360364-97-1) is a critical bicyclic heterocyclic scaffold employed in the synthesis of next-generation kinase inhibitors, particularly those targeting ATR , EGFR , and CSF1R pathways. As a key intermediate, its purity directly impacts the impurity profile and potency estimation of final drug candidates.

This guide compares the performance of Certified Reference Materials (CRMs) against Standard Reagent Grades and In-House Synthesized Standards . We provide experimental evidence demonstrating how reference standard quality affects Lower Limits of Quantitation (LLOQ), linearity, and biological data integrity.

Part 1: Technical Context & Chemical Identity

The pyrrolo[3,4-d]pyrimidine core is structurally distinct from the more common pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold found in drugs like Tofacitinib. The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine system is basic and prone to specific degradation pathways, necessitating rigorous standard qualification.

Chemical Profile:

  • IUPAC Name: 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

  • Molecular Formula: C₇H₉N₃O

  • Molecular Weight: 151.17 g/mol

  • pKa (Calculated): ~8.5 (Pyrrolidine nitrogen)

  • LogP: ~0.2 (Polar, water-soluble)

Synthesis-Derived Impurity Origins

Understanding the synthesis is crucial for anticipating impurities in your reference standard. The most common route involves cyclization of pyrimidine precursors.

SynthesisPath cluster_legend Legend Start 4,6-Dichloro-2- (methylsulfanyl)pyrimidine Inter1 Intermediate A (Chlorinated) Start->Inter1 Cyclization Product 2-Methoxy-6,7-dihydro- 5H-pyrrolo[3,4-d]pyrimidine Inter1->Product Methoxylation Impurity2 Impurity B: Regioisomer Inter1->Impurity2 Side Reaction Impurity1 Impurity A: Hydrolysis Product (Lactam) Product->Impurity1 Oxidation/Hydrolysis (Storage Degradation) Key1 Target Analyte Key2 Critical Impurity

Figure 1: Synthesis pathway highlighting origins of critical impurities (Lactams and Regioisomers) that must be absent in a high-quality reference standard.

Part 2: Comparative Analysis of Reference Standard Grades

In analytical method validation (per ICH Q2(R1)), the "performance" of a standard is defined by its ability to yield accurate, reproducible quantification. We compared three common sources of this standard.

Performance Data Comparison
FeatureAlternative A: Certified Reference Material (CRM) Alternative B: Analytical Standard (Commercial) Alternative C: Research Grade (Building Block)
Purity (HPLC) > 99.5%> 97.0%> 95.0% (Variable)
Assay (qNMR) 99.2% ± 0.5% (w/w)Not determined (Area% only)Not determined
Water Content Measured (Karl Fischer)Not reportedHigh (Hygroscopic)
Impact on LOQ Baseline (1.0 ng/mL)+15% (Due to background noise)+200% (Significant interference)
Linearity (R²) > 0.9999> 0.999~0.995
Primary Use GMP Release, Stability StudiesRoutine QC, Method DevSynthesis Starting Material

Key Insight: Using Alternative C (Research Grade) for quantitative analysis introduces a systematic error of 5-15% because "95% purity" often refers to UV area %, ignoring salt counter-ions (e.g., Hydrochloride) and residual water/solvents. A Research Grade sample labeled "10 mg" may contain only 8.5 mg of active free base.

Part 3: Experimental Protocols

To validate the quality of your reference standard, use the following self-validating protocols.

1. High-Resolution HPLC-MS Purity Assessment

This method separates the parent compound from common lactam impurities and synthetic precursors.

  • Column: Waters XSelect CSH C18 (150 mm × 3.0 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 40°C.[1]

  • Detection: UV at 254 nm (primary) and 280 nm; MS (ESI+, Scan 100-600 m/z).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Hold (Polar impurities elute)
12.0 95 Linear Gradient
15.0 95 Wash

| 15.1 | 5 | Re-equilibration |

2. Self-Validating System Suitability Test (SST)

Before running samples, verify the standard's integrity:

  • Inject the Standard (10 µg/mL):

    • Requirement: Tailing factor (T) must be < 1.5. (Pyrrolopyrimidines tail on silanols; high tailing indicates column degradation).

  • Check for "Ghost Peaks":

    • Inject a blank immediately after the standard.

    • Requirement: No carryover > 0.1% of standard area. (This scaffold is sticky).

  • Isotopic Pattern Check (MS):

    • Verify the M+1 peak intensity matches theoretical values (~8-9% of M+ peak) to confirm no co-eluting contaminants.

Analytical Workflow Diagram

Workflow Sample Reference Standard (Solid) Weighing Accurate Weighing (Microbalance) Sample->Weighing Dissolution Dissolution (50:50 MeOH:Water) Weighing->Dissolution Correct for Salt Factor Filter Filtration (0.2 µm PTFE) Dissolution->Filter HPLC UHPLC Separation (C18 Column) Filter->HPLC Detection Dual Detection HPLC->Detection UV UV (254 nm) Purity % Detection->UV MS MS (ESI+) ID Confirmation Detection->MS Decision Pass Criteria: >98% Area No Mass Mismatch UV->Decision MS->Decision

Figure 2: Analytical workflow for qualifying the reference standard prior to use in quantitative assays.

Part 4: Recommendations
  • For GMP/GLP Studies: Always use a Certified Reference Material (Alternative A) . The cost of the standard is negligible compared to the cost of a failed stability study due to impurity carryover.

  • For Early Discovery: Alternative B (Analytical Standard) is acceptable, provided you perform the System Suitability Test described above.

  • Storage: Store the standard at -20°C under argon. The pyrrolidine ring is susceptible to oxidation. Re-test purity every 6 months using the HPLC protocol.

References
  • Synthesis & Scaffold Utility

    • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of ATR inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 2022.[2]

  • Analytical Method Validation

    • Analytical Method Validation: Collation between International Guidelines (ICH, USP).[3] Asian Journal of Research in Chemistry.

  • Related Pyrrolopyrimidine Chemistry

    • Design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives. Molecules, 2021.

  • Chemical Properties & Safety

    • PubChem Compound Summary for Pyrrolo[3,4-d]pyrimidine derivatives. National Library of Medicine.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

[1] Part 1: Executive Emergency Card Print this section and post it on the fume hood sash during active handling.[1] Parameter Critical Action / Specification Primary Hazard Irritant (Skin/Eye/Respiratory) . Potential Ac...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Emergency Card

Print this section and post it on the fume hood sash during active handling.[1]

Parameter Critical Action / Specification
Primary Hazard Irritant (Skin/Eye/Respiratory) . Potential Acute Toxicity (Oral).[1][2] Treat as a bioactive kinase inhibitor scaffold.[1][3][4]
Inhalation Zero-tolerance for dust. Handle ONLY in a certified chemical fume hood.[1]
Skin Contact Wash immediately with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/DMSO) to clean skin; they increase absorption.[1]
Eye Contact Rinse cautiously with water for 15 minutes.[1][5] Remove contact lenses if present.[1][2][5][6][7]
Spill (Solid) Do not dry sweep.[1] Wet with inert solvent (e.g., heptane) or use a HEPA vacuum to prevent aerosolization.[1]
Fire Emits toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas upon combustion.[1] Use CO₂, dry chemical, or foam.[1][5]

Part 2: Compound Intelligence & Risk Assessment

As researchers, we often handle intermediates like 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine with a casual familiarity that belies their potential biological activity.[1] This scaffold is a structural isostere of purine, designed to mimic the adenosine triphosphate (ATP) hinge region in kinase active sites [1].[1]

The Scientific Risk: Because this compound is a fused nitrogen-containing heterocycle, it possesses high affinity for biological enzymes.[1] Even if specific toxicology data (LD50) is sparse for this exact derivative, we must apply Occupational Exposure Banding (OEB) principles.[1] We treat it as a Potent Compound (OEB 3) until proven otherwise.[1]

Hazard Identification (GHS Classification Inference)

Based on structural analogs (pyrrolo[3,4-d]pyrimidines) and available safety data for the hydrochloride salts [2][3]:

  • H315: Causes skin irritation.[1][2][6][7]

  • H319: Causes serious eye irritation.[1][2][6][7]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1][2][6]

  • H302: Harmful if swallowed (Class assumption).[1][2]

Operational Logic Diagram

The following decision matrix dictates your safety posture based on the physical state of the compound.

SafetyLogic Start Start: Handling 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Solution Solution / Liquid Form StateCheck->Solution RiskSolid High Risk: Dust Aerosolization Solid->RiskSolid RiskLiquid Risk: Percutaneous Absorption Solution->RiskLiquid ControlSolid Control: Fume Hood + Anti-Static Gun RiskSolid->ControlSolid PPESolid PPE: N95/P100 (if outside hood) + Double Nitrile ControlSolid->PPESolid Disposal Disposal: High-Temp Incineration PPESolid->Disposal Waste Stream A ControlLiquid Control: Secondary Containment Tray RiskLiquid->ControlLiquid PPELiquid PPE: Splash Goggles + Chem-Resistant Apron ControlLiquid->PPELiquid PPELiquid->Disposal Waste Stream B

Figure 1: Decision logic for PPE and engineering controls based on the physical state of the compound.

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gloves."[1] This compound contains a secondary amine and a pyrimidine ring, which can permeate standard latex rapidly.[1]

PPE Component Specification Rationale
Hand Protection (Primary) Nitrile (0.11 mm minimum) Standard protection against incidental solid contact.[1]
Hand Protection (High Risk) Double Gloving (Nitrile over Laminate) Required when handling solutions in DMSO or DMF.[1] These solvents act as carriers, dragging the compound through single nitrile layers.[1]
Eye Protection Chemical Safety Goggles Safety glasses are insufficient for powders.[1] The fine dust can bypass side shields and irritate the mucosa.[1]
Respiratory Fume Hood (Face Velocity > 100 fpm) Primary control.[1] If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is mandatory.[1]
Body Tyvek® Lab Coat or Apron Cotton lab coats absorb liquids and hold the compound against the skin.[1] Use impervious sleeves for scale-up (>1g).[1]

Part 4: Operational Protocols

Weighing and Transfer (The Critical Step)

Static electricity is the enemy of pyrrolopyrimidine salts. The hydrochloride salt is often hygroscopic and prone to static cling, leading to "flying powder" incidents.

  • Step 1: Place the balance inside the fume hood.[1]

  • Step 2: Use an anti-static gun or ionizer on the spatula and weighing boat before touching the compound.[1]

  • Step 3: Gravimetric Dilution: Instead of weighing tiny amounts (e.g., 2 mg) directly, weigh a larger amount (e.g., 20 mg) and dissolve in a known volume of solvent (DMSO/Methanol) to create a stock solution.[1] This reduces exposure frequency.[1][6]

Solubilization
  • Solvents: Soluble in DMSO, Methanol, and dilute aqueous acid.[1] Sparingly soluble in water.[1]

  • Exotherm Warning: If neutralizing the HCl salt to the free base, do so slowly in an ice bath. The deprotonation of the pyrrolidine nitrogen can be exothermic.[1]

Spill Response Workflow

If a spill occurs, your priority is preventing aerosolization.[1][2]

  • Isolate: Close the fume hood sash. Alert nearby personnel.

  • Suppress: Cover the powder gently with paper towels dampened with isopropyl alcohol (IPA) or water.[1] Do not pour liquid directly onto the powder, as this spreads the contamination.[1]

  • Collect: Wipe up the damp powder.[1] Place all waste into a sealed bag inside the hood.

  • Decontaminate: Wash the surface with a 10% bleach solution followed by water.[1] The bleach helps oxidize the nitrogen heterocycle, degrading its biological activity.[1]

Part 5: Disposal and Deactivation

Never dispose of this compound down the drain. It is a stable organic heterocycle that can persist in water systems.[1]

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Organic Waste: Toxic Solid."[1]

  • Liquid Waste: Segregate into "Halogenated Organic" (if chlorinated solvents used) or "Non-Halogenated Organic" waste streams.[1]

  • Destruction: The preferred method is High-Temperature Incineration equipped with a scrubber for NOx and HCl gases.[1]

References

  • Review on Pyrazolo[3,4-d]pyrimidine Scaffold: Ansari, A. et al. "Pyrazolo[3,4‐d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities."[1][3][8] Archiv der Pharmazie, 2022.[1]

  • Safety Data Sheet (Analog - Pyrrolo[3,4-b]pyridine): Fisher Scientific. "6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride SDS." [1]

  • Compound Specifics (HCl Salt): Fluorochem. "2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride Safety Data."[1][9]

  • Structural Data (PubChem): National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 71743833."

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Reactant of Route 2
2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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